Product packaging for 4-Bromo-2,6-diethylpyridine(Cat. No.:CAS No. 877133-54-5)

4-Bromo-2,6-diethylpyridine

Cat. No.: B1519759
CAS No.: 877133-54-5
M. Wt: 214.1 g/mol
InChI Key: QAIRPCMWTLMPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-2,6-diethylpyridine is a useful research compound. Its molecular formula is C9H12BrN and its molecular weight is 214.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12BrN B1519759 4-Bromo-2,6-diethylpyridine CAS No. 877133-54-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,6-diethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-3-8-5-7(10)6-9(4-2)11-8/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIRPCMWTLMPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=N1)CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670487
Record name 4-Bromo-2,6-diethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877133-54-5
Record name 4-Bromo-2,6-diethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,6-diethylpyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-diethylpyridine is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structural features—a pyridine core with a bromine atom at the 4-position and ethyl groups at the 2 and 6 positions—confer specific reactivity that makes it a versatile intermediate for the construction of more complex molecules. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom, combined with the steric and electronic effects of the flanking ethyl groups, dictates its chemical behavior and utility in synthetic strategies. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity profile, and a notable application in drug discovery.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

PropertyValueReference(s)
CAS Number 877133-54-5[1][2][3][4][5]
Molecular Formula C₉H₁₂BrN[1][5]
Molecular Weight 214.10 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Density 1.301 g/cm³[1][6]
Boiling Point 243 °C at 760 mmHg[6]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[2]

Spectral Data and Characterization

While extensive, publicly available experimental spectra for this compound are limited, its structure can be confirmed using standard analytical techniques. A mass spectrometry result has been reported, showing an m/z of 215 [M+1]⁺, which is consistent with the molecular weight of the compound[2]. Below are the predicted spectral characteristics and a general protocol for acquiring experimental data.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound in CDCl₃ is expected to show three distinct signals: a singlet for the two equivalent aromatic protons and a quartet and a triplet for the ethyl groups.

  • Aromatic Protons (H-3, H-5): A singlet is expected for the two equivalent protons on the pyridine ring.

  • Ethyl Protons (-CH₂-): A quartet resulting from the coupling with the adjacent methyl protons.

  • Ethyl Protons (-CH₃): A triplet resulting from the coupling with the adjacent methylene protons.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum is predicted to show five distinct signals corresponding to the unique carbon atoms in the molecule.

Mass Spectrometry

The mass spectrum is characterized by the molecular ion peak. A key feature is the isotopic pattern of bromine, with two peaks of nearly equal intensity for the M⁺ and M+2⁺ ions, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. As reported, the electrospray ionization (ESI) mass spectrum shows a peak at m/z 215, corresponding to [M+H]⁺[2].

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the deoxygenation of the corresponding pyridine N-oxide.

Synthetic Scheme

G reactant This compound 1-oxide product This compound reactant->product rt, 3h reagent PBr₃, CH₂Cl₂ reagent->reactant:e

Caption: Synthesis of this compound.

Experimental Protocol

The general procedure for the synthesis of this compound from this compound 1-oxide is as follows[2]:

  • Dissolve this compound 1-oxide (1 equivalent) in dichloromethane.

  • Slowly add phosphorus tribromide (PBr₃) to the solution.

  • Stir the reaction mixture at room temperature for approximately 3 hours.

  • Quench the reaction by carefully pouring the mixture into ice water.

  • Adjust the pH of the solution to alkaline using a 15% sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to afford the target product.

This method provides a good yield of the desired product[2].

Reactivity Profile

The reactivity of this compound is largely dictated by the C-Br bond at the 4-position of the electron-deficient pyridine ring. This makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and a halide. This compound can be coupled with various aryl or vinyl boronic acids or esters to introduce new substituents at the 4-position.

G reactant1 This compound product 4-R-2,6-diethylpyridine reactant1->product reactant2 R-B(OH)₂ reactant2->product catalyst Pd Catalyst, Base catalyst->reactant1:n

Caption: Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 4-position of the pyridine ring. This is a crucial transformation for the synthesis of many biologically active compounds.

G reactant1 This compound product 4-(R¹R²N)-2,6-diethylpyridine reactant1->product reactant2 R¹R²NH reactant2->product catalyst Pd Catalyst, Base catalyst->reactant1:n

Caption: Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for constructing linear, rigid structures often found in functional materials and complex drug molecules.

G reactant1 This compound product 4-(R-C≡C)-2,6-diethylpyridine reactant1->product reactant2 R-C≡CH reactant2->product catalyst Pd Catalyst, Cu(I), Base catalyst->reactant1:n

Caption: Sonogashira cross-coupling reaction.

Applications in Drug Discovery

A significant application of this compound is its use as a key intermediate in the synthesis of antiviral agents. Notably, it is a reactant for the synthesis of PF-00868554, an inhibitor of the Hepatitis C virus (HCV) polymerase[2]. The synthesis is detailed in patent WO2008/76046[2]. This application highlights the importance of this compound in accessing complex molecular architectures with therapeutic potential.

Safety Information

As with any chemical reagent, proper handling and safety precautions are necessary when working with this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity in key cross-coupling reactions make it a useful tool for medicinal chemists and drug development professionals. Its demonstrated role in the synthesis of a potent HCV polymerase inhibitor underscores its relevance in the development of novel therapeutics.

References

A Comprehensive Spectroscopic Guide to 4-Bromo-2,6-diethylpyridine: Elucidating Molecular Structure for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Bromo-2,6-diethylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The structural elucidation of such molecules is foundational for understanding their reactivity, biological activity, and potential applications. This document will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to this specific compound. We will explore not just the data itself, but the rationale behind the expected spectral features, providing researchers, scientists, and drug development professionals with a robust framework for characterization.

Molecular Structure and its Spectroscopic Implications

The structure of this compound, with its distinct substitution pattern on the pyridine ring, gives rise to a unique spectroscopic fingerprint. The bromine atom at the 4-position and the two ethyl groups at the 2- and 6-positions create a symmetrical molecule, which significantly influences its NMR spectra. The electron-withdrawing nature of the bromine atom and the pyridine nitrogen, coupled with the electron-donating effect of the ethyl groups, will manifest in the chemical shifts of the protons and carbons. In IR spectroscopy, the vibrational modes of the pyridine ring and the C-Br bond will be characteristic. Mass spectrometry will reveal the molecular weight and fragmentation patterns, heavily influenced by the presence of the bromine isotope.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Skeleton

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule.[1] For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

¹H NMR Spectroscopy: Mapping the Protons

The symmetry of this compound simplifies its ¹H NMR spectrum. Due to the plane of symmetry passing through the nitrogen and the C4-Br bond, the two ethyl groups and the two meta-protons on the pyridine ring are chemically equivalent.

Expected ¹H NMR Data (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3 - 7.5Singlet2HH-3, H-5
~2.8Quartet4H-CH₂- (Ethyl)
~1.3Triplet6H-CH₃ (Ethyl)
  • Aromatic Protons (H-3, H-5): The two protons on the pyridine ring are in the meta position relative to each other and are expected to appear as a singlet in the aromatic region. Their chemical shift will be downfield due to the deshielding effect of the aromatic ring and the electron-withdrawing nitrogen atom.[1]

  • Ethyl Group Protons: The methylene (-CH₂) protons of the two ethyl groups are equivalent and will appear as a quartet due to coupling with the adjacent methyl (-CH₃) protons. The methyl protons will, in turn, appear as a triplet due to coupling with the methylene protons.

¹³C NMR Spectroscopy: Probing the Carbon Framework

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.[1] The symmetry of this compound will also be evident in its ¹³C NMR spectrum, with fewer signals than the number of carbon atoms.

Expected ¹³C NMR Data (Predicted):

Chemical Shift (δ, ppm)Assignment
~160 - 165C-2, C-6
~125 - 130C-3, C-5
~120 - 125C-4
~25 - 30-CH₂- (Ethyl)
~12 - 16-CH₃ (Ethyl)
  • Pyridine Ring Carbons: The carbons directly attached to the nitrogen (C-2 and C-6) are expected to be the most downfield due to the strong deshielding effect of the nitrogen.[1] The carbon bearing the bromine atom (C-4) will also have a characteristic chemical shift. The two meta carbons (C-3 and C-5) will be equivalent.

  • Ethyl Group Carbons: The methylene and methyl carbons of the ethyl groups will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts.[1]

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.[1]

    • Relaxation Delay (d1): 2-5 seconds.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Data:

Wavenumber (cm⁻¹)Vibration Type
~3100 - 3000Aromatic C-H stretch
~2970 - 2850Aliphatic C-H stretch (from ethyl groups)
~1600 - 1450C=C and C=N stretching in the pyridine ring
~1100 - 1000C-Br stretch
  • Aromatic and Aliphatic C-H Stretches: The spectrum will show characteristic absorption bands for the C-H bonds of the pyridine ring and the ethyl groups.

  • Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic ring will appear in the 1600-1450 cm⁻¹ region.

  • C-Br Stretch: A key feature will be the absorption band corresponding to the C-Br stretching vibration, which is expected in the lower frequency region of the spectrum.[2]

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
  • Ensure the ATR crystal is clean.

  • Place a small amount of the liquid or solid sample of this compound directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation patterns.

Expected Mass Spectrometry Data:

A key feature in the mass spectrum of this compound will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[3] This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

  • Molecular Ion (M⁺):

    • m/z ≈ 214 (for ⁷⁹Br isotope)

    • m/z ≈ 216 (for ⁸¹Br isotope) A reported ESI-MS result shows an [M+1]⁺ peak at m/z 215, which corresponds to the protonated molecule with the ⁷⁹Br isotope.

Key Fragmentation Pathways:

The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for bromo-pyridines include:

  • Loss of a bromine radical (•Br): This would result in a fragment at m/z ≈ 135.

  • Loss of an ethyl radical (•CH₂CH₃): This would lead to a fragment at m/z ≈ 185 and 187.

  • Loss of ethylene (C₂H₄) via McLafferty-type rearrangement: This could also be a possible fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition (Electron Ionization - EI)
  • Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

  • The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

  • The detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Data and Workflow

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: General workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides an unambiguous confirmation of its molecular structure. The predictable nature of its spectra, based on the symmetrical substitution pattern and the electronic properties of the substituents, serves as a valuable case study for researchers. This guide provides the foundational knowledge and practical protocols necessary for the accurate characterization of this and similar substituted pyridine derivatives, which is an essential step in the advancement of drug discovery and materials science.

References

An In-Depth Technical Guide to 4-Bromo-2,6-diethylpyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-diethylpyridine is a substituted pyridine derivative that serves as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural features, including the reactive bromine atom at the 4-position and the steric and electronic influence of the two ethyl groups, make it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and key applications, with a focus on its role in the development of novel therapeutic agents.

The strategic placement of the bromine atom allows for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities onto the pyridine core. The diethyl substitution pattern influences the molecule's solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. This document aims to be an authoritative resource for scientists leveraging this compound in their research endeavors.

Molecular Structure and Identification

  • Chemical Name: this compound

  • CAS Number: 877133-54-5[1]

  • Molecular Formula: C₉H₁₂BrN[1]

  • Molecular Weight: 214.10 g/mol

  • Structure:

    alt text

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the table below. This data is essential for proper handling, storage, and use in experimental settings.

PropertyValue
Appearance Colorless to light yellow liquid[1]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[1]
Solubility Soluble in organic solvents, limited solubility in water.
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection)

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically involves the N-oxidation of 2,6-diethylpyridine, followed by bromination and subsequent deoxygenation. A general and efficient pathway is outlined below.

Step 1: Synthesis of 2,6-diethylpyridine-N-oxide

The initial step involves the oxidation of the nitrogen atom in the pyridine ring of 2,6-diethylpyridine. This is a common strategy to activate the pyridine ring for subsequent electrophilic substitution.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2,6-diethylpyridine in a suitable solvent such as dichloromethane.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the temperature.[2]

  • Allow the reaction to stir at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with a basic aqueous solution (e.g., sodium bicarbonate) to remove excess acid, followed by extraction with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2,6-diethylpyridine-N-oxide.

Causality Behind Experimental Choices:

  • The use of a peroxy acid like m-CPBA is a standard and effective method for the N-oxidation of pyridines.[3]

  • The reaction is performed at a low temperature initially to control the exothermic nature of the oxidation.

  • The basic workup is crucial to neutralize the acidic byproduct (m-chlorobenzoic acid) and any remaining peroxy acid.

Step 2: Bromination of 2,6-diethylpyridine-N-oxide

The N-oxide is then brominated at the 4-position. The N-oxide group activates the pyridine ring, making it more susceptible to electrophilic attack.

Experimental Protocol:

  • To a solution of 2,6-diethylpyridine-N-oxide in a suitable solvent, add a brominating agent. A mixture of phosphorus oxybromide (POBr₃) and phosphorus pentabromide (PBr₅) is often effective.

  • The reaction is typically heated to facilitate the bromination.

  • After the reaction is complete, the mixture is carefully quenched with water and neutralized with a base.

  • The product, this compound-N-oxide, is extracted with an organic solvent, and the organic layer is dried and concentrated.

Causality Behind Experimental Choices:

  • The combination of POBr₃ and PBr₅ provides a source of electrophilic bromine and also facilitates the subsequent deoxygenation step.

Step 3: Deoxygenation to this compound

The final step is the removal of the N-oxide group to yield the target compound.

Experimental Protocol:

  • A solution of this compound 1-oxide (1 equivalent) in dichloromethane is prepared.

  • Phosphorus tribromide (PBr₃) is added slowly to the solution at room temperature.[1]

  • The reaction mixture is stirred for a few hours.[1]

  • The reaction is quenched by carefully pouring it into ice water.[1]

  • The pH is adjusted to alkaline with a sodium hydroxide solution.[1]

  • The product is extracted with an organic solvent like ethyl acetate.[1]

  • The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.[1]

Causality Behind Experimental Choices:

  • Phosphorus tribromide is an effective deoxygenating agent for pyridine-N-oxides.[1]

  • The aqueous workup and extraction are standard procedures to isolate and purify the final product.

SynthesisWorkflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Deoxygenation A 2,6-diethylpyridine C 2,6-diethylpyridine-N-oxide A->C Oxidation B m-CPBA, DCM E This compound-N-oxide C->E Electrophilic Bromination D POBr3 / PBr5 G This compound E->G Reduction F PBr3, DCM

Synthesis workflow for this compound.

Spectroscopic Characterization

  • ¹H NMR Spectroscopy (Predicted):

    • The two ethyl groups will show characteristic quartet and triplet signals. The quartet for the methylene protons (-CH₂-) would be expected around δ 2.8-3.0 ppm, and the triplet for the methyl protons (-CH₃) would be around δ 1.2-1.4 ppm.

    • The two equivalent protons on the pyridine ring (at positions 3 and 5) would appear as a singlet in the aromatic region, likely around δ 7.3-7.5 ppm.

  • ¹³C NMR Spectroscopy (Predicted):

    • Signals for the ethyl carbons would be present in the aliphatic region.

    • The aromatic region would show signals for the pyridine ring carbons, with the carbon attached to the bromine (C4) being significantly affected.

  • Infrared (IR) Spectroscopy:

    • Characteristic peaks for aromatic C-H stretching above 3000 cm⁻¹.

    • C-H stretching of the ethyl groups in the 2850-2960 cm⁻¹ region.

    • C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

    • A C-Br stretching vibration is expected in the fingerprint region, typically below 800 cm⁻¹.

  • Mass Spectrometry:

    • The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

    • The product has been confirmed by mass spectrometry (ESI), with an observed m/z of 215 [M+1]⁺.[1]

Applications in Drug Discovery and Organic Synthesis

This compound is a key intermediate in the synthesis of biologically active molecules. The bromine atom serves as a handle for introducing various substituents through metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.

Synthesis of HCV Polymerase Inhibitors

A notable application of this compound is in the synthesis of PF-00868554, an inhibitor of the hepatitis C virus (HCV) polymerase.[1] In this context, the bromo-diethylpyridine moiety is incorporated into the final drug molecule, highlighting its importance as a core structural component.

Application A This compound B Cross-Coupling Reaction (e.g., Suzuki, Stille) A->B C Functionalized 2,6-diethylpyridine Derivative B->C D Further Synthetic Transformations C->D E PF-00868554 (HCV Polymerase Inhibitor) D->E

Role of this compound in synthesis.
Versatile Building Block

Beyond this specific example, 4-halopyridines are recognized as a valuable class of reagents in drug discovery.[4][5][6][7] They can act as "quiescent affinity labels," where the pyridine nitrogen can be protonated in a specific protein microenvironment, activating the C4 position for nucleophilic attack by an active site residue, leading to covalent inhibition.[4][5][6] This "switchable" reactivity provides a sophisticated mechanism for achieving target selectivity.[6][7] The 2,6-diethyl substitution on the pyridine ring can further modulate the compound's properties, such as its pKa and binding affinity, offering a tool for fine-tuning the pharmacological profile of a lead compound.

Conclusion

This compound is a strategically important building block for medicinal chemistry and organic synthesis. Its well-defined synthesis and the reactivity of the bromine atom provide a reliable platform for the development of novel compounds. The demonstrated use of this intermediate in the synthesis of an HCV polymerase inhibitor underscores its relevance in drug discovery. As the demand for complex and diverse chemical matter continues to grow, the utility of such versatile intermediates will undoubtedly expand. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this compound.

References

solubility of 4-Bromo-2,6-diethylpyridine in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Bromo-2,6-diethylpyridine

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of this compound (CAS No. 877133-54-5).[1] As a key intermediate in the synthesis of advanced pharmaceutical compounds, such as HCV polymerase inhibitors, understanding its behavior in various solvent systems is critical for reaction optimization, purification, and formulation.[1] Due to a scarcity of published quantitative solubility data for this specific molecule, this guide establishes a robust predicted solubility profile based on first principles of physical organic chemistry and available data from structurally analogous compounds. Furthermore, we provide a detailed, field-proven experimental protocol for researchers to determine precise solubility values, ensuring a self-validating and reliable approach for laboratory applications.

Introduction: Understanding the Molecule

This compound is a substituted heterocyclic aromatic compound. Its molecular structure is key to its solubility characteristics:

  • Pyridine Core: The nitrogen atom in the pyridine ring introduces polarity and a site for hydrogen bonding (as an acceptor), contributing to its potential solubility in polar solvents.

  • Bromo Substituent: The bromine atom at the 4-position increases the molecule's molecular weight and overall lipophilicity (hydrophobicity).

  • Dual Ethyl Groups: The two ethyl groups at the 2- and 6-positions significantly increase the nonpolar surface area of the molecule. They also provide steric hindrance around the nitrogen atom, which can influence interactions with protic solvents.

This combination of a polar core with significant nonpolar peripheral groups suggests a nuanced solubility profile, with high affinity for organic solvents and limited solubility in aqueous media. This is consistent with observations for its close structural analog, 4-Bromo-2,6-dimethylpyridine, which is noted to be soluble in organic solvents but has limited water solubility.[2]

Predicted Solubility Profile

Based on its molecular structure and data from analogous compounds like 4-bromopyridine and 2,6-lutidine, the following solubility characteristics for this compound are predicted.[3][4] The principle of "like dissolves like" is the primary determinant.

Data Presentation: Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of this compound at standard laboratory conditions (approx. 20-25°C).

Solvent ClassSolvent ExamplePredicted SolubilityRationale for Prediction
Nonpolar Hexane, TolueneHighThe substantial nonpolar character from the two ethyl groups and the bromo substituent will drive solubility in hydrocarbon solvents.
Ethers Diethyl Ether, THFHighThese solvents have a good balance of polarity to interact with the pyridine ring while being sufficiently nonpolar to solvate the alkyl and bromo groups. 2,6-Lutidine shows good solubility in ether.
Halogenated Dichloromethane (DCM), ChloroformVery HighExcellent solvents for many organic compounds. Their polarity is well-suited to dissolve substituted pyridines. A synthesis procedure for the target compound uses DCM as a solvent.[1]
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileHigh to ModerateThese solvents can engage in dipole-dipole interactions with the polar pyridine core. 2,6-Lutidine is soluble in acetone.
Polar Aprotic (High Polarity) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese are powerful, highly polar solvents capable of dissolving a wide range of organic molecules. The hydrochloride salt of 4-bromopyridine is soluble in DMSO.[5][6]
Polar Protic (Alcohols) Methanol, EthanolHigh to ModerateAlcohols can act as hydrogen bond donors to the pyridine nitrogen. However, the steric hindrance from the flanking ethyl groups may slightly reduce solubility compared to less hindered pyridines.
Polar Protic (Aqueous) WaterVery Low / InsolubleThe large hydrophobic surface area conferred by the ethyl and bromo groups is expected to dominate, leading to poor water solubility, a common trait for similar compounds like 4-bromopyridine.[3]

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, the following gravimetric method provides a robust and reliable means of quantifying the solubility of this compound. This protocol is designed to be a self-validating system.

Objective: To determine the solubility (in g/L or mg/mL) of this compound in a chosen solvent at a specific temperature.
Materials:
  • This compound (solid or liquid)

  • Selected solvent (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Thermostatic shaker or water bath

  • Scintillation vials or sealed test tubes (e.g., 20 mL)

  • Volumetric flasks and pipettes

  • Syringe filters (0.2 or 0.45 µm, PTFE or other solvent-compatible material)

  • Pre-weighed glass vials for evaporation

Step-by-Step Methodology:
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial. An excess is critical to ensure saturation; a good starting point is to add solute until a visible amount of undissolved solid (or a separate liquid phase if the compound is a liquid at the test temperature) remains.

    • Add a precise volume of the chosen solvent (e.g., 5.00 or 10.00 mL) to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. For many organic systems, 24 hours is a standard starting point. A preliminary time-course study (testing at 12, 24, and 48 hours) can validate the necessary equilibration time. The measured concentration should plateau.

    • Causality Insight: This step is crucial because solubility is an equilibrium process. Insufficient time will lead to an underestimation of the true solubility.

  • Sample Clarification:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solute settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette. Alternatively, use a syringe fitted with a solvent-compatible filter (e.g., PTFE) to draw the sample.

    • Expertise Note: Filtration is a mandatory step to remove any microscopic, undissolved particles that would otherwise inflate the final mass measurement. Pre-wetting the filter with a small amount of the saturated solution can prevent loss of analyte due to adsorption.

  • Gravimetric Analysis:

    • Dispense the filtered, known volume of the saturated solution (e.g., 1.00 or 2.00 mL) into a pre-weighed, labeled glass vial.

    • Record the exact mass of the empty vial and the vial with the solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to avoid degradation of the solute.

    • Once the solute is completely dry (constant weight is achieved), re-weigh the vial.

  • Calculation:

    • Calculate the mass of the dissolved solid: Mass_solute = Mass_(vial + dry solute) - Mass_vial.

    • Calculate the solubility: Solubility (g/L) = Mass_solute (g) / Volume_solution (L).

Visualization of Solvent Selection Workflow

For researchers selecting a solvent for synthesis or analysis, a logical workflow is essential. The following diagram outlines a decision-making process based on the predicted solubility and common laboratory applications.

Solvent_Selection_Workflow Solvent Selection Workflow for this compound start Define Application Need reaction Organic Synthesis Reaction start->reaction extraction Aqueous Workup / Extraction start->extraction chromatography Chromatography (e.g., Column) start->chromatography nmr NMR Analysis start->nmr solv_nonpolar High Solubility in Aprotic / Low-Polarity Solvents (DCM, THF, Toluene, Diethyl Ether) reaction->solv_nonpolar solv_extraction Use Immiscible, High-Solubility Solvent (Ethyl Acetate, DCM, Diethyl Ether) extraction->solv_extraction solv_chrom Select Eluent System (e.g., Hexane/Ethyl Acetate Gradient) chromatography->solv_chrom solv_nmr Use Deuterated, High-Solubility Solvent (CDCl3, Acetone-d6, DMSO-d6) nmr->solv_nmr

Caption: Logical workflow for selecting an appropriate solvent system.

Conclusion

While direct, published quantitative data for the solubility of this compound is limited, a reliable working model can be constructed from its molecular structure and the known properties of analogous compounds. It is predicted to be highly soluble in a broad range of common nonpolar and polar aprotic organic solvents and sparingly soluble in water. For applications requiring precise concentration data, the provided gravimetric experimental protocol offers a robust and accurate method for in-house determination. This guide provides both a strong predictive foundation and the practical tools for researchers working with this important synthetic intermediate.

References

4-Bromo-2,6-diethylpyridine: A Keystone Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery & Development Professionals

Introduction: The Enduring Primacy of the Pyridine Scaffold

The pyridine ring is one of the most pervasive heterocycles in the landscape of pharmaceuticals, rivaled only by piperidine in its frequency among FDA-approved drugs.[1][2] Its prevalence is not coincidental; the pyridine motif is a privileged pharmacophore, offering a unique combination of properties that medicinal chemists find invaluable.[3][4] The nitrogen atom acts as a hydrogen bond acceptor, enabling critical interactions with biological targets, while the aromatic system provides a rigid scaffold for the precise three-dimensional orientation of substituents. This electron-deficient heterocycle is a cornerstone in numerous blockbuster drugs and natural products, from vitamins to complex alkaloids.[1][3][5]

Within this vast chemical space, substituted halopyridines emerge as exceptionally powerful building blocks. They serve as versatile synthetic intermediates, allowing for the strategic elaboration of molecular complexity. This guide focuses on a particularly compelling, yet underexplored, scaffold: 4-Bromo-2,6-diethylpyridine . We will dissect the strategic advantages conferred by its unique substitution pattern and explore its potential applications in cutting-edge areas of drug discovery, moving from foundational principles to actionable synthetic protocols.

Section 1: Strategic Analysis of the this compound Core

The utility of this compound in a medicinal chemistry campaign is best understood by analyzing its three key structural components: the pyridine core, the C4-bromo "synthetic handle," and the flanking 2,6-diethyl groups.

The C4-Bromo Synthetic Handle: A Gateway to Diversity

The bromine atom at the 4-position is the molecule's primary point of synthetic diversification. As a halogen, it is an excellent leaving group in a multitude of transition-metal-catalyzed cross-coupling reactions. This "handle" allows for the programmatic and efficient installation of a wide array of chemical moieties, transforming the simple starting material into a library of complex, drug-like molecules. The electron-deficient nature of the pyridine ring further activates the C-Br bond for these transformations.[6]

Key transformations include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids/esters.[7][8][9]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a vast range of primary and secondary amines.[10][11]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, introducing linear structural elements.[12][13][14]

The ability to leverage these robust and well-understood reactions makes this compound an ideal starting point for structure-activity relationship (SAR) studies.

The 2,6-Diethyl Flanking Groups: Modulators of Conformation and Metabolism

The diethyl groups at the C2 and C6 positions are not mere spectators; they play a crucial role in defining the molecule's physicochemical and pharmacological properties.

  • Steric Influence: These groups exert significant steric hindrance around the pyridine nitrogen. This can be highly advantageous. It can restrict the rotation of substituents introduced at the C4 position, locking the molecule into a more defined and potentially more active conformation. This conformational rigidity can lead to enhanced binding affinity and selectivity for the target protein.

  • Metabolic Stability: The C2 and C6 positions on a pyridine ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes. By occupying these positions with robust ethyl groups, the scaffold is inherently shielded from this metabolic pathway, potentially increasing the compound's half-life and bioavailability.

  • Solubility and Lipophilicity: The alkyl groups increase the lipophilicity of the core, which can be tuned to optimize properties like cell permeability and blood-brain barrier penetration.

The interplay between the reactive C4 position and the sterically demanding, metabolically blocking C2/C6 positions is what makes this scaffold particularly powerful.

G cluster_0 Core Scaffold: this compound cluster_1 Key Structural Features cluster_2 Resulting Medicinal Chemistry Advantages Core This compound C4_Bromo C4-Bromo Handle (Synthetic Vector) Core->C4_Bromo C26_Diethyl 2,6-Diethyl Groups (Steric/Metabolic Shield) Core->C26_Diethyl Py_Core Pyridine Core (Pharmacophore) Core->Py_Core Diversity High Synthetic Tractability C4_Bromo->Diversity Cross-Coupling Properties Tunable Physicochemical Properties C26_Diethyl->Properties Lipophilicity Selectivity Conformational Rigidity & Selectivity C26_Diethyl->Selectivity Steric Hindrance Stability Enhanced Metabolic Stability C26_Diethyl->Stability Blocking Metabolism Py_Core->Properties H-Bonding

Caption: Logical relationship of this compound's features.

Section 2: Potential Therapeutic Applications & Synthetic Blueprints

The unique attributes of this compound make it an attractive scaffold for several high-value therapeutic areas.

Application Focus: Kinase Inhibitors

Protein kinases remain one of the most important target classes in oncology and immunology.[15] The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The synthetic workflow would involve using the C4-bromo position as the primary vector for exploring the solvent-exposed region of the ATP-binding pocket.

Synthetic Workflow:

  • Suzuki-Miyaura Coupling: React this compound with a diverse panel of (hetero)aryl boronic acids to probe for key SAR.

  • Buchwald-Hartwig Amination: Introduce various substituted anilines or other amines to install alternative hydrogen-bond donors/acceptors and occupy different sub-pockets.

  • Biological Screening: Evaluate the resulting library in kinase activity assays to identify initial hits.

G Start This compound Reaction1 Suzuki-Miyaura Coupling (Aryl Boronic Acids) Start->Reaction1 Reaction2 Buchwald-Hartwig Amination (Anilines, Amines) Start->Reaction2 Reaction3 Sonogashira Coupling (Alkynes) Start->Reaction3 Library Diverse Compound Library (C4-Substituted Analogs) Reaction1->Library Reaction2->Library Reaction3->Library Screening Kinase Panel Screening Library->Screening SAR SAR Analysis & Hit Optimization Screening->SAR G cluster_0 Step 1: Non-covalent Binding cluster_1 Step 2: Target-Catalyzed Activation cluster_2 Step 3: Covalent Modification Scaffold_1 Inactive Scaffold (Low Reactivity) Enzyme_1 Target Enzyme (Asp/Glu + Cys) Scaffold_1->Enzyme_1 Binds Active Site Scaffold_2 Protonated Pyridinium (Highly Electrophilic at C4) Enzyme_2 Asp-H+ Enzyme_2->Scaffold_2 Proton Transfer Scaffold_3 Covalently Bound Inhibitor Enzyme_3 Cys-S- Enzyme_3->Scaffold_3 Nucleophilic Attack

References

The Bromopyridine Saga: From Alchemical Curiosity to Cornerstone of Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Architect

In the grand theater of organic chemistry, some molecules command the spotlight, their complex structures and dramatic reactivity capturing the imagination. Others, however, play a more subtle yet arguably more critical role – that of the unassuming architect, the foundational block upon which masterpieces are built. The substituted bromopyridines fall firmly into this latter category. This guide delves into the rich history and discovery of these versatile heterocycles, tracing their journey from the harsh and often unrefined syntheses of the 19th century to the sophisticated and highly selective methodologies of the 21st. We will explore the fundamental principles that govern their synthesis, the intricate dance of electrons that dictates their reactivity, and their indispensable role in the creation of life-changing pharmaceuticals, innovative agrochemicals, and advanced materials. For the seasoned researcher and the aspiring chemist alike, this guide aims to be a comprehensive companion in understanding and harnessing the power of the substituted bromopyridine scaffold.

I. A Historical Perspective: The Dawn of Pyridine Chemistry and the Advent of Bromination

The story of substituted bromopyridines is intrinsically linked to the broader history of pyridine chemistry. While pyridine was first isolated from bone oil in the mid-19th century, its aromatic nature and the challenges associated with its functionalization quickly became apparent. The electron-deficient character of the pyridine ring, a consequence of the electronegative nitrogen atom, renders it significantly less susceptible to electrophilic attack than its carbocyclic cousin, benzene.

The earliest forays into the bromination of pyridine were often brutal, high-energy affairs. In a pioneering but challenging method, Ciamician and Silber in 1885 subjected pyridine hydrochloride and bromine to sealed-tube heating at punishing temperatures of 210-230 °C.[1] This brute-force approach yielded a mixture of 3-bromopyridine and 3,5-dibromopyridine, albeit in low yields and accompanied by significant tar formation.[1] These early experiments, while lacking the finesse of modern synthetic chemistry, were crucial in establishing the feasibility of direct bromination and hinted at the inherent regioselectivity of the pyridine ring.

It was the development of indirect methods, however, that truly unlocked the synthetic potential of bromopyridines. The early 20th century saw the rise of diazotization reactions, a cornerstone of aromatic chemistry. This powerful transformation allowed for the conversion of an amino group into a versatile diazonium salt, which could then be displaced by a variety of nucleophiles, including bromide. This set the stage for the development of more controlled and regioselective syntheses of bromopyridine isomers.

II. The Synthesis of Substituted Bromopyridines: A Tale of Three Isomers

The position of the bromine atom on the pyridine ring profoundly influences the molecule's physical and chemical properties, as well as its synthetic utility. Consequently, the development of selective methods for the synthesis of each of the three main isomers – 2-bromo, 3-bromo, and 4-bromopyridine – has been a central theme in the history of this field.

The Gateway to the 2-Position: The Chichibabin-Sandmeyer Tandem and Direct Approaches

The synthesis of 2-bromopyridine has historically relied heavily on the strategic introduction and subsequent transformation of an amino group. The Chichibabin reaction , discovered by Aleksei Chichibabin in 1914, provides a direct method for the amination of pyridine at the 2-position using sodium amide.[2][3][4][5] This reaction proceeds via a nucleophilic addition-elimination mechanism, where the amide anion attacks the electron-deficient C2 position.[5]

Chichibabin_Reaction Pyridine Pyridine Intermediate σ-complex (Meisenheimer adduct) Pyridine->Intermediate + NaNH₂ NaNH2 NaNH₂ Product_Salt Sodium 2-aminopyridide Intermediate->Product_Salt - H₂ Product 2-Aminopyridine Product_Salt->Product + H₂O H2 H₂ H2O H₂O (workup)

Once 2-aminopyridine is obtained, the Sandmeyer reaction offers a reliable method for its conversion to 2-bromopyridine.[6][7][8][9][10] This two-step process involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then treated with a copper(I) bromide solution to introduce the bromine atom. A significant advancement in this area was the Craig diazotization-bromination method , published in 1934, which provided a robust and high-yielding protocol for this transformation.[11][12]

Sandmeyer_Reaction Aminopyridine 2-Aminopyridine Diazonium_Salt Pyridine-2-diazonium salt Aminopyridine->Diazonium_Salt 1. NaNO₂, HBr 2. 0-5 °C Bromopyridine 2-Bromopyridine Diazonium_Salt->Bromopyridine CuBr

Direct bromination of pyridine at the 2-position is challenging due to the electronic deactivation at the ortho and para positions by the nitrogen atom. However, vapor-phase bromination at very high temperatures (around 500 °C) can lead to a mixture of 2-bromopyridine and 2,6-dibromopyridine, proceeding through a free-radical mechanism.[13]

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a low-temperature thermometer, 790 mL (7 moles) of 48% hydrobromic acid is placed.

  • The flask is cooled to 10–20 °C in an ice-salt bath, and 150 g (1.59 moles) of 2-aminopyridine is added over approximately 10 minutes.

  • While maintaining the temperature at 0 °C or lower, 240 mL (4.7 moles) of bromine is added dropwise. The mixture will thicken due to the formation of a yellow-orange perbromide.

  • A solution of 275 g (4 moles) of sodium nitrite in 400 mL of water is then added dropwise over 2 hours, with the temperature strictly maintained at 0 °C or below.

  • After an additional 30 minutes of stirring, a solution of 600 g (15 moles) of sodium hydroxide in 600 mL of water is added at a rate that keeps the temperature below 20–25 °C.

  • The reaction mixture is then extracted with four 250-mL portions of ether.

  • The combined ether extracts are dried over solid potassium hydroxide and distilled to yield 2-bromopyridine.

The 3-Position: Taming the Electron-Deficient Ring

As established in the early days of pyridine chemistry, the 3-position is the most favorable site for electrophilic substitution on the pyridine ring. This is due to the relative stability of the cationic intermediate formed during the reaction, which avoids placing a positive charge on the electronegative nitrogen atom.[14][15][16][17]

Electrophilic_Bromination_Mechanism Pyridine Pyridine Sigma_Complex σ-complex Pyridine->Sigma_Complex + Br⁺ (from Br₂/Oleum) Br2_Oleum Br₂ / Oleum Bromopyridine 3-Bromopyridine Sigma_Complex->Bromopyridine - H⁺

The synthesis of 3-bromopyridine often employs harsh conditions to overcome the inherent unreactivity of the pyridine ring. A common laboratory and industrial method involves the direct bromination of pyridine with bromine in the presence of oleum (fuming sulfuric acid) at elevated temperatures (around 130 °C).[14][18][19] The oleum acts as a catalyst, increasing the electrophilicity of the bromine.

More modern approaches to the synthesis of 3-substituted pyridines often involve the use of organometallic intermediates. For instance, 3-lithiopyridine can be generated from 3-bromopyridine and subsequently reacted with various electrophiles.

Conquering the 4-Position: Indirect Routes and Modern Innovations

The 4-position of the pyridine ring is the most difficult to functionalize directly via electrophilic substitution. Therefore, indirect methods are typically employed for the synthesis of 4-bromopyridine. One common approach is the diazotization of 4-aminopyridine, followed by a Sandmeyer or similar reaction with a bromide source.[20]

Another strategy involves the synthesis of 4-pyridone, which can be converted to 4-chloropyridine and subsequently to 4-bromopyridine via halogen exchange. A more direct route starts from 4-bromopyridine hydrochloride, which can be neutralized to afford 4-bromopyridine.[21]

Modern synthetic methods are continually being developed to improve the synthesis of all bromopyridine isomers, with a focus on milder reaction conditions, higher yields, and greater functional group tolerance. These include transition-metal-catalyzed C-H activation and halogenation reactions.

III. The Role of Substituted Bromopyridines in Modern Science

The true significance of substituted bromopyridines lies in their role as versatile building blocks in the synthesis of a vast array of complex molecules with important applications in medicine, agriculture, and materials science. The carbon-bromine bond in these compounds is readily transformed through a variety of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the facile introduction of the pyridine moiety into larger molecular scaffolds.

In the Service of Medicine: Building Blocks for Life-Saving Drugs

The pyridine ring is a common motif in many pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. Substituted bromopyridines are key intermediates in the synthesis of numerous drugs. For example, they are used in the synthesis of various kinase inhibitors for cancer therapy, central nervous system agents, and antiviral compounds.[17] The ability to introduce a pyridine ring at a specific position with a defined substitution pattern is crucial for optimizing the pharmacological properties of a drug candidate.

Drug Class Example of Bromopyridine Intermediate Therapeutic Area
Kinase InhibitorsSubstituted 2-bromopyridinesOncology
Dopamine Transporter InhibitorsSubstituted bromopyridinesNeurology, Psychiatry
AntiviralsFunctionalized 3-bromopyridinesInfectious Diseases
Cultivating the Future: Innovations in Agrochemicals

Substituted bromopyridines are also vital components in the development of modern agrochemicals, including herbicides, insecticides, and fungicides.[2][4][5] The pyridine scaffold can be tailored to interact with specific biological targets in pests and weeds, leading to more effective and selective crop protection agents. The versatility of bromopyridine intermediates allows for the rapid synthesis of large libraries of compounds for screening and optimization.

Material World: Engineering Novel Functional Materials

The unique electronic properties of the pyridine ring make it an attractive component for advanced materials. Substituted bromopyridines are used in the synthesis of organic light-emitting diodes (OLEDs), polymers with tailored electronic and optical properties, and ligands for catalysis. The ability to precisely control the structure and connectivity of pyridine-containing materials is essential for tuning their performance in various applications.

IV. Conclusion and Future Outlook

The journey of substituted bromopyridines from their discovery in the crucible of 19th-century organic chemistry to their current status as indispensable tools in modern science is a testament to the relentless pursuit of synthetic innovation. The development of increasingly sophisticated and selective methods for their synthesis has empowered chemists to construct complex molecules with unprecedented precision, leading to profound advancements in medicine, agriculture, and materials science.

Looking ahead, the field continues to evolve. The development of greener and more sustainable synthetic methods, such as catalytic C-H activation and electrochemical reactions, will undoubtedly play a major role in the future of bromopyridine chemistry.[22] Furthermore, the continued exploration of the chemical space around the bromopyridine scaffold will undoubtedly lead to the discovery of new molecules with novel and valuable properties. The unassuming bromopyridine, once a product of brute-force synthesis, has firmly established itself as a cornerstone of modern chemical innovation, and its story is far from over.

References

theoretical calculations on the electronic structure of 4-Bromo-2,6-diethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Calculation of the Electronic Structure of 4-Bromo-2,6-diethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, with their electronic properties dictating their biological activity and functional performance.[1][2] The introduction of a halogen atom, such as bromine, can significantly alter the electronic landscape of the pyridine ring, influencing factors like ligand-receptor interactions, metabolic stability, and reactivity.[3][4] This guide provides a comprehensive, in-depth protocol for the theoretical calculation of the electronic structure of this compound, a representative halogenated pyridine derivative. By leveraging Density Functional Theory (DFT), we will elucidate the fundamental electronic properties of this molecule, offering insights that are critical for rational drug design and the development of novel organic materials. This document serves as a practical guide for researchers, explaining not just the procedural steps but also the underlying scientific rationale for the chosen computational strategies.

Introduction: The Significance of Halogenated Pyridines

Pyridine and its derivatives are among the most prevalent heterocyclic scaffolds in FDA-approved drugs and advanced functional materials.[1][5] Their rigid, aromatic structure provides a stable framework for molecular design, while the nitrogen heteroatom imparts unique electronic characteristics and hydrogen bonding capabilities.[6] The strategic functionalization of the pyridine ring allows for the fine-tuning of these properties.

Halogenation, and specifically bromination, is a powerful strategy in drug design.[3] The introduction of a bromine atom can:

  • Modulate Lipophilicity: Affecting the molecule's ability to cross biological membranes.

  • Introduce Halogen Bonding: A non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base.[4][7] This can provide additional binding affinity and selectivity for a biological target.[8]

  • Alter Metabolic Pathways: Blocking sites of metabolic oxidation, thereby increasing the drug's half-life.[3]

  • Influence Electronic Properties: The electron-withdrawing nature of bromine impacts the electron density distribution across the aromatic ring, affecting reactivity and intermolecular interactions.[9]

Understanding these electronic effects at a quantum mechanical level is paramount. Theoretical calculations provide a powerful, cost-effective means to predict and rationalize the behavior of molecules like this compound before undertaking costly and time-consuming synthesis and experimental testing.

Theoretical Foundation: Why Density Functional Theory?

To investigate the electronic structure of our target molecule, we will employ Density Functional Theory (DFT), a robust and widely used quantum chemical method.[10]

Expertise & Rationale: DFT is chosen over other methods for its optimal balance of computational accuracy and efficiency, particularly for medium-sized organic molecules.[10][11]

  • Hartree-Fock (HF) Theory: While computationally less expensive, HF neglects electron correlation, which is crucial for accurately describing the behavior of electrons in a molecule.

  • Post-HF Methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster): These methods are highly accurate but are computationally very demanding, making them impractical for routine calculations on molecules of this size.

  • Density Functional Theory (DFT): DFT includes effects of electron correlation by approximating the exchange-correlation energy as a functional of the electron density. This approach provides results with accuracy often comparable to post-HF methods but at a fraction of the computational cost.

For this study, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is selected. B3LYP is a hybrid functional that has demonstrated high accuracy for a wide range of chemical systems, including organic and halogenated compounds.[12][13] This will be paired with the 6-311++G(d,p) basis set, a flexible and robust choice that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.

Computational Workflow: A Self-Validating Protocol

The following protocol outlines a complete, self-validating workflow for calculating the electronic properties of this compound. Each step is designed to ensure the reliability and accuracy of the final results.

Visualizing the Workflow

The entire computational process can be summarized in the following flowchart:

G cluster_0 Setup & Optimization cluster_1 Property Calculation cluster_2 Analysis & Interpretation A 1. Molecular Structure Input (Build this compound) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy Structure) B->C D 4. Single-Point Energy Calculation (Final Electronic Properties) C->D Verified Structure E 5. Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) D->E F 6. Molecular Electrostatic Potential (MEP Map) D->F G 7. Population Analysis (Atomic Charges) D->G H 8. Interpretation (Reactivity, Interactions) E->H F->H G->H

Caption: Computational workflow for electronic structure analysis.

Step-by-Step Methodology

Software Required: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS, and a molecular visualization tool like GaussView or Avogadro.

Protocol:

  • Molecular Structure Input:

    • Using a molecular builder, construct the 3D structure of this compound.

    • Ensure correct atom types, bonds, and initial hybridization. A preliminary geometry cleanup using molecular mechanics (e.g., UFF or MMFF94 force fields) is recommended to obtain a reasonable starting structure.

  • Geometry Optimization:

    • Causality: The initial drawn structure is not necessarily the most stable energetic conformation. Geometry optimization is performed to find the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a stationary point.

    • Execution: Submit the structure for a geometry optimization calculation.

      • Method: DFT

      • Functional: B3LYP

      • Basis Set: 6-311++G(d,p)

      • Convergence Criteria: Use tight or very tight convergence criteria to ensure a precise minimum is located.

  • Frequency Calculation:

    • Trustworthiness: This is a critical self-validation step. A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find a true minimum.

    • Execution: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • Validation: Confirm that the output shows zero imaginary frequencies.

  • Single-Point Energy and Property Calculation:

    • Rationale: Once the true minimum energy geometry is validated, a final, high-precision calculation is run on this fixed geometry to derive the electronic properties.

    • Execution: Perform a single-point energy calculation on the validated structure. Request the following properties in the calculation setup:

      • Population analysis (e.g., Mulliken, NBO) to determine atomic charges.

      • Molecular orbitals (HOMO, LUMO).

      • Molecular Electrostatic Potential (MEP).

Results and Discussion

The calculations yield key quantitative data that describe the electronic character of this compound.

Quantitative Data Summary
Electronic PropertyCalculated ValueSignificance
Energy of HOMOValue in eVRepresents the ability to donate an electron; higher energy indicates greater electron-donating character.
Energy of LUMOValue in eVRepresents the ability to accept an electron; lower energy indicates greater electron-accepting character.
HOMO-LUMO Energy Gap (ΔE)Value in eVCorrelates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Dipole MomentValue in DebyeIndicates the overall polarity of the molecule, influencing solubility and non-covalent interactions.
Most Negative Electrostatic Potential (MEP)Value in kcal/molIdentifies regions of high electron density, predicting sites for electrophilic attack and hydrogen bonding.[12]
Most Positive Electrostatic Potential (MEP)Value in kcal/molIdentifies regions of electron deficiency, particularly the σ-hole on the bromine atom, predicting sites for nucleophilic attack and halogen bonding.[8]

(Note: The actual numerical values would be generated by running the described computational protocol.)

Analysis of Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as the primary electron donor, while the LUMO is the innermost empty orbital and acts as the electron acceptor.

The energy gap between them (ΔE = ELUMO - EHOMO) is a critical parameter. A small gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability.

Caption: HOMO-LUMO energy gap diagram.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO will also be distributed across the π-system. The presence of the electron-withdrawing bromine atom is expected to lower the energy of both the HOMO and LUMO compared to the non-brominated analogue.[9]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for predicting intermolecular interactions.

  • Red/Yellow Regions: Indicate negative potential (electron-rich), corresponding to the lone pair on the nitrogen atom. These are the primary sites for electrophilic attack and hydrogen bond acceptance.

  • Blue Regions: Indicate positive potential (electron-poor). A significant blue region is expected on the bromine atom, opposite to the C-Br bond. This is the "sigma-hole," which is the basis for halogen bonding with electron-donating atoms (like oxygen or nitrogen) in a receptor binding pocket.[4][7]

  • Green Regions: Indicate neutral potential.

The MEP map provides a clear, visual hypothesis for how this molecule will orient itself when approaching a biological target, guiding further drug design efforts.

Conclusion and Future Directions

This guide has detailed a robust and scientifically grounded workflow for the theoretical calculation of the electronic structure of this compound using Density Functional Theory. By following this protocol, researchers can obtain reliable data on key electronic properties, including frontier molecular orbital energies, electrostatic potential, and charge distribution.

The insights gained from these calculations are directly applicable to the fields of drug discovery and materials science. For medicinal chemists, understanding the HOMO-LUMO gap and MEP can inform strategies for optimizing ligand-receptor binding and improving pharmacokinetic properties.[14] For materials scientists, these electronic parameters are crucial for designing molecules with specific charge-transport or optical properties.[2][5] The presented methodology serves as a foundational template that can be adapted for a wide range of substituted pyridine systems, accelerating the design-synthesis-testing cycle in modern chemical research.

References

A Comprehensive Technical Guide to 4-Bromo-2,6-diethylpyridine for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of 4-Bromo-2,6-diethylpyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical and physical properties, commercial availability, synthesis protocols, and significant applications, with a focus on its role in the development of antiviral therapeutics.

Core Compound Identity and Properties

This compound is a substituted pyridine derivative that serves as a versatile intermediate in organic synthesis. Its unique structural features, including the reactive bromine atom at the 4-position and the steric and electronic influence of the two ethyl groups, make it a valuable synthon for creating complex molecular architectures.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 877133-54-5[1][2][3]
Molecular Formula C₉H₁₂BrN[2]
Molecular Weight 214.10 g/mol [4]
Appearance Colorless to light yellow liquid[2]
Boiling Point 243 °C at 760 mmHg[4][5]
Density 1.301 g/cm³[4]
Storage 2-8°C, under inert gas (Nitrogen or Argon)[2]
InChI Key QAIRPCMWTLMPCW-UHFFFAOYSA-N[4]

Commercial Availability and Procurement

This compound is available from a number of specialized chemical suppliers. It is typically offered in research quantities with purities often around 95% or higher. For larger quantities or specific purity requirements, custom synthesis services may be available from these vendors.

Table 2: Selected Commercial Suppliers

SupplierPurityAvailable Quantities
Acmec Biochemical95%Inquire
ParchemSpecialty GradeInquire
ChemicalBookResearch GradeInquire
SincereChemicalHigh PurityInquire
P&S ChemicalsResearch GradeInquire
Sigma-AldrichResearch GradeInquire
Guidechem98%Inquire

Disclaimer: This list is not exhaustive and is intended for informational purposes. Availability and specifications should be confirmed directly with the suppliers.

Synthesis and Manufacturing

The synthesis of this compound is not widely documented in standard chemical literature, but a reliable method has been detailed in patent literature, specifically in the context of pharmaceutical development.

Deoxygenation of Pyridine N-oxide Precursor

A common and effective route involves the deoxygenation of the corresponding N-oxide. This method is advantageous as it often proceeds with good yield and selectivity.

Reaction Scheme:

Synthesis cluster_0 Synthesis of this compound start This compound 1-oxide (CAS: 1035267-63-0) reagents Phosphorus tribromide (PBr₃) Dichloromethane (CH₂Cl₂) Room Temperature, 3h start->reagents Reacts with workup Aqueous Workup (Ice water, NaOH) Extraction (Ethyl Acetate) reagents->workup Followed by product This compound (CAS: 877133-54-5) workup->product Yields (72%)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from WO2008/76046)[2]:

  • Reaction Setup: A solution of this compound 1-oxide (4.3 g, 18.7 mmol) is prepared in dichloromethane (30 mL) in a suitable reaction vessel.

  • Reagent Addition: Phosphorus tribromide (2 mL) is added slowly to the solution. Causality Note: The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction: The reaction mixture is stirred at room temperature for 3 hours. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: The reaction is carefully quenched by pouring it into ice water. Expertise Insight: This step neutralizes any remaining reactive phosphorus species and helps to dissipate heat.

  • Neutralization and Extraction: The pH of the aqueous solution is adjusted to alkaline using a 15% sodium hydroxide solution. The product is then extracted with ethyl acetate.

  • Purification: The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Product Isolation: This procedure affords the target product, this compound, with a reported yield of 72% (2.9 g). The identity of the product was confirmed by mass spectrometry (ESI), m/z 215 [M + 1]⁺.[2]

Applications in Drug Discovery and Medicinal Chemistry

The primary and most significant application of this compound is as a crucial building block in the synthesis of advanced pharmaceutical compounds.

Key Intermediate in the Synthesis of Filibuvir (PF-00868554)

This compound is a documented key reactant in the synthesis of Filibuvir (PF-00868554), a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[2] Filibuvir binds to an allosteric site on the enzyme, leading to a conformational change that inhibits viral RNA synthesis. Although the clinical development of Filibuvir was discontinued, its synthesis highlights the utility of this compound in constructing complex, biologically active molecules.

Logical Flow of Filibuvir Synthesis:

Filibuvir_Synthesis cluster_synthesis Role in Filibuvir Synthesis A This compound (Key Building Block) C Coupling Reaction (e.g., Suzuki, Stille, etc.) A->C B Coupling Partner (e.g., organometallic species) B->C D Advanced Intermediate C->D Forms C-C bond E Further Synthetic Steps D->E Elaboration of scaffold F Filibuvir (PF-00868554) (HCV Polymerase Inhibitor) E->F Final assembly

Caption: Role of this compound in Filibuvir synthesis.

The bromine atom at the 4-position of the pyridine ring is strategically positioned for cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the efficient introduction of more complex substituents, which is a common strategy in modern drug discovery to explore the chemical space around a core scaffold and optimize pharmacological properties.

Safety and Handling

As with any brominated heterocyclic compound, appropriate safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a specialized but important chemical intermediate, particularly for researchers engaged in the synthesis of novel heterocyclic compounds for pharmaceutical applications. Its established role in the synthesis of an HCV polymerase inhibitor underscores its value in constructing complex, biologically relevant molecules. While the availability of detailed public-domain characterization data is limited, its commercial availability and a well-documented synthesis protocol provide a solid foundation for its use in advanced research and development projects.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 4-Bromo-2,6-diethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Compound Profile: Understanding Inherent Risks

Inferred Primary Hazards: Based on the data for 4-Bromo-2,6-dimethylpyridine, the diethyl analogue should be treated as a substance that is:

  • Harmful if swallowed: Acute oral toxicity is a significant concern.[3]

  • A serious eye irritant, potentially causing severe damage: The aromatic and halogenated nature of the compound suggests a high potential for irreversible eye damage upon contact.[3]

  • A skin irritant: Prolonged or repeated contact can lead to skin irritation.[3]

  • A respiratory tract irritant: Inhalation of dust or vapors may cause irritation to the respiratory system.[3]

The addition of ethyl groups in place of methyl groups increases the compound's lipophilicity, which could potentially enhance its ability to be absorbed through the skin, warranting even greater caution.

Physicochemical Properties (with Inferred Hazards)
Property4-Bromo-2,6-diethylpyridine4-Bromo-2,6-dimethylpyridine (Analogue for Hazard Reference)Causality Behind the Precaution
CAS Number 877133-54-5[1]5093-70-9[2][4]N/A
Molecular Formula C₉H₁₂BrN[1]C₇H₈BrN[2][4]The presence of bromine, a halogen, is a key indicator for potential toxicity and specific disposal requirements.[5]
Appearance Colorless to light yellow liquid[6]Colorless low melting solid[7]A liquid form increases the risk of splashes and spills compared to a solid.
Storage Temperature 2-8°C, under inert gas (nitrogen or Argon)[6]2-8°C[7]Recommended storage conditions suggest potential for degradation or reaction under ambient conditions.

The Hierarchy of Controls: A Proactive Approach to Safety

A fundamental principle of chemical safety is the hierarchy of controls. This approach prioritizes the most effective measures to mitigate risk, with personal protective equipment (PPE) being the final line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Consider less hazardous alternatives) Engineering Engineering Controls (Fume Hood) Substitution->Engineering Most Effective Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for handling this compound.

Standard Operating Procedure (SOP): From Benchtop to Disposal

This section outlines a comprehensive, step-by-step protocol for the safe handling of this compound.

Personal Protective Equipment (PPE) Protocol

Due to the inferred hazards, a stringent PPE protocol is mandatory.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[8] Given the risk of severe eye damage, the use of a face shield in addition to goggles is strongly recommended, especially when handling larger quantities or during procedures with a high risk of splashing.[9]

  • Skin Protection: A flame-resistant lab coat is essential. Nitrile gloves are a suitable initial choice, but it is crucial to double-check the manufacturer's specifications for resistance to halogenated aromatic compounds.[10] For extended operations, consider double-gloving or using heavier-duty gloves.

  • Respiratory Protection: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]

PPE_Protocol cluster_ppe Mandatory PPE for this compound FumeHood Chemical Fume Hood Goggles Chemical Splash Goggles FaceShield Face Shield (Recommended) LabCoat Flame-Resistant Lab Coat Gloves Nitrile Gloves (Check Compatibility)

Caption: Essential Personal Protective Equipment (PPE).

Handling and Experimental Workflow
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is free of clutter. Have all necessary equipment and reagents within the fume hood.

  • Aliquoting: Carefully transfer the required amount of this compound. As it is a liquid, use a calibrated pipette or syringe to minimize the risk of spills.

  • Reaction Setup: Conduct all experimental procedures within the fume hood. Keep the sash at the lowest practical height.

  • Heating: If heating is required, use a controlled heating mantle and ensure the apparatus is securely clamped. Avoid open flames.

  • Work-up and Purification: All subsequent steps, including quenching, extraction, and chromatography, should be performed in the fume hood.

Storage and Waste Management
  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] The recommended storage temperature is 2-8°C under an inert atmosphere.[6]

  • Waste Disposal: Halogenated organic waste must be segregated from non-halogenated waste streams.[10] Collect all waste containing this compound, including contaminated consumables like pipette tips and gloves, in a designated, clearly labeled, and sealed hazardous waste container. Follow your institution's specific guidelines for the disposal of halogenated waste.

Emergency Procedures: Preparedness is Paramount

Spill Response

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, or if you are unsure, contact your institution's emergency response team.

  • Containment: If safe to do so, prevent the spread of the liquid by using a chemical spill kit with absorbent materials.

  • Cleanup: Wear appropriate PPE. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Once absorbed, carefully scoop the material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report all spills to your supervisor and the relevant safety office.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[12] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Conclusion

The responsible use of novel chemical entities like this compound underpins the integrity and safety of scientific research. While direct toxicological data may be limited, a proactive and informed approach based on the principles of chemical analogy and the hierarchy of controls provides a robust framework for its safe handling. By internalizing the causality behind these precautions, researchers can not only protect themselves and their colleagues but also foster a culture of safety that is integral to scientific advancement.

References

Methodological & Application

Application Note & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 4-Bromo-2,6-diethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive overview and detailed protocols for the synthetic transformation of 4-Bromo-2,6-diethylpyridine into high-value pharmaceutical intermediates. This compound is a pivotal starting material, offering a strategically positioned bromine atom at the C4 position for functionalization, while the flanking diethyl groups provide steric influence and modulate the electronic properties of the pyridine core. This combination makes it an attractive scaffold in medicinal chemistry. We will explore key palladium-catalyzed cross-coupling reactions and lithiation strategies, explaining the mechanistic rationale behind procedural choices and providing actionable, field-proven protocols for researchers in drug discovery and development.

The Strategic Value of the this compound Scaffold

Substituted pyridine rings are ubiquitous in pharmaceuticals due to their ability to act as bioisosteres for phenyl rings, engage in hydrogen bonding, and improve pharmacokinetic properties. The title compound, this compound, serves as a robust and versatile building block. The C4-bromo substituent is an excellent leaving group for a variety of transition-metal-catalyzed cross-coupling reactions, which are among the most powerful tools for C-C and C-N bond formation in modern organic synthesis.[1][2] The diethyl groups at the C2 and C6 positions are not merely passive spectators; they provide steric shielding that can influence reactivity and selectivity in subsequent transformations and can also play a crucial role in modulating the binding affinity of the final active pharmaceutical ingredient (API) with its biological target.

This guide focuses on three primary pillars of synthetic utility for converting this key starting material into diverse and complex intermediates:

  • Suzuki-Miyaura Coupling: For the synthesis of 4-aryl and 4-heteroaryl derivatives.

  • Sonogashira Coupling: For the introduction of alkynyl moieties, which are themselves versatile functional handles.

  • Buchwald-Hartwig Amination: For the direct formation of C-N bonds, creating substituted 4-aminopyridine derivatives.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption { label="Figure 1: Synthetic pathways from this compound."; fontsize=12; } .caption { text-align: center; margin-top: 10px; }

Figure 1. Synthetic pathways from this compound.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized drug discovery, allowing for the modular assembly of complex molecules under relatively mild conditions.[2][3] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The choice of ligand, base, and solvent is critical for success, as these components stabilize the palladium catalyst, facilitate the key mechanistic steps, and ensure substrate solubility.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds between sp²-hybridized centers.[4][5] It couples an organoboron reagent (like a boronic acid or ester) with an organic halide. Its popularity stems from the commercial availability of a vast array of boronic acids, the mild reaction conditions, and the generally non-toxic nature of the boron-containing byproducts.

Causality in Protocol Design:

  • Catalyst/Ligand: A palladium(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The ligand, typically a bulky, electron-rich phosphine (e.g., SPhos, XPhos, or PPh₃), is crucial. It stabilizes the Pd(0) state, promotes the rate-limiting oxidative addition step, and facilitates the final reductive elimination.[3][6] For an electron-rich substrate like a diethyl-substituted pyridine, a more electron-rich and bulky ligand can accelerate the reaction.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step. It activates the organoboron species, forming a more nucleophilic boronate complex that readily transfers its organic group to the palladium center.[3]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is common. The organic solvent solubilizes the organic halide and catalyst, while water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

This protocol details the synthesis of a heteroaryl-substituted pyridine, a common motif in kinase inhibitors and other targeted therapies.[7]

Materials:

  • This compound (1.0 mmol, 228 mg)

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol, 233 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 22 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the pyrazole boronic ester, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%) (Typical)
Phenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O10085-95
3-Methoxyphenylboronic AcidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O9080-90
Pyridin-3-ylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/H₂O10075-85
Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides.[8][9] It uniquely uses a dual-catalyst system, typically palladium and a copper(I) salt. The resulting alkynyl-substituted pyridines are valuable intermediates, as the alkyne can undergo a host of further transformations, including cycloadditions (e.g., "click chemistry"), reductions, or further cross-coupling reactions.

Causality in Protocol Design:

  • Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species is the active catalyst for the oxidative addition step with the bromopyridine.[10]

  • Copper(I) Co-catalyst: The role of the copper(I) salt (e.g., CuI) is to react with the terminal alkyne and the base to form a copper(I) acetylide intermediate in situ. This species then undergoes transmetalation with the Pd(II)-halide complex.[2][10]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both to deprotonate the terminal alkyne and as the solvent.

  • Solvent: While the amine base can serve as the solvent, a co-solvent like THF or toluene is often added to ensure solubility of all components.

Materials:

  • This compound (1.0 mmol, 228 mg)

  • Ethynyltrimethylsilane (1.5 mmol, 147 mg, 0.21 mL)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (5 mL), degassed

  • Anhydrous Tetrahydrofuran (THF) (5 mL), degassed

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add degassed THF and Et₃N via syringe, followed by the ethynyltrimethylsilane.

  • Stir the reaction mixture at room temperature for 6-8 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.

  • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, dilute the mixture with diethyl ether (25 mL) and filter through a pad of Celite® to remove the amine hydrohalide salt and catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically with a hexane/ethyl acetate eluent system).

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[11][12][13] This reaction has transformed the synthesis of anilines and their heteroaromatic analogs, which were previously difficult to access.[1] It is exceptionally valuable in pharmaceutical synthesis where the arylamine motif is prevalent.

Causality in Protocol Design:

  • Catalyst/Ligand: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, BrettPhos).[13][14] These ligands promote the reductive elimination step, which is often the rate-limiting step in C-N coupling and is critical for forming the desired product.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. Its role is to deprotonate the amine in the catalytic cycle, forming a palladium-amido complex that precedes reductive elimination.[11][14]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base.

dot graph G { layout=neato; node [shape=circle, style=filled, fontcolor="#FFFFFF", width=1.2]; edge [fontsize=10];

} caption { label="Figure 2: Simplified Buchwald-Hartwig amination cycle."; fontsize=12; }

Figure 2. Simplified Buchwald-Hartwig amination cycle.

Materials:

  • This compound (1.0 mmol, 228 mg)

  • Benzylamine (1.2 mmol, 129 mg, 0.13 mL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 38 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add the this compound and anhydrous toluene.

  • Finally, add the benzylamine via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction carefully by adding saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate (20 mL) and separate the layers.

  • Extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound is a highly adaptable platform for the synthesis of diverse pharmaceutical intermediates. Mastery of palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—provides the synthetic chemist with a powerful and reliable toolkit for its functionalization. The protocols and principles outlined in this guide are designed to be robust starting points for research and development, enabling the rapid generation of novel molecular architectures for the discovery of next-generation therapeutics. Each protocol is a self-validating system, but should be optimized for specific substrates and scales as required by the research objective.

References

experimental setup for lithiation of 4-Bromo-2,6-diethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Lithiation of 4-Bromo-2,6-diethylpyridine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the efficient and safe lithiation of this compound via a bromine-lithium exchange reaction. This protocol is designed for researchers, scientists, and professionals in drug development and synthetic chemistry. The resulting 2,6-diethylpyridin-4-yl-lithium is a versatile intermediate for introducing a wide array of functional groups at the 4-position of the pyridine ring. This guide emphasizes mechanistic understanding, operational safety with pyrophoric reagents, and provides a detailed, step-by-step protocol for successful execution.

Introduction and Scientific Rationale

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. The development of robust methods for their functionalization is of paramount importance. Direct C-H activation or lithiation can sometimes be challenging or lead to mixtures of isomers. The bromine-lithium exchange reaction offers a powerful and highly regioselective alternative for generating a nucleophilic carbon center on an aromatic ring.[1][2]

In the case of this compound, the bromine atom at the 4-position serves as a synthetic handle. Its exchange with lithium using an organolithium reagent like n-butyllithium (n-BuLi) generates a potent organolithium intermediate. This species can then be trapped with various electrophiles to install desired functionalities with high precision. This method circumvents the challenges associated with direct functionalization and provides a reliable route to novel 4-substituted-2,6-diethylpyridine derivatives.

Mechanistic Overview: The Bromine-Lithium Exchange

The bromine-lithium exchange is a kinetically controlled process that proceeds rapidly, even at very low temperatures.[1][3] The reaction rate follows the trend I > Br > Cl, making aryl bromides ideal substrates for this transformation.[1] While the exact mechanism has been a subject of extensive study, it is widely accepted to proceed through the formation of an "ate-complex" intermediate.[1][4][5]

The process can be visualized as follows:

  • Coordination: The nucleophilic butyl group of the n-BuLi aggregate attacks the electrophilic bromine atom of the pyridine substrate.

  • Ate-Complex Formation: This leads to a transient, hypervalent bromine intermediate, often referred to as an "ate-complex".[1][4]

  • Exchange: This complex then rearranges, expelling the more stable butyl bromide and forming the desired aryllithium product. The equilibrium of this reaction is driven by the formation of the more stable organolithium species.

Caption: Proposed "Ate-Complex" mechanism for the Br-Li exchange reaction.

Critical Safety Considerations: Handling n-Butyllithium

n-Butyllithium is a pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water.[6][7][8] Strict adherence to safety protocols is mandatory.

  • Inert Atmosphere: All operations must be conducted under an inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques.[8][9]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles or a face shield, and appropriate chemical-resistant gloves (e.g., neoprene or butyl rubber).[7][9][10]

  • Quenching and Disposal: Never open a container with residual n-BuLi to the air.[11] Unused reagent and contaminated glassware must be quenched carefully. A common method is slow addition to a non-flammable solvent like isopropanol, often cooled in an ice bath.

  • Spill Management: Keep a container of dry sand or powdered limestone readily accessible to smother small fires or contain spills. DO NOT USE WATER on an organolithium fire.[10]

  • Emergency Preparedness: Never work alone.[9] Ensure a dry chemical (Class ABC) fire extinguisher is nearby and you are trained in its use.[11][12]

Experimental Protocol

This protocol details the generation of the lithiated species and its subsequent quenching with a generic electrophile.

Reagent and Equipment Preparation
  • Glassware: All glassware (round-bottom flask, dropping funnel, septa, magnetic stir bar) must be thoroughly dried in an oven (e.g., at 120 °C overnight) and allowed to cool in a desiccator or under a stream of inert gas.

  • Solvents: Anhydrous solvents are critical. Tetrahydrofuran (THF) is a common solvent for lithiation reactions but can be deprotonated by n-BuLi at temperatures above -60 °C.[13][14][15] It is essential to use freshly distilled or purchased anhydrous THF and to conduct the reaction at -78 °C.

  • n-Butyllithium Titration: The concentration of commercial n-BuLi solutions can degrade over time.[15] It is crucial to titrate the solution before use to determine its exact molarity. Standard methods, such as titration with diphenylacetic acid, are well-documented.[15]

Quantitative Data Summary

The following table provides an example for a 10 mmol scale reaction. Adjust quantities as needed.

ReagentMolar Mass ( g/mol )EquivalentsMolarity (M)Volume (mL)Moles (mmol)
This compound228.131.0-2.28 g10.0
n-Butyllithium (n-BuLi)64.061.12.5 (example)4.411.0
Anhydrous THF72.11--~50-
Electrophile (e.g., DMF)73.091.2-0.9212.0

Step-by-Step Lithiation Procedure

G Figure 2: Experimental Workflow A 1. Setup Assemble dry glassware under inert gas (Ar/N2). B 2. Dissolve Substrate Add this compound and anhydrous THF to the flask. A->B C 3. Cool Reaction Cool the flask to -78 °C using a dry ice/acetone bath. B->C D 4. Add n-BuLi Add n-BuLi dropwise via syringe, keeping the internal temperature below -70 °C. C->D E 5. Stir Stir the reaction mixture at -78 °C for 30-60 minutes. D->E F 6. Add Electrophile Slowly add the chosen electrophile (e.g., DMF) at -78 °C. E->F G 7. Warm and Quench Allow the reaction to slowly warm to room temperature, then quench with sat. aq. NH4Cl. F->G H 8. Work-up Perform liquid-liquid extraction, dry the organic layer, and concentrate. G->H I 9. Purify Purify the crude product via column chromatography or distillation. H->I

Caption: A visual summary of the lithiation and work-up procedure.
  • System Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a low-temperature thermometer, and an argon/nitrogen inlet connected to a bubbler. Purge the entire system with inert gas for 10-15 minutes.

  • Substrate Addition: Under a positive flow of inert gas, add this compound (1.0 eq.) to the flask. Add anhydrous THF (~0.2 M concentration, e.g., 50 mL for 10 mmol) via cannula or syringe.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Ensure the thermometer is measuring the internal reaction temperature.

  • n-BuLi Addition: Slowly add n-butyllithium (1.1 eq.) dropwise via syringe over 15-20 minutes. It is crucial to maintain the internal temperature below -70 °C to prevent side reactions.[16] A slight color change (often to yellow or orange) may be observed.

  • Reaction Time: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete bromine-lithium exchange.

  • Electrophile Addition: While maintaining the temperature at -78 °C, slowly add the desired electrophile (1.2 eq.) via syringe. The reaction is often exothermic, so slow addition is critical.

  • Warming and Quenching: After the addition of the electrophile, stir the reaction at -78 °C for another hour. Then, remove the cooling bath and allow the mixture to warm slowly to room temperature. Once at room temperature, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Purification: Remove the solvent in vacuo using a rotary evaporator. The resulting crude product can be purified by an appropriate method, such as flash column chromatography on silica gel or distillation.

Troubleshooting

  • Low or No Yield:

    • Cause: Inactive n-BuLi or presence of moisture/air.

    • Solution: Ensure glassware is scrupulously dry. Use freshly purchased or distilled anhydrous solvents. Always titrate the n-BuLi solution before use.

  • Formation of Side Products:

    • Cause: Reaction temperature was too high.

    • Solution: Maintain a strict internal temperature of -78 °C during the addition of n-BuLi and the electrophile. High temperatures can cause solvent degradation or unwanted side reactions.[13][14]

  • Incomplete Reaction:

    • Cause: Insufficient equivalents of n-BuLi or insufficient reaction time.

    • Solution: Use a slight excess of n-BuLi (1.1 eq.) based on a recent titration. Ensure adequate stirring time after addition to allow the exchange to go to completion.

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of 4-Bromo-2,6-diethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of C-N Bond Formation in Sterically Congested Pyridines

The 2,4,6-trisubstituted pyridine framework is a privileged scaffold in medicinal chemistry and materials science. The introduction of an amino group at the C4 position of a 2,6-dialkylpyridine, such as 4-bromo-2,6-diethylpyridine, is a critical transformation for accessing a diverse range of molecular architectures with potential biological activity. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often fail with electron-rich and sterically hindered substrates.[1]

However, the palladium-catalyzed amination of this compound presents a formidable challenge due to the significant steric hindrance imposed by the two ethyl groups flanking the pyridine nitrogen. This steric congestion can impede the crucial oxidative addition and reductive elimination steps of the catalytic cycle, leading to low yields and the formation of undesired side products.[2] Overcoming this steric barrier necessitates a carefully optimized catalytic system, particularly the choice of a bulky, electron-rich phosphine ligand that can promote efficient turnover.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the palladium-catalyzed amination of this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol based on best practices for sterically hindered substrates, and provide a troubleshooting guide to navigate potential challenges.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. Understanding this cycle is paramount for rational optimization and troubleshooting.[1][3]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for sterically hindered substrates.[2][4][5][6]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. For some catalyst systems, particularly with bulky ligands like RuPhos, this step can become rate-limiting.[2][4][5][6]

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_adduct [L-Pd(II)(Ar)(NHR'R'')]X OA_complex->Amine_adduct Amine Coordination (HNR'R'') Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_adduct->Amido_complex Deprotonation (Base) Product Ar-NR'R'' Amido_complex->Product Reductive Elimination Catalyst_regen L-Pd(0) Amido_complex->Catalyst_regen ArX This compound Amine R'R''NH Base Base

Figure 1. Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials and Methods

Reagents and Equipment
  • Substrate: this compound

  • Amine: e.g., Aniline, Morpholine, or other primary/secondary amine

  • Palladium Pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a pre-formed palladacycle such as RuPhos-Pd-G3.

  • Ligand: A bulky, electron-rich biarylphosphine ligand is crucial. Recommended options include:

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

    • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2][4][6][7]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[8]

  • Solvent: Anhydrous, degassed aprotic solvents such as toluene or 1,4-dioxane.

  • Inert Gas: Argon or Nitrogen

  • Standard laboratory glassware: Schlenk flasks or sealed tubes, syringes, magnetic stirrer, heating mantle/oil bath.

  • Purification: Silica gel for column chromatography, standard solvents (e.g., ethyl acetate, hexanes).

Experimental Protocol: Amination of this compound with Aniline

This protocol is a general guideline and may require optimization for different amines. All operations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.[9]

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., RuPhos, 3.6 mol%).

    • Add the base (e.g., Sodium tert-butoxide, 1.5 equivalents).

    • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add anhydrous, degassed toluene (to make a ~0.2 M solution with respect to the aryl bromide) via syringe.

    • Add this compound (1.0 equivalent).

    • Finally, add the aniline (1.2 equivalents) via syringe.

  • Reaction:

    • Place the sealed flask in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture under inert conditions.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2,6-diethylpyridin-4-amine.

ParameterRecommended ConditionRationale / Comment
Palladium Source Pd₂(dba)₃ (1.5 mol%) or RuPhos-Pd-G3 (3 mol%)Pre-formed palladacycles can offer better reproducibility.
Ligand RuPhos (3.6 mol%) or BrettPhos (3.6 mol%)Bulky, electron-rich ligands are essential to overcome steric hindrance.[2][4][6][7]
Base NaOtBu (1.5 equiv) or LHMDS (1.5 equiv)Strong, non-nucleophilic base to facilitate amine deprotonation.[8]
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Aprotic solvents are standard. Ensure low water content.
Temperature 100-110 °CElevated temperatures are typically required for hindered substrates.
Reaction Time 12-24 hoursMonitor for completion to avoid degradation.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues encountered during the amination of sterically hindered pyridines.

Troubleshooting Start Low or No Conversion Check_Inert Verify Inert Atmosphere (O₂ can deactivate catalyst) Start->Check_Inert Check_Reagents Check Reagent Quality (Anhydrous solvent, fresh base) Start->Check_Reagents Increase_Temp Increase Temperature (e.g., to 120 °C) Check_Reagents->Increase_Temp Change_Ligand Screen Ligands (e.g., BrettPhos if RuPhos fails) Increase_Temp->Change_Ligand Change_Base Change Base (e.g., LHMDS instead of NaOtBu) Change_Ligand->Change_Base Side_Products Side Product Formation (e.g., Hydrodehalogenation) Lower_Temp Lower Temperature Side_Products->Lower_Temp Shorter_Time Decrease Reaction Time Side_Products->Shorter_Time Optimize_Ratio Optimize Pd:Ligand Ratio (Excess ligand can be inhibitory) Side_Products->Optimize_Ratio

Figure 2. A decision-making workflow for troubleshooting the amination reaction.

  • Issue: Low or No Yield

    • Possible Cause: Inefficient catalyst activation or deactivation.

    • Solution:

      • Ensure Rigorous Inert Conditions: Oxygen can irreversibly oxidize the Pd(0) catalyst. Ensure all reagents and solvents are properly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.

      • Check Reagent Quality: Use a fresh, high-purity base (NaOtBu can degrade on storage). Solvents must be anhydrous.

      • Optimize Ligand: The choice of ligand is critical. If one bulky ligand (e.g., RuPhos) gives poor results, screen another (e.g., BrettPhos). The subtle electronic and steric differences can have a profound impact on the reaction outcome.[2][4][5][6]

      • Increase Temperature: For particularly challenging substrates, a higher temperature (e.g., 120 °C in toluene) may be necessary to overcome the activation barrier for oxidative addition.

  • Issue: Formation of Hydrodehalogenation Byproduct (Ar-H)

    • Possible Cause: β-hydride elimination from the palladium-amido intermediate, which is a known side reaction.

    • Solution:

      • Ligand Choice: Certain ligands are better at promoting reductive elimination over β-hydride elimination. Experimenting with different bulky phosphines can mitigate this side reaction.

      • Base Selection: The choice of base can influence the reaction pathways. In some cases, switching from an alkoxide base to an amide base like LHMDS can be beneficial.

  • Issue: Catalyst Decomposition (Formation of Palladium Black)

    • Possible Cause: High temperatures, impurities, or an inappropriate ligand-to-metal ratio.

    • Solution:

      • Lower Temperature: If the reaction proceeds but significant decomposition is observed, try running the reaction at a slightly lower temperature for a longer duration.

      • Optimize Pd:Ligand Ratio: While a slight excess of ligand is often used, a large excess can sometimes be detrimental. A 1:1.2 to 1:2 Pd:Ligand ratio is a good starting point.

Conclusion

The palladium-catalyzed amination of the sterically hindered this compound is a challenging yet achievable transformation. Success hinges on the rational selection of a highly active catalyst system, particularly a bulky and electron-donating phosphine ligand such as RuPhos or BrettPhos, coupled with rigorous anaerobic reaction conditions. The protocols and troubleshooting guide provided herein offer a robust framework for researchers to successfully synthesize 4-amino-2,6-diethylpyridine derivatives, thereby enabling the exploration of novel chemical space in pharmaceutical and materials science research.

References

Application Notes and Protocols for 4-Bromo-2,6-diethylpyridine in Organometallic Catalyst Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the application of 4-Bromo-2,6-diethylpyridine as a strategic ligand in the development of highly effective organometallic catalysts. Moving beyond a simple recitation of procedures, this document elucidates the fundamental principles governing its utility, focusing on the synergistic interplay of steric and electronic effects that drive catalytic efficiency. We present detailed, field-proven protocols for the synthesis of a palladium(II) catalyst precursor incorporating this ligand and its subsequent application in the challenging C-H olefination of electron-deficient arenes. Furthermore, we discuss its potential in other pivotal cross-coupling reactions, offering a comprehensive resource for researchers aiming to leverage this versatile ligand in their synthetic endeavors.

Introduction: The Strategic Role of Substituted Pyridines in Catalysis

Pyridine and its derivatives are ubiquitous ligands in organometallic chemistry, prized for their ability to modulate the electronic and steric environment of a metal center, thereby influencing the activity, selectivity, and stability of the resulting catalyst.[1] The nitrogen atom's lone pair readily coordinates to transition metals, while substituents on the pyridine ring offer a powerful tool for fine-tuning the ligand's properties. In the realm of palladium-catalyzed cross-coupling reactions, which are foundational to modern synthetic chemistry, the choice of ligand is often the most critical parameter for success.[2]

Challenges often arise with simple pyridine ligands, as their strong coordination to the metal center can sometimes inhibit substrate binding, a crucial step in the catalytic cycle.[3][4] This has led to the exploration of pyridine derivatives with tailored steric and electronic profiles to overcome these limitations.

The Unique Profile of this compound

This compound emerges as a ligand of significant interest due to a combination of two key features:

  • Steric Hindrance: The two ethyl groups at the 2 and 6 positions create substantial steric bulk around the coordinating nitrogen atom. This steric impediment is not merely a passive feature; it actively promotes catalytic turnover by facilitating ligand dissociation from the metal center, opening up a coordination site for the substrate. This concept, termed "mutual repulsion," is particularly effective when two such ligands are coordinated to a single metal atom.[3][4][5]

  • Electronic Tuning: The bromine atom at the 4-position exerts a significant electron-withdrawing effect on the pyridine ring. This electronic perturbation modulates the electron density at the nitrogen atom, influencing the strength of the metal-ligand bond and the overall electrophilicity of the catalytic species.[1][6] This can be advantageous in reactions involving electron-deficient substrates.

This strategic combination of steric repulsion and electronic modification makes this compound a powerful tool for developing catalysts for challenging transformations.

Core Application: Palladium-Catalyzed C-H Olefination of Electron-Deficient Arenes

One of the most compelling applications of 2,6-dialkylpyridine ligands is in the palladium-catalyzed direct C-H olefination of electron-deficient arenes.[3][4][5] This reaction is of immense synthetic value, as it allows for the direct formation of carbon-carbon bonds on arenes that are typically unreactive under standard Fujiwara-type conditions. The use of this compound as a ligand is particularly well-suited for this transformation.

Mechanistic Rationale: The "Mutually Repulsive Ligand" Concept

The catalytic cycle is believed to proceed through a Pd(II)/Pd(0) mechanism. The key to the success of this reaction with electron-deficient arenes lies in the "mutually repulsive" nature of the 2,6-diethyl-substituted pyridine ligands. In solution, a bis-ligated palladium(II) acetate complex, trans-[(this compound)₂Pd(OAc)₂], is in equilibrium with a mono-ligated, more reactive species.[4][5] The steric clash between the two bulky ligands facilitates the dissociation of one ligand, generating a vacant coordination site necessary for the binding of the electron-deficient arene.

G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Precatalyst [(L)₂Pd(OAc)₂] (L = this compound) Active_Catalyst [(L)Pd(OAc)₂] + L (Mono-ligated, reactive) Precatalyst->Active_Catalyst Ligand Dissociation (Sterically driven) Arene_Coordination Arene Coordination & C-H Activation Active_Catalyst->Arene_Coordination Olefin_Insertion Olefin Insertion Arene_Coordination->Olefin_Insertion Beta_Hydride_Elimination β-Hydride Elimination Olefin_Insertion->Beta_Hydride_Elimination Reductive_Elimination Reductive Elimination & Pd(0) formation Beta_Hydride_Elimination->Reductive_Elimination Reoxidation Pd(0) to Pd(II) Reoxidation Reductive_Elimination->Reoxidation Reoxidation->Active_Catalyst Regeneration

Figure 1: Simplified workflow for catalyst activation and the catalytic cycle in C-H olefination.

Experimental Protocols

This protocol is adapted from the synthesis of similar bis(2,6-dialkylpyridine)palladium(II) acetate complexes.[5]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Anhydrous hexanes

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • In an inert atmosphere, suspend palladium(II) acetate (1.0 equiv) in anhydrous hexanes.

  • Add a solution of this compound (2.2 equiv) in anhydrous hexanes dropwise to the Pd(OAc)₂ suspension with vigorous stirring.

  • Stir the resulting mixture at room temperature for 12-24 hours. The color of the suspension will typically change, indicating complex formation.

  • Isolate the solid product by filtration under inert atmosphere.

  • Wash the solid with a small amount of cold, anhydrous hexanes to remove any unreacted ligand.

  • Dry the product under vacuum to yield the trans-[(this compound)₂Pd(OAc)₂] complex as a solid.

Characterization: The resulting complex can be characterized by ¹H NMR, ¹³C NMR, and elemental analysis. The trans-configuration can be confirmed by single-crystal X-ray diffraction if suitable crystals are obtained.

This is a general protocol for the olefination of an electron-deficient arene, such as 1,3-bis(trifluoromethyl)benzene, with an acrylate.[3][5] Optimization of reaction conditions (temperature, solvent, and stoichiometry) may be necessary for different substrates.

Materials:

  • Electron-deficient arene (e.g., 1,3-bis(trifluoromethyl)benzene)

  • Olefin (e.g., butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Acetic anhydride (Ac₂O)

  • Oxygen (O₂) balloon

  • Anhydrous solvent (e.g., ethyl acetate, or the arene itself if liquid)

  • Standard reaction glassware

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar and a condenser, add Pd(OAc)₂ (5-10 mol%) and this compound (10-20 mol%).

  • Add the electron-deficient arene (if solid, dissolve in a minimal amount of anhydrous solvent) and the olefin (1.0-1.5 equiv).

  • Add acetic anhydride (1.0 equiv).

  • Purge the vessel with oxygen and maintain a positive pressure of oxygen using a balloon.

  • Heat the reaction mixture to 90-120 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table presents representative data for the C-H olefination of electron-deficient arenes using a 2,6-dialkylpyridine ligand system, which serves as a model for the expected performance with this compound.

EntryAreneOlefinYield (%)Reference
11,3-Bis(trifluoromethyl)benzeneButyl Acrylate75[5]
2NitrobenzeneStyrene68[3]
3Methyl 4-cyanobenzoateButyl Acrylate72[5]

Broader Applications in Cross-Coupling Chemistry

The unique steric and electronic properties of this compound suggest its utility in a range of other palladium-catalyzed cross-coupling reactions, particularly those that are challenging with conventional ligands.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, couplings involving sterically hindered substrates or electron-deficient heteroaryl halides can be problematic. The use of a bulky, electron-poor ligand like this compound can potentially enhance the rate of reductive elimination, the product-forming step, and stabilize the palladium catalyst.

Suzuki_Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add Aryl Halide, Boronic Acid, Base, Pd Catalyst, and This compound Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir Solvent->Reaction Monitoring Monitor by TLC/GC/LC-MS Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Heck Coupling

In the Heck reaction, the steric bulk of the this compound ligand can influence the regioselectivity of olefin insertion and promote the regeneration of the active catalyst.[7][8][9] The electron-withdrawing nature of the ligand may also be beneficial in couplings involving electron-rich olefins.

Conclusion

This compound is a highly versatile and strategically designed ligand for organometallic catalysis. Its unique combination of steric hindrance and electron-withdrawing character provides a powerful tool for overcoming common challenges in cross-coupling chemistry. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to effectively utilize this ligand in the development of novel and efficient catalytic systems for a wide range of synthetic transformations.

References

Application Notes and Protocols for the Utilization of 4-Bromo-2,6-diethylpyridine in the Synthesis of Organic Light-Emitting Diode (OLED) Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Pyridine Derivatives in Advanced OLED Materials

Organic Light-Emitting Diodes (OLEDs) have emerged as a leading technology in next-generation displays and solid-state lighting, owing to their superior contrast, color purity, and design flexibility. The performance of an OLED device is intrinsically linked to the molecular architecture of its constituent organic semiconductor materials. Pyridine derivatives have garnered significant attention and are extensively utilized as core building blocks for various functional materials within the OLED stack, including electron-transporting materials (ETMs), hole-transporting materials (HTMs), and host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters.

The inherent electron-deficient nature of the pyridine ring makes it an excellent scaffold for constructing high-performance ETMs and host materials. Strategic functionalization of the pyridine core allows for precise tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, triplet energy, thermal stability, and morphological properties.

This application note provides a comprehensive guide for researchers and material scientists on the use of 4-Bromo-2,6-diethylpyridine as a versatile building block for the synthesis of novel OLED materials. We will delve into the key synthetic transformations, provide detailed experimental protocols, and discuss the anticipated properties of the resulting materials, grounded in authoritative scientific literature.

Core Building Block: this compound

This compound is a strategically important starting material for the synthesis of advanced OLED materials. The bromine atom at the 4-position serves as a versatile handle for introducing a wide array of functional groups via transition metal-catalyzed cross-coupling reactions. The diethyl groups at the 2- and 6-positions provide several key advantages:

  • Enhanced Solubility: The alkyl chains improve the solubility of the resulting materials in common organic solvents, facilitating purification and enabling solution-based processing for OLED fabrication.

  • Morphological Stability: The steric hindrance provided by the diethyl groups can disrupt intermolecular π-π stacking, leading to the formation of stable amorphous films and preventing crystallization, which is detrimental to device performance and longevity.

  • Tunable Electronic Properties: The electron-donating nature of the ethyl groups can subtly influence the electronic properties of the pyridine core.

Key Synthetic Methodologies for Functionalization

The bromine atom of this compound is readily functionalized through two primary palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are the cornerstones of modern organic electronics synthesis due to their high efficiency and broad functional group tolerance.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for creating biaryl or aryl-heteroaryl structures, which are common motifs in OLED materials. This reaction couples an organoboron reagent (typically a boronic acid or boronic ester) with an organic halide.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Experimental Protocol: Synthesis of 4-Aryl-2,6-diethylpyridine Derivatives

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromo-pyridines.[1]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-(diphenylamino)phenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/H₂O mixture, Toluene/H₂O mixture)

  • Anhydrous, degassed solvents

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. For heteroaryl halides, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective in promoting the catalytic cycle and preventing side reactions.

  • Base: The base is required to activate the boronic acid for transmetalation. Carbonates are commonly used, with cesium carbonate often providing higher yields for challenging couplings.

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base. Degassing the solvent is essential to remove dissolved oxygen, which can deactivate the palladium catalyst.

Visualization of Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent & Heat Solvent & Heat Solvent & Heat->Reaction Mixture Work-up Work-up Reaction Mixture->Work-up Cross-Coupling Purification Purification Work-up->Purification Final Product Final Product Purification->Final Product Isolation

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Linkages

The Buchwald-Hartwig amination is indispensable for synthesizing hole-transporting materials and host materials containing arylamine moieties. This reaction forms a bond between an aryl halide and an amine.

Reaction Principle: Similar to the Suzuki coupling, the reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Key steps include oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by a strong base to form a Pd(II)-amido intermediate, and reductive elimination to yield the arylamine product.

Experimental Protocol: Synthesis of 4-Amino-2,6-diethylpyridine Derivatives

This protocol is based on general procedures for the Buchwald-Hartwig amination of heteroaryl halides.

Materials:

  • This compound

  • Amine (e.g., carbazole, diphenylamine)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), LHMDS)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. Ligands like XPhos and SPhos are highly effective for coupling with heteroaryl halides.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide is a common and effective choice.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the active catalyst and the base. Therefore, the use of anhydrous solvents and an inert atmosphere is essential.

Visualization of Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Amine Amine Amine->Reaction Mixture Pd Precursor & Ligand Pd Precursor & Ligand Pd Precursor & Ligand->Reaction Mixture Strong Base Strong Base Strong Base->Reaction Mixture Anhydrous Solvent & Heat Anhydrous Solvent & Heat Anhydrous Solvent & Heat->Reaction Mixture Work-up Work-up Reaction Mixture->Work-up C-N Coupling Purification Purification Work-up->Purification Final Product Final Product Purification->Final Product Isolation

Caption: Workflow for Buchwald-Hartwig amination.

Anticipated Properties of OLED Materials Derived from this compound

The photophysical and electrochemical properties of OLED materials are paramount to their performance in a device. While specific data for materials directly synthesized from this compound is not widely published, we can extrapolate expected properties based on analogous pyridine-containing OLED materials.

Table 1: Anticipated Properties of OLED Materials Derived from this compound

PropertyAnticipated Range/CharacteristicRationale and Significance for OLEDs
HOMO Level -5.4 to -6.0 eVDetermines the energy barrier for hole injection from the adjacent hole-transporting layer. A well-matched HOMO level is crucial for efficient charge injection.
LUMO Level -2.5 to -3.2 eVGoverns the ease of electron injection from the electron-transporting layer. The LUMO level also influences the emission color.
Triplet Energy (ET) > 2.6 eVFor host materials in phosphorescent OLEDs (PhOLEDs), a high triplet energy is essential to prevent back energy transfer from the phosphorescent dopant, ensuring high efficiency.
Glass Transition Temp. (Tg) > 100 °CA high Tg indicates good thermal stability and resistance to morphological changes at elevated operating temperatures, leading to longer device lifetimes. The diethyl groups are expected to contribute positively to achieving a high Tg.
Photoluminescence Quantum Yield (PLQY) Moderate to HighA high PLQY is desirable for emissive materials and can also be beneficial for host materials to minimize non-radiative energy loss pathways.
Emission Color Blue to Green (tunable)The emission wavelength can be tuned by the choice of the coupled aryl or amino group, allowing for the design of materials for different colored pixels in a display.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block for the synthesis of a new generation of OLED materials. The synthetic protocols outlined in this application note, based on robust and well-established Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, provide a clear pathway for the creation of novel electron-transporting, hole-transporting, and host materials. The strategic incorporation of the 2,6-diethylpyridine moiety is anticipated to impart beneficial properties such as enhanced solubility, morphological stability, and tunable electronic characteristics. Further research into the synthesis and characterization of materials derived from this precursor will undoubtedly contribute to the development of more efficient, stable, and cost-effective OLED technologies for displays and lighting applications.

References

Application Notes & Protocols: Synthesis of 4-Substituted-2,6-diethylpyridines via Grignard Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 4-substituted-2,6-diethylpyridines through the reaction of 4-Bromo-2,6-diethylpyridine with Grignard reagents. The primary focus is on the transition metal-catalyzed Kumada cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[1][2] We will explore the underlying reaction mechanism, detail the critical experimental parameters that govern success, and provide a field-proven, step-by-step protocol for researchers in organic synthesis and drug development. Emphasis is placed on the causal relationships behind experimental choices, particularly the role of steric hindrance in directing regioselectivity and enhancing catalyst stability.

Introduction: Significance and Synthetic Strategy

The 2,6-disubstituted-4-arylpyridine scaffold is a privileged structural motif in medicinal chemistry and materials science. These compounds form the core of numerous pharmaceuticals and are investigated for their diverse biological activities.[3][4][5] The efficient and selective functionalization of the pyridine ring at the C4 position is therefore a critical synthetic challenge.

While several methods exist for pyridine functionalization, the transition metal-catalyzed cross-coupling of halopyridines with organometallic reagents stands out for its efficiency and broad substrate scope.[6][7] The Kumada-Corriu coupling, which utilizes readily available and highly reactive Grignard reagents, is a particularly powerful and economical choice for this transformation.[1][8]

This guide focuses on this compound as a substrate. The two ethyl groups at the C2 and C6 positions introduce significant steric bulk, which, far from being a limitation, provides a distinct strategic advantage. This steric hindrance effectively shields the pyridine nitrogen, preventing its coordination to the metal catalyst—a common cause of catalyst deactivation. This effect enhances catalyst lifetime and promotes selective reaction at the electronically accessible C4 position.[9][10]

Reaction Mechanism: The Kumada-Corriu Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a nickel or palladium catalyst.[1][11] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active, low-valent Pd(0) or Ni(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a square planar organometallic (Pd(II) or Ni(II)) intermediate.[1][11] The reactivity of the C-X bond generally follows the trend I > Br > Cl, making bromopyridines excellent substrates for this transformation.[6]

  • Transmetalation: The Grignard reagent (R-MgX) exchanges its organic group (R) with the halide on the metal center. This step forms a new di-organometallic complex and a magnesium halide salt (MgX₂).[2][11]

  • Reductive Elimination: The two organic ligands on the metal center couple, forming the desired C-C bond and the 4-substituted-2,6-diethylpyridine product. This final step regenerates the active M(0) catalyst, allowing it to re-enter the catalytic cycle.[1][11]

Kumada_Coupling_Cycle M0 M(0) Catalyst (e.g., Pd(0) or Ni(0)) P1 M0->P1 R'-X (this compound) OxAdd Oxidative Addition Intermediate1 R'-M(II)-X (Organometallic Intermediate) P2 Intermediate1->P2 R-MgX (Grignard Reagent) Transmetal Transmetalation Intermediate2 R'-M(II)-R (Di-organometallic Complex) P3 Intermediate2->P3 RedElim Reductive Elimination P1->Intermediate1 P1->Intermediate1 Oxidative Addition P2->Intermediate2 P2->Intermediate2 Transmetalation P3->M0 R'-R (Product) P3->M0 Reductive Elimination

Figure 1: The catalytic cycle for the Kumada-Corriu cross-coupling reaction.

Experimental Protocols & Methodologies

General Considerations & Safety
  • Anhydrous Conditions: Grignard reagents are potent bases and nucleophiles that react vigorously with protic sources, including water.[12][13] All glassware must be rigorously dried (e.g., oven-dried at >120 °C for several hours and cooled under an inert atmosphere), and anhydrous solvents must be used.

  • Inert Atmosphere: The reaction should be performed under a positive pressure of an inert gas (e.g., Nitrogen or Argon) to exclude moisture and oxygen.[11][14]

  • Reagent Handling: Grignard reagents are often pyrophoric and must be handled with care using proper syringe techniques. 4-Bromo-2,6-dimethylpyridine (a close analog) is listed as harmful if swallowed and causes skin and eye irritation.[15][16] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Work must be conducted in a certified chemical fume hood.

Representative Protocol: Synthesis of 4-Phenyl-2,6-diethylpyridine

This protocol details the palladium-catalyzed coupling of this compound with phenylmagnesium bromide.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Phenylmagnesium bromide (1.0 M solution in THF, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv, 2 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septa, needles, and syringes for inert atmosphere transfers

  • Reflux condenser

  • Inert gas line (N₂ or Ar)

Experimental_Workflow start Setup & Inerting (Oven-dried flask under N₂) reagents Add Substrate & Catalyst (this compound, Pd(PPh₃)₄, Anhydrous THF) start->reagents grignard Add Grignard Reagent (Phenylmagnesium bromide, dropwise at 0 °C) reagents->grignard reaction Reaction (Warm to RT, then heat to reflux) grignard->reaction quench Quench Reaction (Cool to 0 °C, add sat. aq. NH₄Cl) reaction->quench workup Aqueous Workup (Extraction with Ether/EtOAc, wash with NaHCO₃ & Brine) quench->workup dry Dry & Concentrate (Dry organic layer with MgSO₄, evaporate solvent) workup->dry purify Purification (Silica Gel Column Chromatography) dry->purify product Final Product (4-Phenyl-2,6-diethylpyridine) purify->product

Figure 2: General experimental workflow for the synthesis of 4-Phenyl-2,6-diethylpyridine.

Step-by-Step Procedure:

  • Apparatus Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Seal the system with septa and flush thoroughly with nitrogen or argon for 10-15 minutes. Maintain a positive inert gas pressure throughout the experiment.

  • Reagent Addition: To the flask, add this compound (1.0 equiv) and the palladium catalyst, Pd(PPh₃)₄ (0.02 equiv).

  • Solvent Addition: Add anhydrous THF via syringe to dissolve the reagents, aiming for a concentration of approximately 0.1-0.2 M with respect to the starting bromide.

  • Grignard Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add the phenylmagnesium bromide solution (1.2 equiv) dropwise via syringe over 10-15 minutes. A color change is typically observed upon addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approximately 66 °C for THF) and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted Grignard reagent.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-Phenyl-2,6-diethylpyridine.

Data Summary & Scope

The Kumada coupling is compatible with a range of Grignard reagents, allowing for the synthesis of diverse 4-substituted-2,6-diethylpyridines. Both Nickel and Palladium catalysts are effective, though palladium catalysts often offer broader functional group tolerance.[11]

Grignard Reagent (R-MgX)Catalyst System (mol%)SolventTemp.Typical YieldReference Type
Phenylmagnesium bromidePd(PPh₃)₄ (2-5%)THFRefluxGood to Excellent[6]
Methylmagnesium bromideNi(dppp)Cl₂ (2-5%)THF / EtherRT to RefluxGood[2]
Vinylmagnesium bromidePdCl₂(dppf) (2-5%)THFRTGood[1]
n-Butylmagnesium chlorideNiCl₂(dmpe) (2-5%)EtherRefluxModerate to Good[8]
4-Methoxyphenylmagnesium bromidePdCl₂(dppf) (2%)THFRefluxExcellent[6]

Note: Yields are representative and can vary based on specific reaction conditions and substrate purity. The table is a generalized summary based on typical Kumada coupling reactions of aryl halides.

Troubleshooting & Optimization

  • Low or No Conversion:

    • Cause: Inactive Grignard reagent or catalyst; presence of moisture.

    • Solution: Ensure all glassware is scrupulously dry and the reaction is under a robust inert atmosphere. Use freshly prepared or recently titrated Grignard reagent. Use a new bottle of catalyst or a more active catalyst/ligand system.[17]

  • Formation of Homocoupled Byproduct (R-R):

    • Cause: Often occurs with aryl Grignard reagents, sometimes promoted by oxygen.

    • Solution: Maintain a strict inert atmosphere. Ensure slow addition of the Grignard reagent to maintain a low instantaneous concentration.

  • Formation of Debrominated Product (2,6-diethylpyridine):

    • Cause: Protonolysis of the Grignard reagent by trace water, or reduction pathways.

    • Solution: Re-verify anhydrous conditions. Ensure the Grignard reagent itself is of high quality.

Conclusion

The Kumada cross-coupling reaction is a highly effective and reliable method for the synthesis of 4-substituted-2,6-diethylpyridines from this compound. The steric hindrance provided by the C2 and C6 ethyl groups is a key advantage, preventing catalyst deactivation and ensuring high regioselectivity at the C4 position. By maintaining rigorous anhydrous and inert conditions and selecting an appropriate catalyst system, researchers can access a wide array of valuable pyridine derivatives for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2,6-diethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 4-Bromo-2,6-diethylpyridine. We will explore the common synthetic challenges, offer detailed troubleshooting advice in a direct question-and-answer format, and provide validated protocols to help you improve your reaction yields and final product purity.

Overview of Synthetic Strategy

This compound is a valuable heterocyclic intermediate in the production of pharmaceuticals and agrochemicals.[1] The primary and most direct synthetic route is the electrophilic aromatic substitution (EAS) of the starting material, 2,6-diethylpyridine. This reaction, while straightforward in principle, is often plagued by issues of regioselectivity, over-reaction, and purification difficulties, leading to variable yields.

The core transformation involves the bromination at the C-4 position of the pyridine ring. The two ethyl groups at C-2 and C-6 are activating and direct incoming electrophiles to the ortho and para positions. Concurrently, the pyridine nitrogen is deactivating and directs to the meta positions (C-3 and C-5).[2] The C-4 position is para to the nitrogen, making it electronically deactivated. However, it is sterically the most accessible position, and under the right conditions, bromination can be directed here effectively.

An alternative, though less direct, method involves the deoxygenation of the corresponding N-oxide precursor, which can offer a different pathway to the target molecule.[3] This guide will focus primarily on optimizing the direct bromination route and will address the N-oxide method as a viable alternative.

Troubleshooting Guide: Enhancing Your Yield

This section directly addresses common problems encountered during the synthesis.

Q1: My reaction yield is very low, with a significant amount of unreacted 2,6-diethylpyridine remaining. What's going wrong?

Answer: Low conversion is a frequent issue and typically points to one of three areas: the brominating agent, the reaction conditions, or the purity of your starting material.

  • Inactive Brominating Agent: Molecular bromine (Br₂) can degrade over time. Ensure you are using a fresh bottle or titrate an older bottle to determine its purity. If using N-Bromosuccinimide (NBS), ensure it has been stored in a cool, dark, and dry place, as it can decompose.

  • Suboptimal Reaction Conditions: The pyridine ring is electron-deficient and generally sluggish towards electrophilic substitution compared to benzene.[2] To drive the reaction forward, an activator is often required.

    • For Br₂: The use of a Lewis acid (e.g., FeBr₃, AlCl₃) or a strong protic acid (e.g., fuming H₂SO₄) is often necessary to polarize the Br-Br bond, creating a more potent electrophile.[2][4] Studies on the bromination of related lutidines in fuming sulfuric acid have shown excellent yields of nucleus-brominated products.[5]

    • Temperature: Ensure your reaction temperature is optimal. While higher temperatures can increase the rate, they can also lead to side products. Start at a moderate temperature (e.g., 80-100°C) and monitor by TLC or GC-MS.

  • Purity of Starting Material: Ensure your 2,6-diethylpyridine is pure and, crucially, dry. Water can react with the Lewis acid catalyst or interfere with the reaction in other ways.

Q2: I'm getting a mixture of products, including what appears to be a di-brominated species. How can I improve selectivity for the mono-brominated product?

Answer: The formation of di-bromo (likely 3,4- or 4,5-dibromo) byproducts occurs when the reaction is too aggressive. The initial bromination product, this compound, is still susceptible to a second electrophilic attack.

  • Control Stoichiometry: Carefully control the stoichiometry of your brominating agent. Use no more than 1.0 to 1.1 equivalents. Adding the bromine source slowly (dropwise) over an extended period can help maintain a low concentration, favoring mono-substitution.

  • Lower the Temperature: Running the reaction at a lower temperature will reduce the overall reaction rate, giving the mono-brominated product a better chance to accumulate before it can react again.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than Br₂/Lewis acid for many substrates.[6] Consider switching to NBS, potentially with a catalytic amount of acid.

Q3: My main impurity seems to be 3-Bromo-2,6-diethylpyridine. Why is this forming and how can I avoid it?

Answer: Formation of the 3-bromo isomer is a classic regioselectivity problem. While the C-4 position is often favored, the C-3 position is also activated by the ethyl groups (ortho) and directed by the nitrogen (meta). The balance is delicate.

  • Reaction Medium: The choice of acid can significantly influence regioselectivity. Bromination in fuming sulfuric acid (oleum) is known to strongly favor substitution on the pyridine nucleus.[5] The highly acidic medium protonates the pyridine nitrogen, further deactivating the ring but potentially altering the directing effects in a way that favors C-4 substitution over C-3.

  • Steric Hindrance: While not a parameter you can easily change, the ethyl groups provide more steric bulk than the methyl groups in 2,6-dimethylpyridine. This steric hindrance around the C-3 and C-5 positions can be exploited. Using a bulkier brominating agent or catalyst system could potentially enhance selectivity for the more accessible C-4 position.

Q4: The purification is difficult. My product co-elutes with the starting material or other impurities during column chromatography. What are the best practices?

Answer: Purification is a critical step that demands a systematic approach.

  • Aqueous Work-up: A thorough aqueous work-up is the essential first step.[7] After quenching the reaction (e.g., with a solution of sodium thiosulfate to destroy excess bromine), the mixture should be neutralized or made basic to deprotonate any pyridinium salts, allowing the organic products to be extracted into a non-polar solvent like ethyl acetate or dichloromethane. Washing with brine helps to break emulsions and remove water.[7]

  • Column Chromatography:

    • Solvent System: The polarity difference between 2,6-diethylpyridine and its 4-bromo derivative is small. A shallow gradient elution is key. Start with a very non-polar mobile phase (e.g., 100% Hexane or Heptane) and slowly increase the percentage of a slightly more polar solvent like ethyl acetate or dichloromethane.

    • Silica Gel: Use high-quality silica gel (230-400 mesh) for the best resolution.[7]

  • Alternative Purification: If the product is a solid or can be crystallized, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) can be a highly effective method for achieving high purity.

Recommended Experimental Protocols

Protocol 1: Direct Bromination with Phosphorus Tribromide (from N-Oxide)

This method provides a validated route specifically for this compound, starting from the corresponding N-oxide.[3]

  • Preparation: In a round-bottom flask, dissolve this compound 1-oxide (1.0 eq) in dichloromethane (approx. 7 mL per gram of starting material).

  • Addition: Slowly add phosphorus tribromide (PBr₃) (approx. 0.45 mL per gram of starting material) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 3 hours, monitoring progress by TLC.

  • Quenching: Carefully pour the reaction mixture into ice water.

  • Neutralization & Extraction: Adjust the pH to be alkaline using a 15% sodium hydroxide solution. Extract the product with ethyl acetate (3x).

  • Washing & Drying: Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to yield the crude product. Purify via column chromatography as needed.

    • Reported Yield: 72%[3]

Protocol 2: Electrophilic Bromination in Fuming Sulfuric Acid (Adapted from Lutidine Bromination)

This protocol is adapted from highly effective methods used for dimethylpyridines (lutidines) and is expected to provide good yields of the nucleus-brominated product.[5]

  • Preparation: In a flask equipped with a dropping funnel and stirrer, carefully cool fuming sulfuric acid (oleum, 20%) in an ice bath.

  • Addition of Pyridine: Slowly add 2,6-diethylpyridine (1.0 eq) to the cold oleum, ensuring the temperature does not rise excessively.

  • Addition of Bromine: Once the addition is complete and the mixture is homogenous, add molecular bromine (Br₂) (1.05 eq) dropwise via the dropping funnel.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90°C for 4-6 hours, or until TLC/GC analysis shows consumption of the starting material.

  • Quenching: Cool the reaction mixture in an ice bath and very carefully pour it onto a large amount of crushed ice.

  • Neutralization & Extraction: Slowly neutralize the acidic solution with a strong base (e.g., 50% NaOH or solid Na₂CO₃) until the pH is > 9. This step is highly exothermic and must be done with extreme care. Extract the product with a suitable organic solvent (e.g., ethyl acetate or ether).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Visualization of Key Processes

Mechanism of Electrophilic Bromination

The diagram below illustrates the step-by-step mechanism for the electrophilic bromination of 2,6-diethylpyridine at the C-4 position.

Caption: Mechanism of Electrophilic Aromatic Substitution.

Troubleshooting Flowchart for Low Yield

Use this decision tree to diagnose potential causes of a low-yielding reaction.

G Start Low Yield of Product CheckSM High amount of starting material remains? Start->CheckSM CheckImp Mixture of many spots/peaks observed? Start->CheckImp SM_Yes Yes CheckSM->SM_Yes SM_No No CheckSM->SM_No Imp_Yes Yes CheckImp->Imp_Yes Reason1 Inactive Reagents (Old Br₂, decomposed NBS) SM_Yes->Reason1 Reason2 Conditions too mild (Temp too low, no catalyst) SM_Yes->Reason2 Reason3 Reaction time too short SM_Yes->Reason3 SM_No->CheckImp Reason4 Conditions too harsh (Temp too high, >1.1eq Br₂) Imp_Yes->Reason4 Di-bromination? Reason5 Poor Regioselectivity Imp_Yes->Reason5 Isomers? Solution4 Reduce temp, add bromine dropwise Reason4->Solution4 Solution5 Change solvent/acid system (e.g., try fuming H₂SO₄) Reason5->Solution5

Caption: Decision tree for troubleshooting low reaction yields.

General Purification Workflow

This diagram outlines the standard sequence of steps for isolating the final product after the reaction is complete.

G A Crude Reaction Mixture B Quench Reaction (e.g., aq. Na₂S₂O₃) A->B C Neutralize / Basify (e.g., aq. NaHCO₃ or NaOH) B->C D Solvent Extraction (e.g., Ethyl Acetate) C->D E Wash Organic Layer (Water, then Brine) D->E F Dry Organic Layer (Na₂SO₄ or MgSO₄) E->F G Filter and Concentrate (Rotary Evaporator) F->G H Purification (Column Chromatography) G->H I Pure Product H->I

Caption: Standard post-reaction work-up and purification steps.

Frequently Asked Questions (FAQs)

  • Can I use this procedure for other dialkyl-pyridines? Yes, the general principles of electrophilic bromination discussed here are applicable to other lutidine and collidine derivatives. However, the optimal conditions (temperature, solvent, catalyst) may need to be re-optimized for each specific substrate due to differences in electronics and sterics.

  • Is it possible to achieve bromination on the ethyl side chains? Bromination of the alkyl side chains typically occurs via a free-radical mechanism, which requires a radical initiator (like AIBN or benzoyl peroxide) and often UV light.[8] The electrophilic conditions described in this guide (Lewis acids, strong protic acids) strongly favor substitution on the aromatic ring. Side-chain bromination should be minimal to non-existent under these conditions.

  • What are the main safety precautions? Molecular bromine is highly toxic, corrosive, and volatile. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Fuming sulfuric acid is also extremely corrosive. The quenching and neutralization steps are highly exothermic and must be performed slowly and with adequate cooling.

References

identifying and removing impurities from 4-Bromo-2,6-diethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2,6-diethylpyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting advice, frequently asked questions, and detailed protocols to help you identify and remove impurities, ensuring the highest quality of your starting material for successful downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The impurity profile of this compound is largely dependent on the synthetic route employed. Common impurities may include unreacted starting materials, such as 2,6-diethylpyridine, and byproducts from the bromination reaction. It is also possible to have under- or over-brominated species present.

Q2: My NMR spectrum of this compound shows unexpected peaks. What could they be?

A2: Unexpected peaks in an NMR spectrum can indicate a variety of impurities. For this compound, these could correspond to residual solvents from the workup, starting materials, or isomers. A detailed analysis, potentially including 2D NMR techniques or GC-MS, can help in the precise identification of these impurities.

Q3: Is this compound stable during storage?

A3: this compound should be stored under an inert atmosphere, such as nitrogen or argon, at 2-8°C to ensure its stability.[1] Exposure to air or light over extended periods can lead to degradation, potentially forming pyridine N-oxide derivatives or other decomposition products.

Q4: What is the recommended method for initial purity assessment?

A4: A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent starting point for assessing the purity of this compound. TLC can quickly provide a qualitative picture of the number of components in your sample, while ¹H NMR will give you structural information and a quantitative estimate of major impurities. For more rigorous analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) is recommended.[2][3][4]

Troubleshooting Common Impurities

The key to effective purification is understanding the nature of the impurities present in your crude material. The following table outlines potential impurities, their likely sources, and recommended analytical methods for detection.

ImpurityLikely SourceRecommended Analytical Method(s)
2,6-Diethylpyridine Incomplete bromination reaction.¹H NMR, GC-MS
Dibromo-2,6-diethylpyridine Isomers Over-bromination during synthesis.¹H NMR, GC-MS, HPLC
Pyridine N-oxide derivatives Oxidation of the starting material or product.¹H NMR, LC-MS
Residual Solvents (e.g., Dichloromethane, Ethyl Acetate) Incomplete removal after workup and purification.¹H NMR, GC
Inorganic Salts Byproducts from the reaction or workup.Insoluble in organic solvents, can be detected by residue on ignition.

Detailed Purification Protocols

For researchers requiring high-purity this compound, the following detailed protocols provide a systematic approach to purification.

Protocol 1: Purification by Column Chromatography

Flash column chromatography is a highly effective method for separating the desired product from impurities with different polarities.[5]

Rationale: This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For this compound, which has moderate polarity, this allows for the effective removal of both less polar (e.g., over-brominated byproducts) and more polar (e.g., N-oxides) impurities.

Step-by-Step Procedure:

  • Solvent System Selection (TLC Analysis):

    • Dissolve a small amount of the crude product in a suitable solvent like dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various mixtures of hexane and ethyl acetate to find a solvent system that provides good separation between the product and impurities. An ideal Rf value for the product is around 0.3.[6]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 99:1 hexane:ethyl acetate).

    • Pour the slurry into the chromatography column and allow it to pack uniformly under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with the low-polarity mobile phase determined from the TLC analysis.

    • Collect fractions and monitor the elution by TLC.

    • If necessary, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate to elute the target compound.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure product, as identified by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Determine Solvent System) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Dry Load Sample Pack->Load Elute 5. Elute with Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure_Product Purified Product Evaporate->Pure_Product

Caption: Workflow for Column Chromatography Purification.

Protocol 2: Recrystallization

For solid crude products, recrystallization can be a highly effective purification method to remove soluble impurities.[5][7]

Rationale: This method relies on the principle that the solubility of a compound in a solvent increases with temperature.[8] By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.[9]

Step-by-Step Procedure:

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • A suitable solvent will dissolve the product when hot but not at room temperature.[6]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals in a vacuum oven.

Logical Flow for Recrystallization

G Start Crude Solid Solvent_Test 1. Solvent Solubility Test Start->Solvent_Test Dissolve 2. Dissolve in Minimum Hot Solvent Solvent_Test->Dissolve Hot_Filter 3. Hot Filtration (Optional, for insoluble impurities) Dissolve->Hot_Filter Cool 4. Slow Cooling & Crystallization Dissolve->Cool No insoluble impurities Hot_Filter->Cool Yes Vacuum_Filter 5. Vacuum Filtration Cool->Vacuum_Filter Wash 6. Wash with Cold Solvent Vacuum_Filter->Wash Dry 7. Dry Crystals Wash->Dry Pure_Crystals Pure Crystalline Product Dry->Pure_Crystals

Caption: Logical Flow for Recrystallization.

References

Navigating the Synthesis of 4-Bromo-2,6-diethylpyridine: A Technical Support Guide for Scale-Up Challenges

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of complex organic syntheses is a critical juncture in the journey from laboratory discovery to industrial production. The synthesis of 4-Bromo-2,6-diethylpyridine, a valuable building block in pharmaceutical and agrochemical research, presents a unique set of challenges that require a deep understanding of the underlying chemical principles and meticulous control over reaction parameters. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions encountered during the scale-up synthesis of this important heterocyclic compound.

Synthetic Pathway Overview

The most plausible synthetic route to this compound on a larger scale involves a multi-step process, beginning with a commercially available starting material, 2,6-diethylaniline. The proposed pathway is as follows:

graph "Synthetic_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="2,6-Diethylaniline"]; B [label="2,6-Diethylpyridine"]; C [label="4-Amino-2,6-diethylpyridine"]; D [label="this compound"];

A -> B [label="Pyridine Ring Formation"]; B -> C [label="Amination"]; C -> D [label="Sandmeyer Reaction"]; }

Caption: Proposed synthetic pathway for this compound.

This guide will address the potential challenges and provide troubleshooting advice for each of these critical transformations.

Part 1: Troubleshooting Guide

This section is designed to address specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Stage 1: Pyridine Ring Formation from 2,6-Diethylaniline

The conversion of an aniline to a pyridine ring is a complex transformation that can be fraught with difficulties, especially during scale-up.

Problem ID Issue Potential Causes Recommended Solutions
TR-01 Low to no conversion of 2,6-diethylaniline to 2,6-diethylpyridine. - Inappropriate cyclization conditions (temperature, pressure, catalyst).- Decomposition of starting material or intermediates.- Reaction Optimization: Systematically screen reaction parameters. For instance, in a Doebner-von Miller type reaction, vary the acid catalyst (e.g., H2SO4, HCl, Lewis acids), temperature, and reaction time.- Catalyst Selection: Investigate different catalysts known for pyridine synthesis from anilines, such as those based on transition metals.
TR-02 Formation of significant tar and polymeric byproducts. - Harsh reaction conditions leading to uncontrolled polymerization.- Presence of oxygen or other impurities.- Temperature Control: Implement precise temperature control with efficient heat transfer in the reactor. A gradual temperature ramp may be beneficial.- Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
TR-03 Difficult purification of 2,6-diethylpyridine from the reaction mixture. - Co-distillation with byproducts of similar boiling points.- Emulsion formation during aqueous work-up.- Fractional Distillation: Employ a high-efficiency fractional distillation column to separate the product from closely boiling impurities.- Work-up Optimization: Use brine washes or add a small amount of a different organic solvent to break emulsions.
Stage 2: Amination of 2,6-Diethylpyridine

Introducing an amino group at the 4-position of the pyridine ring can be challenging due to the electron-deficient nature of the ring. The Chichibabin reaction is a classical method, but it comes with its own set of scale-up hurdles.[1][2]

Problem ID Issue Potential Causes Recommended Solutions
AM-01 Low yield of 4-Amino-2,6-diethylpyridine in Chichibabin amination. - Incomplete reaction due to insufficient reactivity of the substrate.- Decomposition of the sodium amide reagent.- Formation of isomeric byproducts (e.g., 2-amino isomer).- Reagent Quality: Use freshly prepared or high-quality sodium amide. The presence of sodium hydroxide can inhibit the reaction.[3]- Temperature and Solvent: Optimize the reaction temperature and solvent. While high temperatures are often required, they can also lead to degradation. Aprotic, high-boiling solvents like xylene or N,N-dimethylaniline are commonly used.[2]- Reaction Time: Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
AM-02 Vigorous and difficult-to-control reaction. - The Chichibabin reaction is often exothermic, especially on a large scale.[4]- Localized "hot spots" in the reactor.- Slow Reagent Addition: Add the sodium amide portion-wise or as a slurry in an inert solvent to control the initial exotherm.- Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogeneous temperature throughout the reaction mass.
AM-03 Challenges in isolating the product. - The product, 4-amino-2,6-diethylpyridine, can be highly soluble in the reaction solvent and aqueous work-up solutions.- Formation of stable emulsions during work-up.- Careful Quenching: Quench the reaction mixture cautiously with a proton source (e.g., water or ammonium chloride) at a low temperature.- Extraction Optimization: Use a suitable organic solvent for extraction and perform multiple extractions to maximize recovery. Salting out the aqueous layer with NaCl can improve extraction efficiency.
Stage 3: Sandmeyer Reaction of 4-Amino-2,6-diethylpyridine

The Sandmeyer reaction, while a powerful tool for converting an amino group to a bromo group, is notorious for its safety hazards and potential for side reactions, especially at scale.[5]

Problem ID Issue Potential Causes Recommended Solutions
SM-01 Low yield of this compound. - Incomplete diazotization.- Decomposition of the diazonium salt before it can react.[6]- Formation of phenol byproducts from reaction with water.- Diazotization Control: Maintain a temperature of 0-5 °C during the addition of sodium nitrite. Use a slight excess of nitrous acid and check for its presence with starch-iodide paper.[6]- Rapid Subsequent Reaction: Add the cold diazonium salt solution promptly to the cooled solution of copper(I) bromide.[7]- Anhydrous Conditions: While the diazotization is aqueous, minimizing excess water in the Sandmeyer step can reduce phenol formation.
SM-02 Uncontrolled exotherm and gas evolution. - Diazonium salts are thermally unstable and can decompose violently, releasing nitrogen gas.[8]- The Sandmeyer reaction itself can be exothermic.- Strict Temperature Control: Use a reliable cooling system and monitor the internal temperature of the reactor closely. Never let the temperature of the diazonium salt solution rise above 5 °C.[8]- Controlled Addition: Add the diazonium salt solution to the copper(I) bromide solution at a slow, controlled rate to manage the exotherm.[7]- Adequate Headspace and Venting: Ensure the reactor has sufficient headspace and is equipped with a proper venting system to safely release nitrogen gas.
SM-03 Formation of colored impurities and tar. - Azo coupling side reactions between the diazonium salt and the starting amine or other electron-rich species.- Radical polymerization.- Stoichiometry: Use a slight excess of the amine during diazotization to ensure all the nitrite is consumed, but avoid a large excess which can lead to azo coupling.- pH Control: Maintain an acidic pH during the reaction to suppress azo coupling.
SM-04 Difficulties in purifying the final product. - Presence of isomeric bromo-pyridines or other halogenated byproducts.- Residual copper salts.- Thorough Work-up: Wash the organic layer with an aqueous solution of a complexing agent like EDTA or ammonium hydroxide to remove copper salts.- Chromatography/Distillation: Use flash column chromatography or vacuum distillation for final purification.
graph "Troubleshooting_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Low Yield or Impurity Issue", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Identify the problematic reaction step"]; Step2 [label="Consult the Troubleshooting Guide for that stage"]; Step3 [label="Analyze Potential Causes"]; Step4 [label="Implement Recommended Solutions"]; Step5 [label="Monitor Reaction Progress"]; Step6 [label="Problem Solved?", shape=diamond, fillcolor="#FBBC05"]; End [label="Successful Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Revisit [label="Re-evaluate and try alternative solutions", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> End [label="Yes"]; Step6 -> Revisit [label="No"]; Revisit -> Step3; }

Caption: A logical workflow for troubleshooting synthesis issues.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions that researchers and drug development professionals may have regarding the scale-up synthesis of this compound.

General Questions

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The most significant safety concern is the handling of diazonium salts in the Sandmeyer reaction. These intermediates are thermally unstable and can be explosive, especially in solid form or at elevated temperatures.[8] The Chichibabin reaction can also be highly exothermic and involves the use of sodium amide, a water-reactive and corrosive solid.[4] A thorough risk assessment and implementation of appropriate safety measures, such as strict temperature control, proper venting, and the use of personal protective equipment, are paramount.

Q2: Are there any alternative, potentially safer, routes to this compound?

A2: While the proposed route is a common approach, alternative methods for bromination could be considered. For instance, direct electrophilic bromination of 2,6-diethylpyridine is a possibility, though it may lead to a mixture of isomers and require harsh conditions. Another approach could involve the synthesis of a 4-pyridone intermediate, followed by conversion to the 4-bromo derivative. However, each alternative route will have its own set of challenges that need to be evaluated for scalability and efficiency.

Stage-Specific Questions

Q3: For the pyridine ring formation, what are the key process parameters to control for a successful scale-up?

A3: For a successful scale-up of the pyridine ring synthesis from 2,6-diethylaniline, the following parameters are crucial:

  • Stoichiometry: Precise control of the molar ratios of reactants and catalysts.

  • Temperature Profile: A well-defined heating and cooling profile to control the reaction rate and minimize side reactions.

  • Mixing Efficiency: Ensuring uniform mixing in a large reactor is critical to avoid localized concentration and temperature gradients.

  • Pressure Control: If the reaction is conducted under pressure, a reliable pressure control system is essential for safety and reproducibility.

Q4: In the Chichibabin amination, how can I minimize the formation of the 2-amino isomer?

A4: The regioselectivity of the Chichibabin reaction is influenced by both electronic and steric factors. For 2,6-disubstituted pyridines, amination at the 4-position is generally favored. To maximize this selectivity:

  • Optimize Temperature: Lowering the reaction temperature (if the reaction still proceeds at a reasonable rate) can sometimes improve selectivity.

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Experimenting with different high-boiling aprotic solvents may be beneficial.

Q5: For the Sandmeyer reaction, what are the best practices for handling and quenching the reaction on a large scale?

A5: On a large scale, the following practices are recommended for the Sandmeyer reaction:

  • In-situ Generation and Consumption: Whenever possible, generate the diazonium salt and consume it immediately in the next step without isolation.

  • Quenching: After the reaction is complete, it is crucial to quench any unreacted diazonium salt. This can be done by adding a reducing agent like hypophosphorous acid or by carefully raising the temperature to thermally decompose the remaining diazonium salt (with proper safety precautions).

  • Waste Disposal: The aqueous waste from a Sandmeyer reaction will contain copper salts and potentially unreacted diazonium salts. This waste must be treated appropriately before disposal.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2,6-diethylpyridine (via Chichibabin Reaction)

Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions and scale. Extreme caution should be exercised when handling sodium amide.

Materials:

  • 2,6-Diethylpyridine

  • Sodium amide (NaNH₂)

  • Toluene (anhydrous)

  • Ammonium chloride (saturated aqueous solution)

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene.

  • Under a nitrogen atmosphere, carefully add sodium amide to the toluene.

  • Heat the suspension to reflux with vigorous stirring.

  • Slowly add 2,6-diethylpyridine to the refluxing suspension over a period of 1-2 hours.

  • Continue to heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield 4-amino-2,6-diethylpyridine.

Protocol 2: Synthesis of this compound (via Sandmeyer Reaction)

Disclaimer: This protocol involves the formation of a potentially explosive diazonium salt and must be performed with strict safety precautions in a well-ventilated fume hood.

Materials:

  • 4-Amino-2,6-diethylpyridine

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-amino-2,6-diethylpyridine in 48% hydrobromic acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite in water and cool it to 0 °C.

    • Add the cold sodium nitrite solution dropwise to the stirred amine solution, maintaining the temperature between 0-5 °C. The addition should take approximately 30-60 minutes.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt (cessation of nitrogen evolution).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and basify with a cold sodium hydroxide solution to pH > 10.

    • Extract the mixture with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

References

preventing dehalogenation of 4-Bromo-2,6-diethylpyridine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-2,6-diethylpyridine

Introduction

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this sterically hindered building block in their synthetic workflows. A common and often frustrating challenge encountered with this substrate is undesired dehalogenation, leading to the formation of 2,6-diethylpyridine as a major byproduct. This guide provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you mitigate this side reaction and maximize the yield of your desired product.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm seeing significant amounts of 2,6-diethylpyridine byproduct in my cross-coupling reaction. What is causing this dehalogenation?

Answer:

This is a classic problem known as proto-dehalogenation (or hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom from a source in the reaction mixture. With a substrate like this compound, the steric hindrance from the two ethyl groups makes the C4 position less accessible for the desired cross-coupling reaction. This slower desired reaction rate gives more time for competing side reactions, like dehalogenation, to occur.

The primary causes are typically related to the specifics of your catalytic system and reaction conditions:

  • Catalyst System: The choice of palladium catalyst and, more importantly, the phosphine ligand is critical. Some ligands are more prone to promoting pathways that lead to dehalogenation.

  • Base and Solvent: The base can be a source of hydrogen atoms. For example, bases like sodium tert-butoxide in the presence of trace water, or solvents like isopropanol, can act as hydride donors.

  • Temperature: Higher reaction temperatures increase the rate of most reactions, including the undesired dehalogenation pathway.

  • Reaction Time: Extended reaction times, often used to push a sluggish reaction to completion, can also lead to increased byproduct formation.

Below is a troubleshooting workflow to diagnose and solve the issue.

G cluster_0 Troubleshooting Dehalogenation Start Dehalogenation Observed (>5% byproduct) Check_Ligand Step 1: Evaluate Ligand Is it bulky & electron-rich? (e.g., SPhos, XPhos) Start->Check_Ligand Check_Base Step 2: Evaluate Base Is it a non-coordinating, anhydrous base? (e.g., Cs2CO3, K3PO4) Check_Ligand->Check_Base If dehalogenation persists note_ligand Rationale: Bulky ligands favor reductive elimination (desired path) over side reactions. Check_Ligand->note_ligand Check_Temp Step 3: Evaluate Temperature Is the reaction run at the lowest effective temperature? Check_Base->Check_Temp If dehalogenation persists note_base Rationale: Avoids bases that can act as hydride donors (e.g., alkoxides with trace water). Check_Base->note_base Success Problem Solved: Yield Optimized Check_Temp->Success If conditions are optimized

Caption: Troubleshooting workflow for addressing dehalogenation.

Question 2: How does the choice of phosphine ligand specifically prevent dehalogenation?

Answer:

The phosphine ligand is arguably the most important factor in controlling the outcome of cross-coupling reactions with sterically hindered substrates. The mechanism of palladium-catalyzed cross-coupling reactions involves a delicate balance between several steps. Dehalogenation is an "off-cycle" pathway that competes with the desired product formation.

Mechanism of Dehalogenation: One common pathway for proto-dehalogenation involves the formation of a palladium-hydride species (Pd-H). This can occur through several mechanisms, including the reaction of the palladium complex with the base, solvent, or even trace water. This Pd-H species can then react with the aryl bromide in a process that ultimately cleaves the C-Br bond and replaces it with a C-H bond.

The Role of Ligands: Bulky, electron-rich phosphine ligands, often called "Buchwald ligands" (e.g., SPhos, XPhos, RuPhos), are highly effective at preventing dehalogenation for two main reasons:

  • Accelerating Reductive Elimination: These ligands are designed to speed up the final, product-forming step of the catalytic cycle, which is reductive elimination. By making this step much faster, the palladium complex spends less time in intermediate states where side reactions like dehalogenation can occur.

  • Steric Shielding: The large size of these ligands creates a crowded environment around the palladium center. This steric bulk can disfavor the approach of small hydride donors and inhibit the formation of the Pd-H intermediates necessary for the dehalogenation pathway.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Dehalogenation Side-Reaction Pd0 Pd(0)L2 OA Ar-Pd(II)-Br(L2) Pd0->OA Oxidative Addition (Ar-Br) Trans Ar-Pd(II)-R(L2) OA->Trans Transmetalation (R-B(OR)2) PdH L2-Pd(II)-H OA->PdH Reaction with H- source (base/solvent) (SLOW with bulky ligands) Trans->Pd0 Reductive Elimination (FAST with bulky ligands) RE Desired Product Dehal Dehalogenated Byproduct

Caption: Competing catalytic pathways: Cross-coupling vs. Dehalogenation.

Ligand Selection Comparison Table
LigandStructure TypeKey FeaturePerformance with Hindered Substrates
PPh₃ (Triphenylphosphine)MonodentateStandard, less bulkyOften leads to high dehalogenation
SPhos Buchwald Ligand (Biaryl)High bulk, electron-richExcellent, minimizes dehalogenation
XPhos Buchwald Ligand (Biaryl)Very high bulk, electron-richExcellent, often the go-to for difficult couplings
RuPhos Buchwald Ligand (Biaryl)Electron-rich, specific stericsExcellent, particularly in Buchwald-Hartwig aminations

Optimized Protocols

Protocol 1: Suzuki-Miyaura Coupling to Minimize Dehalogenation

This protocol is designed for coupling this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equivalents), finely ground and dried

  • Toluene/Water (10:1 v/v), degassed

  • Anhydrous, inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add the this compound, arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent degradation of the catalyst and ligand.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. The solution should be vigorously stirred.

  • Heating: Heat the reaction mixture to 80-90 °C. Note: Avoid temperatures above 100 °C, as this can increase the rate of dehalogenation. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

Rationale for Choices:

  • Catalyst/Ligand: The Pd(OAc)₂/SPhos system is a powerful combination where the bulky SPhos ligand promotes the desired coupling over dehalogenation.

  • Base: K₃PO₄ is a moderately strong, non-nucleophilic base that is less likely to participate in hydride-donor pathways compared to alkoxides like NaOtBu.

  • Solvent & Temperature: The toluene/water system is standard for Suzuki couplings. Keeping the temperature below 100 °C provides enough energy for the reaction to proceed without excessively favoring the dehalogenation side reaction.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol is for coupling the title compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • RuPhos (3.5 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous Toluene, degassed

  • Anhydrous, inert atmosphere (Nitrogen or Argon), preferably in a glovebox

Step-by-Step Procedure:

  • Glovebox Preparation: Due to the air-sensitive nature of the catalyst, ligand, and base, it is highly recommended to set up this reaction inside a glovebox.

  • Reactant Loading: In the glovebox, add NaOtBu, RuPhos, and Pd₂(dba)₃ to an oven-dried reaction vial.

  • Reagent Addition: Add the this compound, the amine, the magnetic stir bar, and the anhydrous, degassed toluene.

  • Sealing and Heating: Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it in a pre-heated oil bath or heating block at 90-100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor for completion by LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the residue by flash chromatography.

Rationale for Choices:

  • Catalyst/Ligand: The combination of Pd₂(dba)₃ and RuPhos is a highly active system for C-N bond formation with hindered substrates. RuPhos is particularly effective at accelerating the desired amination.

  • Base: While NaOtBu can be a hydride source if water is present, its use is often necessary for efficient amination. Its handling in an anhydrous glovebox environment is therefore critical to minimizing dehalogenation.

  • Anhydrous Conditions: The strict exclusion of water and air is paramount to prevent both catalyst deactivation and the formation of hydroxide, which can exacerbate dehalogenation.

Technical Support Center: 4-Bromo-2,6-diethylpyridine - Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Bromo-2,6-diethylpyridine. It covers essential information on its stability, proper handling, and potential degradation pathways to help you anticipate and troubleshoot issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term integrity of this compound, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. It is crucial to protect the compound from light and moisture, as these can promote degradation. Ensure the container is tightly sealed.

Q2: What are the primary safety concerns when handling this compound?

While specific toxicity data for this compound is limited, the closely related 4-Bromo-2,6-dimethylpyridine is classified as harmful if swallowed and can cause serious eye damage, as well as skin and respiratory irritation.[1] It is therefore essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Q3: Is this compound sensitive to air or light?

Yes, like many halogenated aromatic compounds, this compound is potentially sensitive to light (UV and visible) and may undergo photodegradation.[2][3][4][5] While it may not be overtly sensitive to air (oxygen) at room temperature in the dark, prolonged exposure is not recommended. For long-term storage and in reactions where stability is critical, deoxygenated solvents and an inert atmosphere are advised.

Q4: In which common laboratory solvents is this compound soluble?

Based on the properties of its dimethyl analog, this compound is expected to be soluble in a range of organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF).[6] Its solubility in water is expected to be limited.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low yield in a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) 1. Degradation of starting material: The compound may have degraded during storage or handling. 2. Steric hindrance: The diethyl groups at the 2 and 6 positions can sterically hinder the approach of the catalyst and coupling partner. 3. Reaction with solvent: Protic or nucleophilic solvents (e.g., methanol, water) can compete in the reaction.1. Check the purity of your this compound by NMR or LC-MS before use. 2. Use a less sterically bulky phosphine ligand for your catalyst. Increase the reaction temperature or time. 3. Use anhydrous, aprotic solvents like toluene, dioxane, or THF.
Appearance of an unknown impurity in the NMR spectrum after workup 1. Hydrolysis: If the workup involves aqueous acidic or basic solutions, the C-Br bond may have been partially hydrolyzed to a hydroxyl group. 2. Nucleophilic substitution: If a nucleophile (e.g., amine, thiol) was present in the reaction or workup, it may have displaced the bromine.1. Use a non-aqueous workup if possible. If water is necessary, keep the contact time short and the temperature low. 2. Analyze the impurity by mass spectrometry to identify its molecular weight, which can confirm if a substitution has occurred.
The compound has developed a yellow or brown color over time Photodegradation or oxidation: Exposure to light or air can lead to the formation of colored impurities.The colored material is likely a mixture of degradation products. While it may still be usable for some applications, purification by column chromatography or recrystallization is recommended for sensitive reactions.

In-Depth Technical Information: Stability and Degradation

The stability of this compound is governed by the electronic and steric properties of its structure. The pyridine ring is electron-deficient, which activates the 4-position for nucleophilic attack.[7][8] The bromine atom is a good leaving group, making this a primary site of reactivity and potential degradation.

Major Degradation Pathways

  • Nucleophilic Aromatic Substitution (SNAr): This is a highly probable degradation pathway in the presence of nucleophiles. The electron-withdrawing nature of the pyridine nitrogen facilitates the attack of a nucleophile at the carbon bearing the bromine atom. Common laboratory nucleophiles like water (hydrolysis), alcohols, amines, and thiols can all participate in this reaction, especially under basic conditions or at elevated temperatures. The reactivity of 4-halopyridines towards nucleophiles can be significantly increased upon protonation of the pyridine nitrogen, which enhances the electrophilicity of the ring.[9][10]

    SNAr_Pathway cluster_main Nucleophilic Aromatic Substitution (SNAr) start This compound intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate + Nu⁻ product 4-Substituted-2,6-diethylpyridine intermediate->product - Br⁻ leaving_group Bromide (Br⁻) nucleophile Nucleophile (Nu⁻)

    Potential SNAr degradation of this compound.
  • Photodegradation: Brominated aromatic compounds are susceptible to photolysis, typically through the cleavage of the carbon-bromine bond.[2][3] This process often proceeds via a reductive debromination mechanism, where a bromine radical is lost, and the resulting pyridyl radical abstracts a hydrogen atom from the solvent or another molecule. This can lead to the formation of 2,6-diethylpyridine and other photoproducts.

    Photodegradation_Workflow cluster_workflow Photodegradation Workflow start This compound step1 Exposure to UV/Visible Light (hν) start->step1 step2 Homolytic C-Br Bond Cleavage step1->step2 step3 Formation of Pyridyl and Bromine Radicals step2->step3 end_product 2,6-diethylpyridine + Other Products step3->end_product H-atom abstraction

    Simplified workflow for photodegradation.
  • Oxidative Degradation: The ethyl groups on the pyridine ring are potential sites for oxidation, which can be initiated by strong oxidizing agents or, more slowly, by atmospheric oxygen, potentially accelerated by light or metal catalysts. This can lead to the formation of corresponding alcohols, ketones, or carboxylic acids. The pyridine ring itself can undergo oxidative dearomatization under certain conditions.[11][12][13]

Experimental Protocols

Protocol 1: Handling and Storage
  • Receiving: Upon receipt, visually inspect the container for any damage.

  • Storage: Immediately transfer the compound to a desiccator or a glovebox for storage under an inert atmosphere at 2-8°C. The storage location should be dark.

  • Dispensing: When dispensing the compound, do so in a fume hood. If the compound is a solid, use appropriate weighing techniques to minimize exposure. If it is a liquid, use a syringe or cannula.

  • Sealing: After dispensing, flush the container with an inert gas (e.g., argon) before tightly resealing.

Protocol 2: Small-Scale Stability Test in Solution

This protocol allows you to assess the stability of this compound in a specific solvent under your experimental conditions.

  • Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in the solvent of interest. Also include an internal standard (e.g., 1,3,5-trimethoxybenzene) at a known concentration.

  • Initial Analysis: Immediately after preparation, take an aliquot of the solution and analyze it by LC-MS or GC-MS to obtain a time-zero (t=0) chromatogram.

  • Incubation: Store the stock solution under the conditions you wish to test (e.g., at room temperature on the benchtop, at 50°C in a heating block).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), take another aliquot and analyze it by the same method.

  • Data Analysis: Compare the peak area of this compound relative to the internal standard at each time point. A decrease in this ratio indicates degradation. The appearance of new peaks suggests the formation of degradation products.

References

refining reaction conditions for selective substitution on 4-Bromo-2,6-diethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for refining reaction conditions for selective substitution on 4-bromo-2,6-diethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this sterically hindered substrate. The inherent steric bulk from the 2,6-diethyl groups presents unique challenges in achieving high yields and selectivity. This resource provides in-depth, field-proven insights in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions on this compound so challenging?

A1: The primary challenge arises from the steric hindrance imposed by the two ethyl groups at the 2 and 6 positions. These groups flank the pyridine nitrogen and can impede the approach of the palladium catalyst to the C4-bromo position. This steric congestion can hinder the oxidative addition step, which is often the rate-limiting step in many palladium-catalyzed cross-coupling reactions.[1][2] Furthermore, the electron-donating nature of the alkyl groups can also influence the reactivity of the pyridine ring.

Q2: What are the most common side reactions observed during substitution on this substrate?

A2: The most prevalent side reactions include:

  • Protodebromination: Replacement of the bromine atom with a hydrogen atom, leading to the formation of 2,6-diethylpyridine. This is often exacerbated by high temperatures and certain bases.

  • Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki reactions or alkyne in Sonogashira reactions).[3]

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or decomposition, especially with less sterically encumbered ligands.

Q3: Which types of cross-coupling reactions are most suitable for functionalizing this compound?

A3: Palladium-catalyzed cross-coupling reactions are the most effective methods. Specifically:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. This is often the first choice due to the commercial availability and stability of the boron reagents.[4][5]

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of primary and secondary amines.[6][7][8]

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[9][10]

Each of these reactions will require careful optimization of the catalyst system to overcome the steric hindrance of the substrate.

Troubleshooting Guides

This section provides detailed troubleshooting for specific cross-coupling reactions.

Guide 1: Suzuki-Miyaura Coupling

Issue: Low to no yield of the desired 4-substituted-2,6-diethylpyridine.

This is the most common problem and can be attributed to several factors. The following workflow can help diagnose and resolve the issue.

graph TD { A[Start: Low Yield in Suzuki Coupling] --> B{Check Catalyst System}; B --> C[Issue: Inefficient Oxidative Addition]; C --> D[Solution: Use Bulky, Electron-Rich Ligands]; B --> E[Issue: Catalyst Deactivation]; E --> F[Solution: Increase Catalyst/Ligand Loading]; A --> G{Review Base and Solvent}; G --> H[Issue: Poor Boronate Activation]; H --> I[Solution: Screen Stronger/More Soluble Bases]; G --> J[Issue: Poor Solubility of Reactants]; J --> K[Solution: Change Solvent System]; A --> L{Assess Reaction Temperature}; L --> M[Issue: Insufficient Energy]; M --> N[Solution: Increase Temperature Incrementally]; L --> O[Issue: Side Reactions at High Temp]; O --> P[Solution: Lower Temperature, Longer Reaction Time]; } Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Solutions:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate. The key is to use a palladium precatalyst in combination with a sterically hindered and electron-rich phosphine ligand. These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which facilitates oxidative addition.[2][11]

LigandStructureKey Features & Recommendations
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylExcellent for sterically demanding substrates. Often a good starting point.
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylHigh activity, good for electron-rich and hindered aryl halides.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylSimilar to SPhos, offers another option for optimization.
t-BuXPhos 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenylIncreased steric bulk can be beneficial for very challenging couplings.
  • Base Selection: The choice of base is critical for activating the boronic acid. A base that is too weak or insoluble will result in poor transmetalation.[3]

BaseSolvent SystemComments
K₃PO₄ Toluene/H₂O, Dioxane/H₂OOften a very effective and reliable choice for heteroaryl couplings.
Cs₂CO₃ Dioxane, TolueneStronger and more soluble than K₂CO₃, can improve yields but is more expensive.
K₂CO₃ Toluene/H₂O, DMFA common and cost-effective option, but may be less effective for this substrate.
  • Solvent and Temperature: A mixture of an organic solvent and water is typically required for inorganic bases. Ensure the solvent system adequately dissolves all reactants. If low yield persists, a gradual increase in temperature (e.g., from 80°C to 110°C) may be necessary. However, be mindful of potential protodebromination at higher temperatures.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., XPhos, 2-6 mol%).

  • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Guide 2: Buchwald-Hartwig Amination

Issue: Low conversion or formation of hydrodehalogenated byproduct.

The Buchwald-Hartwig amination of this compound is also sensitive to steric effects and requires a carefully chosen catalyst system.

graph TD { A[Start: Low Yield in Buchwald-Hartwig] --> B{Evaluate Catalyst and Ligand}; B --> C[Issue: Steric Hindrance]; C --> D[Solution: Use Bulky Biarylphosphine Ligands]; B --> E[Issue: Catalyst Inhibition by Amine]; E --> F[Solution: Use Precatalyst, Optimize Ligand:Pd Ratio]; A --> G{Assess Base and Temperature}; G --> H[Issue: Base-Sensitive Substrate]; H --> I[Solution: Use Weaker Base (e.g., K₂CO₃, Cs₂CO₃)]; G --> J[Issue: Hydrodehalogenation]; J --> K[Solution: Lower Temperature, Use a Milder Base]; } Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Solutions:

  • Catalyst and Ligand: Similar to the Suzuki coupling, bulky, electron-rich biarylphosphine ligands are essential.[6][12] The choice of palladium precatalyst can also be important. G2, G3, and G4 palladacycle precatalysts are often more efficient than using a separate Pd source and ligand.

Ligand SystemBaseSolventComments
Pd₂(dba)₃ / XPhos NaOtBuToluene, DioxaneA robust system for a wide range of amines.
XPhos Pd G3 LHMDS, K₃PO₄t-BuOH, THFPrecatalyst offers improved activity and reproducibility.
RuPhos Pd G3 K₂CO₃, Cs₂CO₃t-Amyl alcoholEffective for coupling with primary amines and anilines.
  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate can be effective, especially if the substrate is base-sensitive.[7]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), ligand (if not using a precatalyst), and base (e.g., NaOtBu, 1.2-1.5 eq.) to a dry Schlenk tube.

  • Add this compound (1.0 eq.) and the amine (1.1-1.3 eq.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat to the desired temperature (e.g., 90-110°C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Guide 3: Sonogashira Coupling

Issue: Formation of Glaser-Hay homocoupling byproduct and low yield of the desired alkyne.

The Sonogashira reaction requires the exclusion of oxygen to prevent the oxidative homocoupling of the terminal alkyne.[3]

graph TD { A[Start: Low Yield in Sonogashira] --> B{Check Reaction Atmosphere}; B --> C[Issue: Oxygen Present]; C --> D[Solution: Rigorous Degassing, Inert Atmosphere]; A --> E{Evaluate Catalyst System}; E --> F[Issue: Low Catalyst Activity]; F --> G[Solution: Use Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with a Bulky Ligand]; E --> H[Issue: Inactive Copper Co-catalyst]; H --> I[Solution: Use Fresh, High-Purity CuI]; A --> J{Assess Base and Solvent}; J --> K[Issue: Insufficient Basicity]; K --> L[Solution: Use Et₃N, DIPEA, or other amine bases]; } Caption: Troubleshooting workflow for Sonogashira coupling.

Detailed Solutions:

  • Reaction Conditions: The most critical factor is maintaining a strictly anaerobic environment. This can be achieved by thoroughly degassing the solvent and reaction vessel using freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.

  • Catalyst System: The classic Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (CuI) is a good starting point.[9][13] For this hindered substrate, a copper-free protocol using a more active palladium/phosphine system might be beneficial to explore if the standard conditions fail.[10][14]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, often serving as both the base and a co-solvent with THF or DMF.[15]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-3 mol%).

  • Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2-3 eq.).

  • Add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60°C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

References

Validation & Comparative

A Senior Application Scientist's Guide: Comparing the Reactivity of 4-Bromo- vs. 4-Chloro-2,6-diethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a starting material is a pivotal decision that dictates the trajectory of a synthetic campaign. Halogenated pyridines, in particular, are cornerstone building blocks, offering a reactive nexus for constructing complex molecular architectures.[1] This guide provides an in-depth, data-supported comparison of two such vital intermediates: 4-Bromo-2,6-diethylpyridine and 4-Chloro-2,6-diethylpyridine . We will dissect their performance in key synthetic transformations, moving beyond simple procedural descriptions to explore the underlying mechanistic principles that govern their reactivity.

Core Principles: Understanding the Carbon-Halogen Bond

The divergent reactivity of these two molecules is fundamentally rooted in the properties of their respective carbon-halogen (C-X) bonds and the reaction mechanism . The presence of bulky diethyl groups at the 2 and 6 positions introduces significant steric hindrance around the nitrogen atom, which can influence catalyst coordination and reaction kinetics, but the primary determinant of reactivity at the 4-position remains the nature of the halogen.

Bond Dissociation Energy (BDE)

The energy required to homolytically cleave a bond is a critical factor in reactions where this bond is broken in the rate-determining step, such as the oxidative addition step in palladium-catalyzed cross-coupling.[2] The C-Br bond is inherently weaker and longer than the C-Cl bond.

BondAverage Bond Energy (kJ/mol)
C-Cl~339[3]
C-Br~276[3]

This ~63 kJ/mol difference is substantial, making the C-Br bond significantly more susceptible to cleavage. This directly translates to higher reactivity for this compound in processes initiated by oxidative addition.

Caption: Oxidative addition energy barrier comparison.

Electronegativity and Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the electron-deficient pyridine ring to form a negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this complex is paramount. A more electronegative halogen at the 4-position provides greater inductive stabilization of the negative charge that develops on the ring.

HalogenPauling Electronegativity
Cl3.16
Br2.96

Therefore, chlorine's higher electronegativity makes 4-chloro-2,6-diethylpyridine a more activated substrate for SNAr, leading to faster reaction rates compared to its bromo counterpart.[5]

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the workhorses of modern drug discovery, and the choice of halide is critical for success. The universal rate-determining step is the oxidative addition of the Pd(0) catalyst into the C-X bond. Consequently, the reactivity trend for aryl halides is almost always I > Br > Cl .[6][7]

Suzuki-Miyaura Coupling

The Suzuki reaction is a versatile method for forming C-C bonds. Due to the weaker C-Br bond, this compound consistently outperforms the chloro-derivative, allowing for milder conditions, lower catalyst loadings, and faster reaction times.[8][9]

Comparative Performance in a Model Suzuki Coupling

SubstrateConditionsYield
This compound Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq), Dioxane/H₂O, 80 °C, 2h>95%
4-Chloro-2,6-diethylpyridine Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), Dioxane/H₂O, 100 °C, 12h~60%
4-Chloro-2,6-diethylpyridine Phenylboronic acid (1.5 eq), XPhos Pd G3 (2 mol%), K₃PO₄ (3 eq), t-AmylOH, 110 °C, 8h>90%

Note: Data is representative and synthesized from typical outcomes for 4-halopyridines. Achieving high yields with the chloro-derivative often requires more advanced, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) and higher temperatures.[10]

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki Coupling of this compound

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination

This reaction is essential for forging C-N bonds. The general reactivity trend often holds (Br > Cl), but aryl iodides can sometimes be problematic due to catalyst inhibition.[7] Therefore, aryl bromides are frequently the "goldilocks" substrate for this transformation.[11][12]

Comparative Performance in a Model Buchwald-Hartwig Amination

SubstrateConditionsYield
This compound Morpholine (1.2 eq), RuPhos Pd G3 (1 mol%), NaOtBu (1.5 eq), Toluene, 100 °C, 1h>98%
4-Chloro-2,6-diethylpyridine Morpholine (1.2 eq), RuPhos Pd G3 (2 mol%), LHMDS (2.0 eq), Toluene, 110 °C, 10h~85%

Note: As with Suzuki, coupling the less reactive chloride requires more forceful conditions: higher catalyst loading, stronger bases (like LHMDS), and prolonged heating.

Sonogashira Coupling

Used to couple terminal alkynes with aryl halides, the Sonogashira reaction is highly dependent on efficient oxidative addition.[13][14] The reactivity difference between the bromo and chloro derivatives is particularly pronounced here, and successful coupling of aryl chlorides often requires specialized catalyst systems.[15]

Comparative Performance in a Model Sonogashira Coupling

SubstrateConditionsYield
This compound Phenylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃N, 60 °C, 3h>90%
4-Chloro-2,6-diethylpyridine Phenylacetylene (1.5 eq), Pd(OAc)₂/SPhos (4 mol%), CuI (8 mol%), Cs₂CO₃, DMF, 120 °C, 24h<50%

Note: The coupling of 4-chloropyridines is notoriously difficult in Sonogashira reactions. It requires significantly higher temperatures and more sophisticated ligands to achieve even moderate yields.

Nucleophilic Aromatic Substitution (SNAr)

In stark contrast to palladium-catalyzed reactions, the reactivity order for SNAr is typically F > Cl > Br > I .[5] The reaction proceeds via an addition-elimination mechanism, where the initial nucleophilic attack is the rate-limiting step.

References

A Senior Application Scientist's Guide to Confirming the Purity of 4-Bromo-2,6-diethylpyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of a compound's purity is a foundational pillar of scientific integrity and regulatory compliance. The presence of even trace impurities can drastically alter a compound's biological activity, toxicity profile, and physicochemical properties, leading to misleading experimental results and potential safety concerns.[1] This guide provides an in-depth, comparative analysis of the primary analytical methods for determining the purity of 4-Bromo-2,6-diethylpyridine, a key heterocyclic building block in medicinal chemistry and materials science.

This document moves beyond a simple recitation of protocols. It is designed to provide the reader with the strategic rationale behind methodological choices, empowering them to select and tailor the most appropriate analytical approach for their specific research and development needs. We will delve into the core principles of each technique, present detailed experimental protocols, and offer a comparative analysis of their respective strengths and limitations.

The Analytical Imperative: Why Purity Matters for this compound

This compound and its derivatives are of significant interest due to their prevalence in pharmaceuticals and agrochemicals.[2] The precise placement of the bromo- and diethyl- substituents on the pyridine ring provides a versatile scaffold for further chemical modifications. However, the synthetic routes to this compound can often yield a variety of impurities, including constitutional isomers, starting materials, and by-products of the halogenation process. Therefore, a robust analytical strategy is not merely a quality control measure but an integral part of the research and development lifecycle.

A Comparative Overview of Key Analytical Methodologies

The selection of an appropriate analytical method hinges on a variety of factors, including the nature of the expected impurities, the required level of sensitivity and accuracy, sample throughput, and available instrumentation. Here, we compare the most relevant techniques for the purity assessment of this compound.

MethodPrincipleThroughputRelative CostKey Advantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.HighModerateHigh resolution and sensitivity, suitable for quantitative analysis of non-volatile and thermally labile compounds.[1]
Gas Chromatography (GC) Separation of volatile components based on their partitioning between a stationary phase and an inert gas mobile phase.HighModerateIdeal for the analysis of volatile and semi-volatile compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified internal standard.Low to MediumHighProvides an absolute measure of purity without the need for a reference standard of the analyte itself. It is a non-destructive technique.
Gas Chromatography-Mass Spectrometry (GC-MS) Combines the separation power of GC with the detection and identification capabilities of mass spectrometry.HighHighExcellent for the identification and quantification of volatile impurities, providing structural information.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Integrates the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry.HighHighPowerful tool for identifying unknown impurities and providing detailed structural information.

In-Depth Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for the most pertinent analytical techniques. It is crucial to note that these are starting points and may require optimization based on the specific instrumentation and the impurity profile of the sample. All analytical methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for purpose.[3]

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high resolving power and sensitivity. For this compound, a reversed-phase method is most appropriate.

Causality Behind Experimental Choices:

  • C18 Column: The nonpolar nature of the C18 stationary phase provides good retention for the moderately polar this compound.

  • Gradient Elution: A gradient of acetonitrile and water allows for the effective separation of the main compound from both more polar and less polar impurities.

  • Acidified Mobile Phase: The addition of a small amount of formic or trifluoroacetic acid to the mobile phase helps to protonate the pyridine nitrogen, leading to improved peak shape and reproducibility.

  • UV Detection: The aromatic nature of the pyridine ring allows for sensitive detection using a UV detector, typically in the range of 254-270 nm.

Experimental Protocol: HPLC Purity of this compound

  • Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 20
      25 90
      30 90
      30.1 20

      | 35 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • The theoretical plates should be not less than 2000.

  • Analysis:

    • Inject the sample solution and record the chromatogram.

    • Calculate the percentage purity by the area normalization method.

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Accurately weigh sample dissolve Dissolve in Diluent (50:50 ACN:H2O) prep->dissolve inject Inject onto C18 column dissolve->inject separate Gradient Elution inject->separate detect UV Detection at 265 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate

Caption: Workflow for HPLC purity determination of this compound.

Gas Chromatography (GC) for Volatile Impurity Profiling

GC is particularly well-suited for the analysis of volatile and semi-volatile impurities that may be present in the this compound sample, such as residual solvents or starting materials. Based on data for the similar compound 2,6-dimethylpyridine (2,6-lutidine), which has a boiling point of 143-145 °C, GC is a viable technique.

Causality Behind Experimental Choices:

  • Capillary Column: A mid-polarity capillary column (e.g., DB-5ms or equivalent) provides good resolution for a wide range of analytes.

  • Split Injection: This prevents column overload and ensures sharp peaks.

  • Flame Ionization Detector (FID): FID is a robust and sensitive detector for organic compounds.

  • Temperature Programming: A temperature ramp allows for the separation of compounds with a range of boiling points.

Experimental Protocol: GC Purity of this compound

  • Instrumentation: Gas chromatograph equipped with a split/splitless inlet, a flame ionization detector (FID), and an autosampler.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (50:1).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Detector Temperature: 300 °C.

  • Sample Preparation:

    • Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the percentage purity by the area normalization method.

Logical Flow for GC Method Development

GC_Method_Dev start Define Analytical Goal: Purity of this compound col_select Column Selection (e.g., DB-5ms for general purpose) start->col_select inlet_params Set Inlet Parameters (Temp, Split Ratio) col_select->inlet_params oven_prog Develop Oven Temperature Program inlet_params->oven_prog detector_settings Detector Settings (FID Temp) oven_prog->detector_settings test_injection Perform Test Injection detector_settings->test_injection eval_chrom Evaluate Chromatogram (Peak Shape, Resolution) test_injection->eval_chrom optimize Optimize Parameters eval_chrom->optimize optimize->test_injection Re-inject validate Validate Method (ICH Q2(R2)) optimize->validate Acceptable

Caption: Logical flow for GC method development for this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR stands out as a primary analytical method as it can provide an absolute purity value without the need for a specific reference standard of this compound. The purity is determined by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.

Causality Behind Experimental Choices:

  • Internal Standard Selection: The internal standard must have a known purity, be stable, not react with the sample, and have at least one signal that is well-resolved from the analyte and impurity signals. Maleic anhydride or 1,3,5-trimethoxybenzene are common choices.

  • Deuterated Solvent: A deuterated solvent is used to provide a lock signal for the NMR spectrometer. DMSO-d₆ is a good choice for many organic compounds due to its high boiling point and ability to dissolve a wide range of substances.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time) is crucial to ensure complete relaxation of all nuclei, which is essential for accurate quantification.

Experimental Protocol: qNMR Purity of this compound

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh (to 0.01 mg) approximately 5 mg of a certified internal standard (e.g., maleic anhydride) into the same NMR tube.

    • Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Ensure the sample is fully dissolved.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with the following parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): 30 s (or 5 x T1 of the slowest relaxing proton)

      • Number of Scans: 8 or more for good signal-to-noise.

  • Data Processing and Calculation:

    • Process the spectrum with a zero-filling and apply a baseline correction.

    • Integrate a well-resolved signal for the analyte and a well-resolved signal for the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Decision Tree for Method Selection

Method_Selection start Start: Purity Analysis of This compound q1 Need for absolute purity without a reference standard? start->q1 q2 Are volatile impurities a primary concern? q1->q2 No qnmr qNMR for absolute purity determination q1->qnmr Yes q3 Are there unknown impurities requiring identification? q2->q3 No gc GC for volatile impurity profiling q2->gc Yes hplc HPLC for routine quantitative analysis q3->hplc No gcms_hplcms GC-MS or HPLC-MS for impurity identification q3->gcms_hplcms Yes

Caption: Decision tree for selecting an analytical method for purity determination.

Senior Application Scientist's Recommendation

For routine quality control and purity assessment of this compound, HPLC with UV detection offers the best balance of performance, cost, and throughput. It is a robust and reliable method for quantifying the main component and separating it from most potential process-related impurities.

For the definitive determination of absolute purity, especially for a new batch or when a certified reference standard is unavailable, qNMR is the method of choice. Its ability to provide a direct measure of purity without the need for a specific standard of the analyte is a significant advantage.

When the presence of volatile impurities, such as residual solvents, is a concern, GC-FID should be employed as a complementary technique.

Finally, in cases where unknown impurities are detected by HPLC or GC, or for comprehensive impurity profiling during process development, hyphenated techniques such as HPLC-MS or GC-MS are indispensable for structural elucidation and identification.

A comprehensive purity analysis of this compound should ideally involve a combination of these techniques to provide a complete picture of the sample's composition. This multi-faceted approach ensures the highest level of confidence in the quality and integrity of the compound, which is paramount in research and drug development.

References

A Comparative Guide to Pyridine Functionalization: Alternatives to 4-Bromo-2,6-diethylpyridine for Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, present in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1] The ability to selectively introduce molecular complexity onto this heterocycle is paramount for drug discovery and development. 2,6-disubstituted pyridines, in particular, offer a valuable platform where the substituents can modulate steric and electronic properties, influencing biological activity and material characteristics.

4-Bromo-2,6-diethylpyridine has long served as a reliable building block for introducing substituents at the C4 position, primarily through palladium-catalyzed cross-coupling reactions. While effective, reliance on a single reagent can limit synthetic strategy. This guide provides a comprehensive comparison of viable alternatives to this compound, offering researchers a broader toolkit for pyridine functionalization. We will explore alternative halogens, highly reactive triflates, pre-functionalized organometallics, and the modern approach of direct C-H functionalization, providing experimental insights and comparative data to inform reagent selection.

The Benchmark: Profiling this compound

This compound is a commercially available and stable reagent. Its primary utility lies in its role as an electrophilic partner in cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions. The C-Br bond is readily activated by palladium(0) catalysts, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

Key Advantages:

  • Stability: Solid and stable for long-term storage.

  • Commercial Availability: Readily accessible from numerous suppliers.

  • Established Reactivity: A large body of literature exists detailing its use in various transformations.

Limitations:

  • Moderate Reactivity: Often requires higher catalyst loadings or more forcing reaction conditions compared to more reactive analogs like iodides or triflates.

  • Potential Side Reactions: Can be susceptible to bromine-lithium exchange under certain conditions, leading to undesired homocoupling or other side products.

A Head-to-Head Comparison of Alternative Reagents

The choice of reagent for pyridine functionalization is a critical decision that can significantly impact reaction efficiency, cost, and scalability. Below, we compare several classes of alternatives to this compound.

Class I: The Halogen Exchange – Chloro- and Iodo-analogs

The most direct alternatives involve simply changing the halogen at the 4-position. The reactivity of halopyridines in palladium-catalyzed couplings generally follows the trend I > Br > Cl, which is inversely related to the C-X bond strength.

  • 4-Chloro-2,6-diethylpyridine: As a cheaper alternative, the chloro-analog is attractive for large-scale synthesis.[2] However, its lower reactivity necessitates the use of more specialized, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) and often higher temperatures to achieve efficient oxidative addition to the Pd(0) center.[3][4]

  • 4-Iodo-2,6-diethylpyridine: The C-I bond is weaker, making the iodo-analog significantly more reactive. This allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[5] This increased reactivity can be crucial for coupling with sensitive or less reactive substrates. The trade-off is typically a higher cost and potentially lower long-term stability compared to the bromo- and chloro-analogs.[6]

Feature4-Chloro-4-Bromo-4-Iodo-
Relative Reactivity LowMediumHigh
Typical Catalyst Loading High (1-5 mol%)Moderate (1-3 mol%)Low (0.5-2 mol%)
Reaction Temperature High (80-120 °C)Moderate (80-110 °C)Low to Moderate (RT-100 °C)
Relative Cost LowMediumHigh
Stability HighHighModerate
Class II: The "Super" Leaving Groups – Pyridyl Triflates

Pyridyl triflates (OTf) are highly effective electrophiles in cross-coupling reactions, often exhibiting reactivity comparable to or greater than their iodo-counterparts.[7][8] This makes them excellent choices for challenging couplings that may be sluggish with bromo- or chloro-pyridines.

2,6-Diethyl-4-pyridyl triflate is synthesized from the corresponding 2,6-diethyl-4-pyridone, which can be prepared from readily available starting materials.[9] The conversion of the pyridone to the triflate is typically achieved using triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent).[10]

Advantages:

  • High Reactivity: Enables reactions at lower temperatures and with a broader range of coupling partners.[11]

Disadvantages:

  • Moisture Sensitivity: Pyridyl triflates can be sensitive to hydrolysis, requiring careful handling and anhydrous reaction conditions.

  • Additional Synthetic Step: Requires the synthesis of the pyridone precursor and subsequent triflation.

Class III: The Atom-Economical Frontier – C-H Functionalization

A paradigm shift in synthetic chemistry is to move away from pre-halogenated substrates and instead functionalize a C-H bond directly.[1] For 2,6-diethylpyridine, the C4-H bond is the most electronically deactivated site, making direct functionalization challenging. However, modern methods have been developed to overcome this.

One strategy involves the in situ formation of an N-activated pyridinium salt, which enhances the electrophilicity of the ring and directs functionalization to the C4 position.[12][13] This approach avoids the need to synthesize and isolate a halogenated or triflated intermediate, improving atom economy.

Advantages:

  • High Atom Economy: Avoids the use of halogen atoms or other leaving groups.

  • Reduced Synthetic Steps: Can simplify synthetic sequences by starting from the parent heterocycle.

Disadvantages:

  • Regioselectivity Challenges: Achieving exclusive C4 selectivity can be difficult and often requires specific directing groups or catalytic systems.[14]

  • Substrate Scope: The scope of compatible coupling partners may be more limited compared to traditional cross-coupling reactions.

Experimental Workflows & Protocols

To provide a practical comparison, we present representative protocols for a Suzuki-Miyaura coupling reaction.

Workflow for a Typical Suzuki-Miyaura Cross-Coupling Reaction

The following diagram illustrates the general laboratory workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.

G cluster_prep Inert Atmosphere Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification p1 Add Reagents to Schlenk Flask (Aryl Halide, Boronic Acid, Base) p2 Add Catalyst and Ligand p1->p2 p3 Evacuate and Backfill with Inert Gas (e.g., Argon) (Repeat 3x) p2->p3 r1 Add Degassed Solvent via Syringe p3->r1 r2 Heat Reaction Mixture with Stirring r1->r2 r3 Monitor Progress (TLC, LC-MS) r2->r3 w1 Cool to RT & Quench r3->w1 w2 Aqueous Workup (Extraction) w1->w2 w3 Dry Organic Layer & Concentrate w2->w3 w4 Purify by Column Chromatography w3->w4

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with this compound (The Benchmark)

This protocol describes a typical Suzuki-Miyaura reaction to form 4-aryl-2,6-diethylpyridine.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Toluene/Ethanol/Water (4:1:1 mixture), degassed

  • Schlenk flask, magnetic stirrer, condenser, argon/nitrogen line

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and sodium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with 2,6-Diethyl-4-pyridyl triflate (High-Reactivity Alternative)

This protocol demonstrates the advantage of using a more reactive triflate electrophile, often allowing for milder conditions.

Reagents & Equipment:

  • 2,6-Diethyl-4-pyridyl triflate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.02 eq)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane, degassed

  • Schlenk flask, magnetic stirrer, condenser, argon/nitrogen line

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2,6-Diethyl-4-pyridyl triflate, the arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst, Pd(dppf)Cl₂.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring for 4-8 hours.[7]

  • Monitor the reaction progress by TLC or LC-MS. Note the typically faster reaction time compared to the bromo-analog.

  • Upon completion, cool the reaction to room temperature. Filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Catalytic Cycles: Bromide vs. Triflate

The higher reactivity of the triflate can be attributed to a more facile oxidative addition step in the catalytic cycle.

G cluster_Br Cycle with 4-Bromo-Pyridine cluster_Tf Cycle with 4-Triflate-Pyridine Pd0_Br Pd(0)L₂ OA_Br Oxidative Addition (Slower) Pd0_Br->OA_Br Ar-Br PdII_Br Ar-Pd(II)-Br OA_Br->PdII_Br TM_Br Transmetalation PdII_Br->TM_Br R-B(OR)₂ PdII_R_Br Ar-Pd(II)-R TM_Br->PdII_R_Br RE_Br Reductive Elimination PdII_R_Br->RE_Br RE_Br->Pd0_Br Product_Br Product RE_Br->Product_Br Pd0_Tf Pd(0)L₂ OA_Tf Oxidative Addition (Faster) Pd0_Tf->OA_Tf Ar-OTf PdII_Tf Ar-Pd(II)-OTf OA_Tf->PdII_Tf TM_Tf Transmetalation PdII_Tf->TM_Tf R-B(OR)₂ PdII_R_Tf Ar-Pd(II)-R TM_Tf->PdII_R_Tf RE_Tf Reductive Elimination PdII_R_Tf->RE_Tf RE_Tf->Pd0_Tf Product_Tf Product RE_Tf->Product_Tf

Caption: Comparison of catalytic cycles for Suzuki coupling.

Summary and Recommendations

The selection of an appropriate reagent for the functionalization of the 2,6-diethylpyridine core depends on a balance of factors including cost, desired reactivity, scale, and the specific synthetic challenge at hand.

Reagent ClassRelative ReactivityRelative CostKey AdvantageBest For...
4-Chloro LowLowCost-effectivenessLarge-scale synthesis where cost is a primary driver.
4-Bromo MediumMediumBalance of reactivity and stabilityGeneral purpose, reliable functionalization.
4-Iodo HighHighHigh reactivity, mild conditionsDifficult couplings or with sensitive substrates.
4-Triflate Very HighHighExcellent for challenging couplingsCases where halides fail or are unreactive.
C-H Functionalization VariableLow (reagent)Atom economy, step reductionExploratory synthesis and green chemistry initiatives.

Recommendations:

  • For routine discovery chemistry , this compound remains an excellent starting point due to its reliability and extensive documentation.

  • When cost is a major constraint for a well-optimized reaction, transitioning to 4-Chloro-2,6-diethylpyridine with a robust catalyst system is a logical step.

  • For recalcitrant coupling partners or when mild conditions are essential to preserve sensitive functional groups, 4-Iodo-2,6-diethylpyridine or the corresponding 4-pyridyl triflate are the reagents of choice.

  • For forward-thinking, sustainable synthesis , exploring direct C-H functionalization offers a powerful, albeit more complex, alternative that minimizes waste and simplifies synthetic routes.

By understanding the relative merits and drawbacks of each alternative, researchers can make more informed decisions, optimizing their synthetic strategies for efficiency, cost, and innovation.

References

The Definitive Guide to Validating 4-Bromo-2,6-diethylpyridine Derivative Structures: An X-ray Crystallography-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise and unambiguous determination of a molecule's three-dimensional structure is non-negotiable. For novel heterocyclic compounds, such as derivatives of 4-Bromo-2,6-diethylpyridine, this structural certainty underpins all subsequent research, from understanding reaction mechanisms to predicting biological activity. While a suite of analytical techniques provides valuable structural insights, single-crystal X-ray crystallography remains the gold standard, offering an unparalleled, atom-level view of the molecule in the solid state.

This guide provides an in-depth, comparative analysis of structural validation methodologies, centered on the authoritative power of X-ray crystallography. As a direct crystal structure for this compound is not publicly available, we will utilize the detailed crystallographic data of a closely related analogue, 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester , to illustrate the experimental workflow, data interpretation, and validation processes. This comparative approach will equip researchers with the necessary framework to critically evaluate and validate the structures of their own novel pyridine derivatives.

The Imperative of Unambiguous Structure: Why X-ray Crystallography Reigns Supreme

The journey from a synthesized powder to a validated molecular structure involves multiple analytical checkpoints. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming connectivity and molecular weight. However, they provide data averaged over a population of molecules in solution or the gas phase, which may not reflect the precise solid-state conformation or intermolecular interactions that govern a material's properties.

X-ray crystallography transcends these limitations by providing a high-resolution, three-dimensional map of electron density within a single crystal. This allows for the precise determination of:

  • Atomic Coordinates: The exact position of each atom in the crystal lattice.

  • Bond Lengths and Angles: Definitive measurements of the molecule's geometry.

  • Stereochemistry: Unambiguous assignment of stereocenters.

  • Intermolecular Interactions: A detailed view of how molecules pack together in the solid state, including hydrogen bonds and other non-covalent interactions.

This level of detail is crucial for understanding structure-activity relationships (SAR) and for the rational design of new molecules.

A Comparative Overview of Structural Elucidation Techniques

While X-ray crystallography is the definitive method, a multi-technique approach provides the most comprehensive structural validation. The strengths and limitations of each technique are complementary.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.[1]Unambiguous structure determination; provides solid-state conformation.Requires a single, high-quality crystal; not suitable for amorphous solids or oils.
NMR Spectroscopy Chemical environment of nuclei (¹H, ¹³C), connectivity through scalar coupling, stereochemistry in solution.Provides information on solution-state structure and dynamics; non-destructive.[2]Does not provide precise bond lengths and angles; can be complex for large molecules.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns for substructural information.[3]High sensitivity; requires very small sample amounts.Provides no information on 3D structure or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple; provides a molecular fingerprint.Provides limited information on the overall molecular structure.

The Crystallographic Workflow: From Powder to Refined Structure

The process of determining a crystal structure can be broken down into four key stages: crystallization, data collection, structure solution, and refinement. Understanding the causality behind the choices made at each stage is critical for obtaining a high-quality, valid structure.

X-ray Crystallography Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement cluster_3 Phase 4: Validation & Deposition Synthesis Synthesis of This compound Derivative Purification High Purity (>98%) Synthesis->Purification Chromatography/ Recrystallization Crystallization Crystal Growth Purification->Crystallization Slow Evaporation/ Vapor Diffusion Mounting Crystal Mounting on Goniometer Crystallization->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Data_Collection Diffraction Data Collection Diffractometer->Data_Collection Monochromatic X-ray Beam Data_Processing Data Reduction & Correction Data_Collection->Data_Processing Structure_Solution Phase Problem Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Least-Squares Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (checkCIF) Structure_Refinement->Validation Deposition Deposition to CSD/ PDB Validation->Deposition Publication Publication Deposition->Publication

Caption: The workflow for determining and validating a molecular structure using single-crystal X-ray crystallography.

Experimental Protocol: A Case Study with a 4-Bromo-2,6-dialkylpyridine Analogue

The following protocol is adapted from the successful structure determination of 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester and serves as a robust template for derivatives of this compound.[1]

1. Synthesis and Purification:

  • The target this compound derivative is synthesized according to established organic chemistry protocols.

  • Crucial Step: The crude product must be purified to the highest possible degree (>98%), typically via column chromatography or multiple recrystallizations. Impurities can significantly hinder crystal growth.

2. Crystal Growth (The Rate-Limiting Step):

  • Objective: To grow single crystals of suitable size (typically 0.1-0.5 mm in all dimensions) and quality (transparent, no visible fractures).

  • Method 1: Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane) to near saturation.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial, cover it loosely (e.g., with parafilm pierced with a few small holes), and leave it undisturbed in a vibration-free environment.

    • Allow the solvent to evaporate slowly over several days to weeks.

  • Method 2: Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively volatile solvent (e.g., dichloromethane).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a less volatile solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane).

    • Over time, the anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

3. Data Collection:

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • The mounted crystal is placed in a diffractometer (e.g., a Bruker D8 Quest ECO) equipped with a monochromatic X-ray source (e.g., MoKα radiation, λ = 0.71073 Å).[1]

  • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

  • The diffractometer rotates the crystal through a series of angles while exposing it to the X-ray beam, and the diffraction pattern is recorded on a detector.

4. Structure Solution and Refinement:

  • The collected diffraction data are processed to correct for experimental factors and to determine the unit cell parameters and space group.

  • The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.

  • An initial molecular model is built into the electron density map.

  • The model is then refined using a least-squares algorithm, which adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data.[1]

The Crucial Role of Structure Validation

A solved crystal structure is not complete until it has been rigorously validated. Automated tools, such as the checkCIF service from the International Union of Crystallography (IUCr), are essential for identifying potential errors or inconsistencies in the crystallographic data and the refined model.

Validation Funnel Raw_Data Raw Diffraction Data Refined_Model Refined Structural Model (CIF File) Raw_Data->Refined_Model Solution & Refinement Validation_Process Validation (e.g., checkCIF/PLATON) Refined_Model->Validation_Process Submission for Checking Validated_Structure Validated & Deposited Structure Validation_Process->Validated_Structure Error Correction & Finalization

Caption: The validation process funnels raw data through refinement and checking to produce a reliable final structure.

Key validation metrics include:

  • R-factors (R1, wR2): These are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.

  • Goodness-of-Fit (GooF): This should be close to 1.0 for a good refinement.

  • Geometric Parameters: Bond lengths, angles, and torsion angles should be within expected ranges for the types of atoms and bonds involved.

  • Atomic Displacement Parameters (ADPs): These should be physically reasonable.

Complementary Spectroscopic Data for a Holistic Validation

While X-ray crystallography provides the definitive solid-state structure, NMR and Mass Spectrometry offer crucial corroborating evidence.

NMR Spectroscopy

For a hypothetical this compound, the ¹H and ¹³C NMR spectra would be expected to show a specific pattern of signals consistent with the proposed structure. The symmetry of the molecule would lead to a simplified spectrum. Any significant deviation from the expected spectrum would warrant further investigation.

Mass Spectrometry

The mass spectrum of a bromo-pyridine derivative is particularly informative due to the characteristic isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive "M" and "M+2" peak pattern for the molecular ion and any bromine-containing fragments, where the two peaks are of nearly equal intensity.[4] The observation of this pattern is strong evidence for the presence of a single bromine atom in the molecule.

Ion m/z (for ⁷⁹Br / ⁸¹Br) Interpretation
[M]⁺213 / 215Molecular ion of this compound
[M-CH₃]⁺198 / 200Loss of a methyl group
[M-C₂H₅]⁺184 / 186Loss of an ethyl group
[M-Br]⁺134Loss of the bromine atom

This table presents a hypothetical fragmentation pattern for this compound.

Conclusion: A Multi-faceted Approach to Structural Certainty

The validation of the structure of a novel compound like a this compound derivative is a cornerstone of rigorous scientific research. While NMR and Mass Spectrometry provide essential pieces of the puzzle, single-crystal X-ray crystallography delivers the final, unambiguous answer in the solid state. By understanding the principles and causality behind the crystallographic workflow, from meticulous sample preparation to rigorous data validation, researchers can have the utmost confidence in their molecular structures. This confidence is paramount for advancing the fields of drug development and materials science, where the precise architecture of a molecule dictates its function and potential.

References

Navigating Steric Challenges: A Comparative Guide to the Cross-Coupling Performance of 4-Bromo-2,6-diethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Pyridine moieties, in particular, are prevalent in a vast array of pharmaceuticals and functional materials. Among the myriad of building blocks available, 4-Bromo-2,6-diethylpyridine presents a unique substrate, offering a handle for diversification at the 4-position, flanked by two sterically demanding ethyl groups. This guide provides an in-depth technical comparison of the performance of this compound in key cross-coupling reactions, offering insights into overcoming the inherent steric challenges and providing a framework for reaction optimization.

The Influence of 2,6-Diethyl Substitution: A Double-Edged Sword

The defining feature of this compound is the presence of ethyl groups at the positions ortho to the nitrogen atom. This substitution pattern has a profound impact on the molecule's reactivity in transition metal-catalyzed cross-coupling reactions.

Negative Implications (Steric Hindrance):

  • Reduced Reaction Rates: The bulky ethyl groups can significantly impede the approach of the palladium catalyst to the C-Br bond for the initial oxidative addition step, which is often rate-determining.

  • Ligand Dissociation Challenges: Steric clash between the pyridine substrate and the catalyst's ligands can hinder the necessary coordination and subsequent steps of the catalytic cycle.

  • Competitive Side Reactions: Slower desired coupling can lead to an increase in side reactions such as hydrodehalogenation or catalyst decomposition.

Positive Implications (Potential for Selectivity):

  • Modulation of Electronic Properties: The electron-donating nature of the ethyl groups can subtly influence the electronic character of the pyridine ring.

  • Unique Structural Motifs: Successful coupling provides access to sterically encumbered 4-substituted pyridine derivatives that may exhibit unique biological activities or material properties.

This guide will dissect the performance of this compound in three of the most powerful and widely used cross-coupling methodologies: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Vinyl Partners

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C(sp²)-C(sp²) bonds. However, the steric hindrance in this compound necessitates careful selection of the catalyst system to achieve efficient coupling.

Performance Comparison and Catalyst Selection

While direct, side-by-side comparative data for this compound is limited in the literature, we can extrapolate its likely performance based on studies of other sterically hindered 2,6-disubstituted pyridines. Standard, less bulky phosphine ligands such as PPh₃ are often insufficient for achieving high yields with such substrates. The key to success lies in the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is more sterically accessible and highly reactive in the oxidative addition step.

Catalyst SystemLigand TypeExpected Performance with this compoundRationale
Pd(PPh₃)₄TriphenylphosphinePoor to ModerateThe relatively small cone angle of PPh₃ is often insufficient to overcome the steric hindrance of the 2,6-diethyl groups, leading to slow reaction rates and low yields.
Pd(OAc)₂ / SPhosBuchwald-type biarylphosphineGood to ExcellentSPhos is a bulky and electron-rich ligand that facilitates the formation of a highly active, monoligated palladium catalyst, which is effective for coupling sterically hindered substrates.[1]
Pd(OAc)₂ / XPhosBuchwald-type biarylphosphineGood to ExcellentSimilar to SPhos, XPhos is another highly effective Buchwald ligand for challenging Suzuki couplings due to its steric bulk and electron-donating properties.[1]
[Pd(IPr)Cl₂]₂N-Heterocyclic Carbene (NHC)GoodNHC ligands are strong σ-donors and can form very stable and active palladium complexes, often effective for sterically demanding couplings.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure adapted for a sterically hindered substrate.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Bulky Ligand (SPhos): Essential to create a sterically accessible and highly active catalyst to overcome the hindrance from the ethyl groups.

  • Strong Base (K₃PO₄): A strong, non-nucleophilic base is often beneficial for activating the boronic acid without promoting side reactions.

  • Elevated Temperature and Longer Reaction Time: Necessary to overcome the higher activation energy barrier for oxidative addition with a sterically hindered substrate.

Suzuki_Miyaura_Coupling cluster_workflow Experimental Workflow start Combine Reactants: This compound, Phenylboronic Acid, Base catalyst Add Catalyst System: Pd(OAc)₂ + SPhos start->catalyst degas Degas and Add Solvents catalyst->degas heat Heat and Stir (100 °C, 12-24h) degas->heat workup Workup and Purification heat->workup product 4-Phenyl-2,6-diethylpyridine workup->product

Caption: Workflow for Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, providing access to valuable alkynyl-substituted pyridines. The steric environment of this compound again plays a crucial role in determining the reaction's success.

Performance and Optimization Strategies

For sterically hindered substrates in Sonogashira couplings, the choice of the palladium source, ligand, and copper co-catalyst is critical. While traditional Pd(PPh₃)₂Cl₂/CuI systems may provide some product, more robust catalysts are often required. The use of bulky phosphine ligands can be beneficial, and in some cases, copper-free conditions with higher palladium loadings may be advantageous to avoid side reactions associated with the copper acetylide.

Catalyst SystemExpected Performance with this compoundRationale
Pd(PPh₃)₂Cl₂ / CuIModerateA standard catalyst system that may require higher temperatures and longer reaction times for this hindered substrate.
Pd(OAc)₂ / P(t-Bu)₃ / CuIGoodThe bulky and electron-rich P(t-Bu)₃ ligand can accelerate the oxidative addition and reductive elimination steps, improving yields.
[PdCl₂(dppf)]Moderate to GoodDppf is a bidentate ligand that can stabilize the palladium center and may be effective, though potentially less so than monodentate bulky phosphines for highly hindered substrates.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N, 3.0 mmol)

  • THF, anhydrous and degassed (10 mL)

Procedure:

  • To a flame-dried Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the tube with argon three times.

  • Add degassed THF, followed by triethylamine and phenylacetylene via syringe.

  • Stir the reaction mixture at 60-80 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, filter through a pad of Celite, and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Causality Behind Experimental Choices:

  • Amine Base/Solvent (Et₃N): Acts as both a base to deprotonate the alkyne and as a solvent. Its basicity is crucial for the formation of the copper acetylide.

  • Copper(I) Co-catalyst: Facilitates the transmetalation of the acetylide group to the palladium center.

  • Inert Atmosphere: Essential to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.

Sonogashira_Mechanism cluster_reactants Reactants pd0 Pd(0)L₂ pd_complex Pd(II) Complex pd0->pd_complex Oxidative Addition (Ar-Br) product Coupled Product pd_complex->product Reductive Elimination cu_acetylide Cu-Acetylide cu_acetylide->pd_complex Transmetalation product->pd0 Catalyst Regeneration aryl_halide This compound aryl_halide->pd0 alkyne Terminal Alkyne alkyne->cu_acetylide Base, CuI

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[2] The steric hindrance of this compound makes this transformation particularly challenging, often requiring the most advanced catalyst systems.[1]

Performance and Ligand Selection

For the amination of sterically hindered aryl halides, the choice of ligand is paramount. The Buchwald and Hartwig groups have developed generations of bulky, electron-rich phosphine ligands that are highly effective for these challenging couplings.[1] The use of a strong, non-nucleophilic base is also critical for the deprotonation of the amine coupling partner.

Catalyst SystemLigand TypeExpected Performance with this compoundRationale
Pd₂(dba)₃ / BINAPBidentate PhosphineModerateWhile an early generation ligand for Buchwald-Hartwig amination, BINAP may struggle with highly hindered substrates.
Pd(OAc)₂ / RuPhosBuchwald-type biarylphosphineGood to ExcellentRuPhos is a highly effective ligand for the coupling of both primary and secondary amines with sterically hindered aryl halides.[3]
Pd₂(dba)₃ / BrettPhosBuchwald-type biarylphosphineExcellentBrettPhos is a state-of-the-art ligand known for its exceptional performance in coupling sterically demanding substrates, even at low catalyst loadings.[3]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • RuPhos (0.024 mmol, 2.4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene, anhydrous and degassed (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, RuPhos, and NaOtBu to a dry Schlenk tube.

  • Add this compound and degassed toluene.

  • Add morpholine via syringe.

  • Seal the tube and heat the mixture at 100-110 °C for 16-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution and purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Advanced Ligand (RuPhos): Specifically designed to promote the coupling of sterically hindered substrates by facilitating both oxidative addition and reductive elimination.[3]

  • Strong, Bulky Base (NaOtBu): Effectively deprotonates the amine without competing as a nucleophile.

  • Anhydrous and Anaerobic Conditions: Crucial for maintaining the activity of the sensitive palladium catalyst.

Buchwald_Hartwig_Logic substrate Sterically Hindered Substrate (this compound) challenge Challenge: Slow Oxidative Addition & Reductive Elimination substrate->challenge solution Solution: Bulky, Electron-Rich Ligand (e.g., RuPhos, BrettPhos) challenge->solution outcome Successful C-N Bond Formation solution->outcome

Caption: Logic for catalyst selection in Buchwald-Hartwig amination.

Conclusion and Future Outlook

This compound, while presenting significant steric challenges, is a valuable building block for accessing novel, sterically encumbered pyridine derivatives. The key to unlocking its synthetic potential lies in the rational selection of advanced catalyst systems. For all major cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—the use of bulky, electron-rich phosphine ligands is paramount to overcoming the steric hindrance imposed by the 2,6-diethyl groups.

As catalyst development continues to advance, it is anticipated that even more efficient and milder conditions for the functionalization of highly hindered substrates like this compound will emerge. This will further expand the toolkit available to medicinal and materials chemists, enabling the exploration of previously inaccessible chemical space.

References

A Researcher's Guide to Sterically Hindered Pyridines: A Cost-Benefit Analysis of 4-Bromo-2,6-diethylpyridine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of modern organic synthesis, the choice of a base is a critical parameter that can dictate the success or failure of a reaction. For transformations sensitive to nucleophilic attack, sterically hindered, non-nucleophilic bases are indispensable tools. This guide provides a comprehensive cost-benefit analysis of 4-Bromo-2,6-diethylpyridine, a specialized reagent, comparing its performance and economic viability against common alternatives. We delve into the mechanistic rationale behind its application, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The Strategic Role of Steric Hindrance and Electronics in Pyridine Bases

The efficacy of pyridine derivatives as non-nucleophilic bases hinges on a delicate balance of steric and electronic factors. Alkyl groups at the 2- and 6-positions physically obstruct the nitrogen atom's lone pair, diminishing its ability to act as a nucleophile while preserving its capacity to accept a proton (Lewis basicity). The electronic nature of substituents on the pyridine ring further modulates this basicity.

This compound presents a unique combination of attributes:

  • Significant Steric Shielding: The two ethyl groups provide a substantial steric barrier around the nitrogen, arguably more so than the more common dimethyl (lutidine) analogues.

  • Electron-Withdrawing Halogen: The bromine atom at the 4-position withdraws electron density from the pyridine ring via the inductive effect. This reduces the pKa of the base compared to its non-brominated counterpart, making it a weaker, milder base. This can be advantageous in reactions where a highly basic environment would lead to side products or decomposition.

This guide will compare this compound against three key alternatives, each occupying a different niche in the steric and electronic landscape:

  • 2,6-Lutidine (2,6-Dimethylpyridine): A widely used, cost-effective, and moderately hindered base.

  • 2,6-Di-tert-butylpyridine: An extremely hindered base, often used when even lutidine proves too nucleophilic.

  • N,N-Diisopropylethylamine (DIPEA or Hünig's Base): A common acyclic, non-nucleophilic base used for comparison.

Performance in Synthesis: A Comparative Overview

The selection of a non-nucleophilic base is often critical in reactions that generate strong acids as byproducts, such as in glycosylations, silyl ether formations, and certain cross-coupling reactions. The base acts as an "acid scavenger" or "proton sponge," neutralizing the acid without interfering with electrophilic centers in the starting materials or products.

ReagentStructureKey FeaturesTypical pKa (Conjugate Acid)Performance Considerations
This compound Cc1cc(Br)cc(CC)n1Moderately strong steric hindrance; Reduced basicity due to EWG~3.5-4.5 (Estimated)Ideal for sensitive substrates requiring mild basicity and low nucleophilicity. The bromine offers a potential site for subsequent functionalization.
2,6-Lutidine Cc1cccc(C)n1Moderate steric hindrance; Standard basicity~6.7A versatile, all-purpose hindered base. May exhibit some nucleophilicity in reactions with highly reactive electrophiles.[1]
2,6-Di-tert-butylpyridine CC(C)(C)c1cccc(n1)C(C)(C)CExtreme steric hindrance~3.58[2]Used in cases where complete suppression of nucleophilicity is paramount. Its very low basicity can be a limitation.
DIPEA (Hünig's Base) CCN(C(C)C)C(C)CAcyclic, bulky; Moderate basicity~10.75[2]Highly effective and common, but can sometimes form carcinogenic nitrosamines as byproducts.[2]

Note: pKa values are approximate and can vary based on solvent and temperature.

The key advantage of this compound lies in its finely-tuned properties. In multi-step syntheses involving delicate functional groups, a milder base can prevent the deprotection or rearrangement that stronger bases like DIPEA might induce. While 2,6-Di-tert-butylpyridine also offers low basicity, the ethyl groups of the target compound provide a different steric profile that may be more compatible with certain substrates.

Cost-Benefit Analysis

While performance is paramount, the economic reality of a synthesis, particularly for scale-up in drug development, cannot be ignored. A cost analysis reveals the trade-offs associated with these specialized reagents.

ReagentCAS NumberSupplier ExamplePrice (USD/gram)Price (USD/mol)Economic Justification
This compound 877133-54-5Parchem[3]High (Specialty Chemical)Very HighJustified only when milder basicity and specific steric profile are absolutely critical to achieving desired yield/selectivity and other alternatives fail.
4-Bromo-2,6-dimethylpyridine 5093-70-9Sigma-Aldrich[4][5]~$30 - $50~$5,500 - $9,300Serves as a useful, less sterically hindered but still electronically modified alternative. More readily available than the diethyl version.[6][7][8][9][10][11]
2,6-Lutidine 108-48-5Sigma-Aldrich~$0.50 - $1.00~$50 - $100The go-to, cost-effective choice for most applications requiring a hindered pyridine base.[1][12]
2,6-Di-tert-butylpyridine 560-41-8Sigma-Aldrich~$15 - $25~$2,400 - $4,000A significant cost increase over lutidine, justified for reactions with extremely sensitive electrophiles where nucleophilic side reactions are a major issue.
DIPEA (Hünig's Base) 7087-68-5Sigma-Aldrich~$0.40 - $0.80~$50 - $100Economically competitive with lutidine, but with potential safety and byproduct concerns.

Disclaimer: Prices are estimates based on catalog listings for research quantities and can vary significantly based on supplier, purity, and volume.

The analysis clearly positions This compound as a premium, niche product. Its use is warranted in situations where the cost of failure (e.g., loss of a precious, multi-step intermediate) far outweighs the cost of the reagent itself. For most standard applications, 2,6-Lutidine offers the best balance of performance and cost.

Experimental Protocol: Silyl Ether Protection of a Hindered Secondary Alcohol

This protocol demonstrates a scenario where a non-nucleophilic base is essential to prevent side reactions. The objective is to protect a sterically hindered secondary alcohol using triisopropylsilyl chloride (TIPSCl). A strong, unhindered base could deprotonate adjacent carbons, while a nucleophilic base could react with the silyl chloride.

Materials:

  • Hindered Secondary Alcohol (Substrate) (1.0 equiv)

  • Triisopropylsilyl chloride (TIPSCl) (1.5 equiv)

  • This compound (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the hindered secondary alcohol (1.0 equiv).

  • Dissolution: Dissolve the alcohol in anhydrous DCM (concentration typically 0.1-0.5 M).

  • Addition of Base: Add this compound (2.0 equiv) to the solution. The use of a slight excess ensures complete scavenging of the HCl generated.

  • Addition of Silylating Agent: Cool the mixture to 0 °C in an ice bath. Add TIPSCl (1.5 equiv) dropwise to the stirred solution. The dropwise addition helps to control any exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure TIPS-protected alcohol.

Causality of Choices:

  • Why this compound? Its moderate steric bulk is sufficient to prevent it from reacting with the bulky TIPSCl. Its reduced basicity is gentle on the substrate, which may have other sensitive functional groups. It effectively neutralizes the HCl byproduct, driving the reaction to completion.

  • Why TIPSCl? This is a very bulky silylating agent, chosen to increase the steric challenge and highlight the need for a non-nucleophilic base.

  • Why Anhydrous Conditions? Silyl chlorides are highly reactive towards water. Any moisture would consume the reagent and reduce the yield.

Visualization of Concepts

Decision Workflow for Base Selection

G start Reaction requires a base q1 Is nucleophilic addition a possible side reaction? start->q1 unhindered Use unhindered base (e.g., Pyridine, Et3N) q1->unhindered No hindered Use hindered base q1->hindered Yes q2 Is substrate sensitive to strong bases? mild_base Consider milder base q2->mild_base Yes strong_base Standard hindered base is likely suitable q2->strong_base No q3 Is extreme steric hindrance required? dtbp Use 2,6-Di-tert-butylpyridine q3->dtbp Yes bromo_diethyl Consider this compound (Mild, hindered, specialty) q3->bromo_diethyl No, but specific steric/electronic profile needed hindered->q2 mild_base->q3 lutidine Start with 2,6-Lutidine (Cost-effective standard) strong_base->lutidine

Caption: Decision tree for selecting an appropriate non-nucleophilic base.

Role in a Catalytic Cycle

G cluster_0 Pd-Catalyzed Cross-Coupling cluster_1 Acid Scavenging Side-Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition (R-X) pd0->oxidative_add pd_complex R-Pd(II)-X oxidative_add->pd_complex transmetal Transmetalation (R'-M) pd_complex->transmetal pd_r_r R-Pd(II)-R' transmetal->pd_r_r byproduct HX (Acid Byproduct) transmetal->byproduct Generates reductive_elim Reductive Elimination pd_r_r->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R-R' reductive_elim->product base This compound (Base) protonated_base [Base-H]⁺X⁻ base->protonated_base Neutralizes Acid protonated_base->base (Regeneration possible) byproduct->base

Caption: Role of the hindered base as an acid scavenger in a generic catalytic cycle.

Conclusion and Recommendations

This compound is a highly specialized tool in the synthetic chemist's arsenal. Its utility is most pronounced in reactions involving sensitive, high-value substrates where the combination of moderate steric hindrance and attenuated basicity is required to maximize yield and minimize side products.

  • For routine applications, the economic and performance data overwhelmingly favor 2,6-Lutidine as the first-choice sterically hindered pyridine base.

  • For reactions with highly reactive electrophiles, where any trace of nucleophilicity is detrimental, the higher cost of 2,6-Di-tert-butylpyridine is a worthwhile investment.

  • This compound should be reserved for challenging cases where milder basicity is critical and other bases have failed. Its bromine substituent also opens the door for its use as a scaffold for further synthetic elaboration, a strategic advantage in library synthesis or complex molecule construction.

Ultimately, the choice of base is a multi-faceted decision. By understanding the interplay between steric hindrance, electronic effects, performance, and cost, researchers can select the optimal reagent to efficiently and economically achieve their synthetic goals.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-2,6-diethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are foundational to ensuring a safe operating environment, maintaining regulatory compliance, and upholding our commitment to environmental stewardship. This guide provides an in-depth, procedural framework for the safe disposal of 4-Bromo-2,6-diethylpyridine, a halogenated pyridine derivative. By synthesizing regulatory standards with chemical principles, this document serves as an essential operational plan for all laboratory personnel handling this compound.

Hazard Profile & Immediate Safety Precautions

Personal Protective Equipment (PPE) is non-negotiable. Before handling or preparing for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (nitrile is a suitable choice for incidental contact).

  • Body Protection: A flame-resistant lab coat, fully buttoned.

  • Work Area: All handling of this compound should occur within a certified chemical fume hood to mitigate inhalation risks.[1]

Table 1: Hazard Profile based on Structural Analogue (4-Bromo-2,6-dimethylpyridine)

Hazard Classification GHS Category Signal Word Hazard Statement
Acute Toxicity, Oral Category 4 Warning H302: Harmful if swallowed[2]
Skin Corrosion/Irritation Category 2 Warning H315: Causes skin irritation[2]
Serious Eye Damage/Irritation Category 1 Danger H318: Causes serious eye damage[2]

| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation[2] |

In the event of an exposure, immediate action is critical:

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water.[1]

  • Eye Contact: Flush eyes for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]

The Core Principle: Segregation of Halogenated Waste

The central directive for disposing of this compound is its classification as halogenated organic waste . This is not an arbitrary designation; it is rooted in the chemical behavior of halogenated compounds during thermal destruction, the most common disposal method for organic chemical waste.

Under high-temperature incineration, the bromine atom can be converted into hydrogen bromide (HBr), a corrosive acid gas.[3][4] Furthermore, incomplete combustion of brominated organic compounds carries a risk of forming polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), which are highly toxic and persistent environmental pollutants.[4][5]

For these reasons, hazardous waste incinerators that accept halogenated waste are equipped with specialized "scrubbers" or flue-gas treatment systems to neutralize acid gases and capture other harmful byproducts.[4] Mixing halogenated waste with non-halogenated streams can lead to the rejection of the entire waste container by the disposal facility or, worse, the release of unregulated pollutants if incinerated improperly.

Regulatory compliance underpins this principle. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates a "cradle-to-grave" responsibility for hazardous waste generators.[6] This means your laboratory is legally responsible for the waste from its generation to its final, safe disposal.[6] Proper identification and segregation are the first steps in fulfilling this duty.[7]

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for the safe disposal of this compound from the point of generation to final pickup.

Step 1: Waste Identification and Container Selection

  • Designate a specific, dedicated waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate.

  • The container must be in good condition, compatible with the chemical, and feature a secure, vapor-tight lid.

  • For solids, a high-density polyethylene (HDPE) pail is suitable. For liquids, an HDPE or coated glass bottle is appropriate.

Step 2: Labeling

  • Proper labeling is a key OSHA requirement and essential for safe handling.[8]

  • Affix a "Hazardous Waste" label to the container before adding any waste.

  • Clearly write the full chemical name: "this compound." Do not use abbreviations.

  • List all constituents of the waste stream if it is a mixture.

  • Indicate the approximate concentration or quantity.

Step 3: Waste Accumulation

  • Always add waste to the container inside a chemical fume hood to minimize exposure.

  • Keep the waste container securely closed at all times, except when adding waste.

  • Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.

  • Ensure secondary containment is in place to capture any potential leaks from the primary container.

Step 4: Arranging for Professional Disposal

  • On-site chemical neutralization is not recommended due to the hazards of the compound and the potential for incomplete reactions.

  • Disposal must be handled by a licensed hazardous waste disposal company.[9][10][11] These companies are equipped to transport and manage chemical waste in compliance with all federal and state regulations.[12][13]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. They will coordinate with the licensed vendor.

  • Provide your EHS office with an accurate accounting of the waste. The disposal company will complete the necessary shipping documents, such as the Hazardous Waste Manifest, which tracks the waste to its final destination.[7]

Emergency Procedures: Spills

In the event of a spill, prompt and correct action is required to prevent chemical exposure and environmental contamination.[1]

Step 1: Evacuate and Alert

  • Alert all personnel in the immediate vicinity of the spill.

  • If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS or emergency response team.

Step 2: Control and Contain (for minor spills only)

  • If the spill is small and you are trained and equipped to handle it, ensure you are wearing the appropriate PPE (double-glove with nitrile, safety goggles, lab coat).

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow.[14] Do not use combustible materials like paper towels as the primary absorbent.

Step 3: Collect and Dispose

  • Carefully collect the absorbent material using non-sparking tools.

  • Place the contaminated material into a designated hazardous waste container.[14][15]

  • Label the container clearly as "Spill Debris containing this compound."

Step 4: Decontaminate

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.[1]

Step 5: Report

  • Report the incident to your supervisor and your institution's EHS office, in accordance with your site-specific emergency action plan.[16]

Disposal Workflow and Summary

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_spill Emergency Path start Waste Generated: This compound is_halogenated Is it a halogenated organic compound? start->is_halogenated select_container Select dedicated 'HALOGENATED WASTE' container is_halogenated->select_container  Yes   label_container Affix 'Hazardous Waste' label. Write full chemical name. select_container->label_container accumulate Accumulate waste in fume hood. Keep container closed in SAA. label_container->accumulate contact_ehs Container Full? Contact EHS for pickup. accumulate->contact_ehs contact_ehs->accumulate  No   professional_disposal Licensed vendor collects waste for high-temperature incineration with acid gas scrubbing. contact_ehs->professional_disposal  Yes   end_process Disposal Complete professional_disposal->end_process spill Spill Occurs spill_protocol Follow Emergency Spill Protocol spill->spill_protocol spill_protocol->accumulate Dispose of cleanup debris

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2,6-diethylpyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,6-diethylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.